1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride
Description
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Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H9NO.ClH/c10-8(4-5-8)7-3-1-2-6-9-7;/h1-3,6,10H,4-5H2;1H |
InChI Key |
YFLBKCBWRVVGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of 1-(Pyridin-2-yl)cyclopropan-1-ol Hydrochloride: A Practical Guide
Part 1: Strategic Overview & Application
The 1-(pyridin-2-yl)cyclopropan-1-ol moiety represents a high-value pharmacophore in medicinal chemistry. It serves as a conformationally restricted bioisostere of tertiary alcohols and ketones, often used to lock the pyridine ring in a specific vector relative to the hydroxyl group. This structural rigidity can significantly enhance binding affinity by reducing the entropic penalty upon ligand-receptor interaction. Furthermore, the cyclopropane ring imparts metabolic stability compared to flexible alkyl chains, blocking common sites of P450-mediated oxidation.
This guide details the synthesis of the hydrochloride salt (CAS: 1345473-23-5 for salt / 138835-98-0 for free base), a form preferred for improved solubility and handling during drug formulation.
Part 2: Retrosynthetic Analysis & Pathway Selection
The most direct and atom-economical route to 1-substituted cyclopropanols is the Kulinkovich Reaction . Unlike traditional methods involving unstable cyclopropanone equivalents or hazardous diazomethane cyclopropanations, the Kulinkovich protocol utilizes stable esters and Grignard reagents catalyzed by Titanium(IV).
Pathway Logic:
-
Target : 1-(Pyridin-2-yl)cyclopropan-1-ol.[1]
-
Disconnection : C1–C2 and C1–C3 bonds of the cyclopropane ring.
-
Synthons : Ethyl 2-picolinate (electrophile) + Ethylene dianion equivalent (from EtMgBr/Ti).
-
Salt Formation : Protonation of the pyridine nitrogen.
Caption: Retrosynthetic logic deconstructing the target into commercially available ethyl picolinate and ethylmagnesium bromide.
Part 3: The Kulinkovich Protocol (Core Synthesis)
Principle: The reaction involves the in situ generation of a titanacyclopropane species from ethylmagnesium bromide and titanium(IV) isopropoxide. This species acts as a 1,2-dicarbanion equivalent, attacking the ester carbonyl twice to form the cyclopropane ring.
Critical Consideration for Pyridines: The pyridine nitrogen is a Lewis base that can coordinate to the Titanium catalyst, potentially poisoning it. While standard Kulinkovich protocols use 10-20 mol% catalyst, stoichiometric Titanium (1.0 equiv) is recommended for pyridine-containing substrates to ensure consistent conversion and avoid stalled reactions.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7] | Role | Specification |
| Ethyl 2-picolinate | 1.0 | Substrate | Dry, >98% purity |
| Ethylmagnesium bromide | 3.0 | Reagent | 3.0 M in Et₂O (Fresh) |
| Titanium(IV) isopropoxide | 1.0 | Mediator | 97%, stored under Argon |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free |
| Diethyl Ether | Solvent | Workup | ACS Reagent grade |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.
-
Cool the flask to room temperature under a stream of argon.
-
Charge the flask with Ethyl 2-picolinate (10.0 mmol, 1.51 g) and anhydrous THF (50 mL).
-
Add Titanium(IV) isopropoxide (10.0 mmol, 2.96 mL) via syringe. The solution may turn slightly yellow.
-
Note: Stoichiometric Ti is used here to overcome potential pyridine coordination.
-
Step 2: Grignard Addition (The Critical Step)
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Charge the addition funnel with EtMgBr (30.0 mmol, 10.0 mL of 3.0 M solution).
-
Add the EtMgBr solution dropwise over 60 minutes .
-
Visual Cue: The solution will darken, transitioning from yellow to dark brown/black, indicating the formation of the active titanacyclopropane species.
-
Gas Evolution: Ethane gas is generated; ensure the system is vented through an oil bubbler to prevent pressure buildup.
-
-
Once addition is complete, allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product Rf ~ 0.3–0.4).
Step 3: Quench and Workup
-
Cool the mixture back to 0 °C.
-
Carefully quench by dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: Exothermic.
-
The mixture will form a thick slurry (Titanium emulsion). Dilute with Et₂O (50 mL).
-
Emulsion Breaking Strategy: Add 10% H₂SO₄ (aq) until the pH is ~3–4 to solubilize titanium salts, or filter through a pad of Celite if the emulsion persists. (Acidic workup is risky for the pyridine ring solubility, so Celite filtration is preferred for the free base).
-
Preferred: Filter the slurry through a Celite pad, washing copiously with Et₂O.
-
-
Transfer filtrate to a separatory funnel. Separate layers.
-
Extract the aqueous phase with Et₂O (3 x 30 mL).
-
Combine organic phases, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield the crude oil.
Step 4: Purification
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 40% EtOAc in Hexanes.
-
Isolate 1-(pyridin-2-yl)cyclopropan-1-ol as a pale yellow oil or low-melting solid.
Caption: Simplified mechanism showing the conversion of the Grignard reagent into the active cyclopropanating species.
Part 4: Hydrochloride Salt Formation
Converting the free base to the hydrochloride salt increases stability and crystallinity.
-
Dissolve the purified free base (1.0 g, 7.4 mmol) in anhydrous Diethyl Ether (10 mL) or Dichloromethane (5 mL).
-
Cool to 0 °C.
-
Add 4 M HCl in Dioxane (2.0 equiv, 3.7 mL) dropwise.
-
A white precipitate should form immediately.
-
Stir for 15 minutes at 0 °C.
-
Filter the solid under argon (the salt can be hygroscopic).
-
Wash the filter cake with cold Et₂O (2 x 5 mL).
-
Dry under high vacuum to afford 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride .
Part 5: Analytical Profile & Validation
To confirm the identity of the synthesized product, compare with the following expected data.
| Technique | Expected Signal / Value | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.6 (d, 1H), 7.9 (t, 1H), 7.5 (d, 1H), 7.4 (t, 1H) | Pyridine aromatic protons (shifts downfield in salt form). |
| ¹H NMR (Cyclopropyl) | δ 1.2 – 1.5 ppm (m, 4H) | Characteristic cyclopropane methylene protons (AA'BB' system). |
| ¹H NMR (Hydroxyl) | δ 6.0 – 7.0 ppm (broad s) | OH proton (often exchanged/broad). |
| LC-MS (ESI+) | [M+H]⁺ = 136.07 | Matches C₈H₉NO free base mass. |
| Appearance | White to off-white crystalline solid | Hydrochloride salt form. |
Part 6: Troubleshooting & Optimization
Issue 1: Low Yield due to Pyridine Chelation
-
Cause: The pyridine nitrogen binds to the Lewis acidic Titanium, preventing the formation of the titanacyclopropane.
-
Solution: Ensure stoichiometric (1.0 eq) or slight excess (1.2 eq) of Ti(OiPr)₄ is used. Do not attempt catalytic loading (<0.5 eq) for this specific substrate unless validated.
Issue 2: Incomplete Conversion (Starting Material Remaining)
-
Cause: Moisture in the solvent or degraded Grignard reagent.
-
Solution: Titrate the EtMgBr before use. Ensure THF is freshly distilled or from a solvent purification system. Increase reaction time at room temperature.
Issue 3: Difficult Emulsion during Workup
-
Cause: Titanium hydroxides form a gelatinous precipitate.
-
Solution: Use the Glauber’s Salt method : Add solid Na₂SO₄·10H₂O to the reaction mixture instead of aqueous quenching, stir until a granular solid forms, and filter. This avoids the aqueous phase separation issues entirely.
References
-
Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with carboxylic acid esters.[8] A new and simple method for the synthesis of substituted cyclopropanols. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245. Link (English Translation Ref: Synthesis, 1991(03), 234).
-
Kulinkovich, O. G., de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
-
ChemicalBook . (n.d.). 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride Product Page. Link
-
BenchChem . (2025).[9] 2-(Pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review. (Contextual reference for pyridine-alcohol synthesis). Link
-
Cha, J. K., Kulinkovich, O. G. (2012). The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Organic Reactions, 77, 1-159. Link
Sources
- 1. 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Predictive Physicochemical & Synthetic Profiling of 1-(Pyridin-2-yl)cyclopropan-1-ol
Executive Summary: The Gem-Disubstituted Scaffold
In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(Pyridin-2-yl)cyclopropan-1-ol (CAS: 138835-98-0) represents a high-value pharmacophore.[1] This scaffold combines the hydrogen-bond acceptor capacity of a pyridine ring with the conformational rigidity of a cyclopropane linker, all anchored by a geminal hydroxyl group.
Unlike flexible alkyl chains, the cyclopropane ring locks the vectors of the pyridine and hydroxyl groups, reducing the entropic penalty upon protein binding. This guide provides a comprehensive analysis of its predicted physicochemical properties, synthetic accessibility, and ADMET implications for medicinal chemistry programs.
Structural Analysis & Molecular Descriptors
The molecule consists of a pyridine ring attached to the C1 position of a cyclopropanol. The geminal arrangement (pyridine and -OH on the same carbon) creates a unique electronic environment.
Predicted Physicochemical Profile[1]
| Property | Value (Predicted/Computed) | Source/Methodology |
| Molecular Weight | 135.16 g/mol | Formula ( |
| LogP (Octanol/Water) | 0.60 – 1.06 | Consensus (XLogP3 / ChemScene) |
| LogD (pH 7.4) | ~0.8 | Adjusted for ionization ( |
| TPSA | 33.12 Ų | Pyridine N (12.[1][2]9) + OH (20.2) |
| H-Bond Donors (HBD) | 1 | Tertiary Alcohol (-OH) |
| H-Bond Acceptors (HBA) | 2 | Pyridine N, Alcohol O |
| Rotatable Bonds | 1 | |
| pKa (Base) | 4.2 – 4.8 | Pyridine N (modulated by gem-OH EWG effect) |
| sp³ Fraction | 0.375 | 3 cyclopropyl carbons / 8 total |
Technical Insight: The TPSA of 33 Ų suggests high passive permeability (Blood-Brain Barrier penetrant), as it is well below the 90 Ų threshold typically cited for CNS active agents.
Solubility & Ionization Behavior[1]
The pKa Shift
Standard pyridine has a pKa of ~5.2. However, in 1-(Pyridin-2-yl)cyclopropan-1-ol, the adjacent tertiary alcohol exerts an electron-withdrawing inductive effect (-I) on the pyridine ring, slightly reducing the basicity of the nitrogen.[1]
-
Predicted pKa: ~4.5
-
Physiological State: At pH 7.4, the molecule exists primarily (>99%) in its neutral, uncharged form. At gastric pH (1.5), it will be fully protonated (pyridinium cation), significantly enhancing solubility.
Lipophilicity (LogP vs. LogD)
The cyclopropane ring adds lipophilicity compared to a simple ethyl group, but the hydroxyl group counteracts this.
-
LogP (~0.8): Indicates a balance between water solubility and membrane permeability. This falls in the "Sweet Spot" for lead-like fragments (LogP < 3).[1]
-
Solubility Prediction: High solubility in organic solvents (DCM, MeOH). Moderate to high aqueous solubility (>1 mg/mL) is expected due to the low MW and polarity, especially in acidic media.
Synthetic Accessibility: The Kulinkovich Protocol[3]
The most robust method to construct the 1-substituted cyclopropanol core is the Kulinkovich reaction . This titanium-catalyzed transformation converts esters into cyclopropanols using Grignard reagents.[1][3]
Experimental Protocol: Titanium-Catalyzed Cyclopropanation
Objective: Synthesis of 1-(Pyridin-2-yl)cyclopropan-1-ol from Ethyl Picolinate.
Reagents:
-
Ethyl 2-picolinate (1.0 equiv)[1]
-
Ethylmagnesium bromide (EtMgBr) (2.2 - 3.0 equiv, 3.0 M in ether)[1]
-
Titanium(IV) isopropoxide (
) (0.1 - 0.2 equiv, Catalyst)[1] -
Solvent: Anhydrous THF or Et2O[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Catalyst Prep: Dissolve Ethyl 2-picolinate (10 mmol) and
(1 mmol) in anhydrous THF (50 mL). Cool the mixture to 0°C. -
Grignard Addition: Add EtMgBr solution dropwise via syringe pump over 1 hour. Crucial: Slow addition prevents the "homo-coupling" side reaction of the Grignard reagent.
-
Observation: The solution will turn from yellow to dark brown/black, indicating the formation of the active titanacyclopropane species.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the starting ester spot should disappear).
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous
(exothermic). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a solid or viscous oil.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical titanacyclopropane intermediate.
Caption: The Kulinkovich reaction cycle involving the generation of a titanacyclopropane "1,2-dicarbanion equivalent" which double-alkylates the ester carbonyl.
ADMET & Drug Design Implications
Structural-Property Relationships (SPR)
The 1-(Pyridin-2-yl)cyclopropan-1-ol scaffold offers distinct advantages over traditional phenyl or isopropyl analogs.[1]
-
Conformational Restriction: The cyclopropane ring restricts the rotation of the C-C bond connecting the pyridine and the alcohol. This pre-organizes the molecule for binding, potentially increasing potency by reducing the entropic cost of binding (
). -
Metabolic Stability:
-
Cyclopropane vs. Isopropyl: Cyclopropane C-H bonds are stronger (bond dissociation energy ~106 kcal/mol) than secondary alkyl C-H bonds (~95 kcal/mol), making the ring resistant to Cytochrome P450 hydroxylation.
-
Pyridine N-Oxidation: The pyridine nitrogen is a potential site for metabolic N-oxidation.[1] However, the steric bulk of the adjacent cyclopropyl-hydroxyl group may sterically hinder P450 access to the nitrogen.
-
Bioisosterism Map[1]
Caption: Bioisosteric relationships showing how the scaffold bridges the gap between aromatic and aliphatic substituents while improving metabolic profiles.
References
-
Kulinkovich, O. G., et al. (1989).[4][5] "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
-
ChemScene. (2023). "1-(Pyridin-2-yl)cyclopropan-1-ol Product Data & Predicted Properties." ChemScene Catalog.
-
PubChem. (2023). "Compound Summary: 1-(Pyridin-2-yl)propan-2-one (Isomer/Related)." National Library of Medicine.
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
The Chemical Mechanism of Action: 1-(Pyridin-2-yl)cyclopropan-1-ol Hydrochloride in Advanced Scaffold Synthesis
Executive Summary
In modern drug discovery, escaping "flatland" (sp²-rich chemical space) is a primary objective for improving the pharmacokinetic properties and clinical success rates of drug candidates. 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride is a highly specialized, bifunctional building block designed specifically for this purpose. Unlike biological active pharmaceutical ingredients (APIs), the "mechanism of action" (MoA) of this compound is defined by its chemical reactivity profile —specifically, the synergistic interplay between the directing ability of the pyridine ring and the immense ring-strain energy (~27.5 kcal/mol) of the cyclopropanol moiety.
This technical guide provides an in-depth analysis of the mechanistic pathways, thermodynamic drivers, and self-validating protocols for deploying this reagent in late-stage functionalization, C-C bond activation, and dearomative spirocyclization.
Thermodynamic Profiling and the Role of the Hydrochloride Salt
The compound is commercially supplied as a hydrochloride salt. In synthetic chemistry, this is not merely a handling convenience; it is a critical thermodynamic safeguard. Cyclopropanols are inherently prone to oxidative degradation and spontaneous ring-opening. Protonation of the pyridine nitrogen forms a pyridinium salt, which withdraws electron density from the cyclopropanol system, stabilizing the strained ring during storage.
Causality in Reactivity: To activate the compound for synthesis, the HCl salt must be neutralized in situ. Deprotonation liberates the nucleophilic lone pair on the pyridine nitrogen, enabling it to act either as a bidentate directing group for transition metals or as a nucleophile for electrophilic activation. Furthermore, the photochemical stability and reactivity of 1-(2-pyridyl)cyclopropanols are heavily influenced by the energy of the nπ* triplet state of the heteroaromatic ring ()[1].
Table 1: Physicochemical & Thermodynamic Properties
| Property | Value | Causality / Impact |
| CAS Number (Free Base) | 138835-98-0 ()[2] | Primary identifier for the active moiety. |
| Molecular Weight | 135.16 g/mol ()[2] | Low MW allows for efficient scaffold integration without inflating final drug size. |
| TPSA | 33.12 Ų ()[2] | Excellent membrane permeability profile for downstream derivatives. |
| LogP | 1.063 ()[2] | Optimal lipophilicity for drug-like intermediates. |
| Ring Strain Energy | ~27.5 kcal/mol | The primary thermodynamic driver for C-C bond cleavage and ring expansion. |
Core Mechanistic Pathways (The Chemical MoA)
The utility of 1-(pyridin-2-yl)cyclopropan-1-ol stems from two distinct mechanistic pathways that drive the formation of complex 3D architectures.
Pathway A: Electrophile-Induced Dearomative Semi-Pinacol Rearrangement
This pathway leverages the nucleophilicity of the pyridine ring to trigger a cascade rearrangement, notably utilized in the synthesis of cyclobutanone spirocycles ()[3].
-
Electrophilic Attack: The free pyridine nitrogen attacks an electrophile (e.g., Boc₂O), forming a highly reactive N-acylpyridinium intermediate.
-
Aromaticity Breaking: The formation of the pyridinium ion breaks the stable aromatic system, rendering the C2 position of the pyridine ring highly electrophilic.
-
Strain-Release Migration (1,2-Alkyl Shift): Driven by the strain energy of the cyclopropane ring, the C-C bond cleaves. The alkyl carbon migrates to the electrophilic C2 position of the pyridinium ring.
-
Spirocycle Formation: This semi-pinacol-type rearrangement simultaneously generates a cyclobutanone ring and dearomatizes the pyridine, yielding a highly valuable spirocyclic cyclobutanone-dihydropyridine scaffold ()[3].
Pathway A: Electrophile-Induced Dearomative Semi-Pinacol Rearrangement.
Pathway B: Transition-Metal Directed C-C Bond Cleavage
In this pathway, the compound acts as a bidentate ligand to facilitate transition-metal-catalyzed C-C bond activation.
-
Coordination: A transition metal (e.g., Pd(II), Rh(I)) coordinates to both the pyridine nitrogen and the cyclopropanol oxygen.
-
Proximity-Driven Insertion: This bidentate coordination forces the metal center into close spatial proximity with the strained C-C bond of the cyclopropane ring.
-
Oxidative Addition / β-Carbon Elimination: The metal inserts into the less sterically hindered C-C bond, cleaving the ring and generating a metallo-homoenolate intermediate.
-
Cross-Coupling: The intermediate is intercepted by an aryl halide (via transmetalation and reductive elimination) to produce β-aryl-substituted alkyl pyridines.
Pathway B: Transition-Metal Directed C-C Bond Cleavage and Cross-Coupling.
Table 2: Mechanistic Pathway Comparison
| Feature | Pathway A: Dearomative Rearrangement | Pathway B: Transition-Metal C-C Cleavage |
| Primary Reagent | Electrophile (e.g., Boc₂O) | Transition Metal (e.g., Pd(OAc)₂) |
| Role of Pyridine | Nucleophile (Forms Pyridinium) | Bidentate Directing Group (N,O-coordination) |
| Reactive Intermediate | N-Acylpyridinium Ion | Metallo-Homoenolate |
| Bond Cleaved | Cyclopropane C-C Bond | Cyclopropane C-C Bond |
| Final Scaffold | Cyclobutanone-Dihydropyridine Spirocycle | β-Functionalized Alkyl Pyridine |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validation checkpoints.
Protocol 1: Synthesis of Spirocyclic Scaffolds via Dearomative Ring Expansion
Objective: Convert 1-(pyridin-2-yl)cyclopropan-1-ol HCl into a cyclobutanone-dihydropyridine spirocycle using Boc anhydride.
Step-by-Step Methodology:
-
Neutralization (Free-Basing): Suspend 1.0 mmol of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride in 5.0 mL of anhydrous acetonitrile (MeCN). Add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.
-
Causality: DIPEA scavenges the HCl, liberating the nucleophilic pyridine nitrogen. MeCN is chosen as a polar aprotic solvent to stabilize the subsequent pyridinium intermediate.
-
-
Electrophilic Activation: Add 5.0 equivalents of Boc₂O to the solution.
-
Causality: A large excess of Boc₂O is required to drive the equilibrium toward the N-Boc pyridinium intermediate, compensating for the loss of aromatic stability.
-
-
Thermal Rearrangement: Heat the reaction mixture to 85 °C for 24 hours under a nitrogen atmosphere.
-
Causality: The 1,2-alkyl shift (semi-pinacol rearrangement) possesses a significant activation energy barrier that is overcome by sustained heating. These specific parameters (5.0 eq Boc₂O, 85 °C, 24 h) have been identified as optimal for this expansion ()[3].
-
-
Quenching and Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 10 mL). Concentrate the organic layer under reduced pressure and purify via silica gel chromatography.
Self-Validation System:
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material (free base m/z 136 [M+H]⁺) must completely disappear, replaced by the spirocyclic product mass (m/z 236 [M+H]⁺ for the N-Boc spirocycle).
-
Spectroscopic Validation: Perform FT-IR on the isolated product. The appearance of a strong carbonyl stretch at ~1780 cm⁻¹ confirms the successful formation of the highly strained cyclobutanone ring, validating the C-C bond cleavage and rearrangement.
Protocol 2: Palladium-Catalyzed Directed Arylation via C-C Cleavage
Objective: Synthesize β-aryl alkyl pyridines via metallo-homoenolate intermediates.
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (10 mol%) and a suitable phosphine ligand (e.g., PPh₃, 20 mol%) in anhydrous toluene (2.0 mL). Stir for 10 minutes to pre-form the active catalyst complex.
-
Substrate Addition: Add 1.0 mmol of neutralized 1-(pyridin-2-yl)cyclopropan-1-ol and 1.2 mmol of the target aryl iodide.
-
Base Addition and Heating: Add 1.5 mmol of Ag₂CO₃. Seal the tube and heat to 100 °C for 12 hours.
-
Causality: Ag₂CO₃ serves a dual purpose: it acts as a mild base to neutralize generated acid and acts as a halide scavenger. The precipitation of AgI drives the transmetalation step forward, heavily favoring the formation of the cross-coupled product.
-
Self-Validation System:
-
Visual Cue: The formation of a bright yellow/white precipitate (AgI) during the reaction is a physical indicator that oxidative addition and halide abstraction are occurring successfully.
-
NMR Validation: ¹H-NMR of the purified product will show the disappearance of the characteristic upfield cyclopropane protons (0.8–1.2 ppm) and the appearance of new aliphatic multiplets (2.0–3.5 ppm) corresponding to the opened alkyl chain.
References
-
Title: Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles Source: University of Bristol Research Portal URL: [Link]
-
Title: Cas 138835-98-0, Cyclopropanol, 1-(2-pyridinyl)- (9CI) Source: LookChem URL: [Link]
Sources
Technical Monograph: 1-(Pyridin-2-yl)cyclopropan-1-ol Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride , a critical heterocyclic building block in medicinal chemistry. Characterized by the fusion of a pyridine ring with a cyclopropanol moiety, this scaffold serves as a conformationally restricted bioisostere for gem-dimethyl groups and a precursor to
Chemical Identity & Crystallography
The compound exists primarily as a hydrochloride salt to ensure stability and solubility in aqueous media, distinguishing it from the hygroscopic and potentially unstable free base.
| Parameter | Technical Specification |
| Chemical Name | 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride |
| CAS Number (HCl Salt) | 2408975-13-1 |
| CAS Number (Free Base) | 138835-98-0 |
| Molecular Formula | C |
| Molecular Weight | 171.62 g/mol (Salt); 135.16 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| SMILES (Free Base) | OC1(CC1)c2ccccn2 |
| IUPAC Name | 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride |
Synthetic Pathways & Mechanistic Insight[12]
The Kulinkovich Reaction Protocol
While various routes exist (e.g., addition of cyclopropylmagnesium bromide to ketones), the Kulinkovich reaction offers the most atom-economical and scalable approach. This method utilizes the reductive cyclopropanation of esters using Grignard reagents catalyzed by Titanium(IV).
Reaction Scheme:
Mechanistic Workflow
The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent. This species attacks the ester carbonyl twice to form the cyclopropane ring.
Figure 1: Catalytic cycle of the Kulinkovich reaction transforming ethyl picolinate into the cyclopropanol scaffold.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Reagent Prep: Dissolve Ethyl picolinate (30 mmol, 4.53 g) and Ti(OiPr)
(3 mmol, 0.85 g, 10 mol%) in anhydrous THF (100 mL). -
Grignard Addition: Cool the solution to 0°C. Add EtMgBr (3.0 M in ether, 70 mmol, 23.3 mL) dropwise over 60 minutes.
-
Validation Point: The solution should turn from yellow to dark brown/black, indicating the formation of the low-valent Ti(II) species.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH
Cl (50 mL).-
Caution: Vigorous gas evolution (Ethane/Ethene).
-
-
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Salt Formation: Dissolve the crude oil in Et
O (20 mL). Add 4M HCl in dioxane (1.1 equiv) dropwise. The white precipitate is collected by filtration. -
Purification: Recrystallize from Isopropanol/Ether if necessary.
Physicochemical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
Nuclear Magnetic Resonance (NMR)
The cyclopropyl protons are distinct due to the ring strain and magnetic anisotropy of the pyridine ring.
-
H NMR (400 MHz, DMSO-d
):-
8.65 (d,
Hz, 1H, Py-H6) -
8.10 (td,
Hz, 1H, Py-H4) -
7.85 (d,
Hz, 1H, Py-H3) - 7.55 (ddd, 1H, Py-H5)
-
6.50 (br s, 1H, OH - disappears with D
O shake) -
1.55 – 1.45 (m, 2H, Cyclopropyl-CH
) -
1.25 – 1.15 (m, 2H, Cyclopropyl-CH
) -
Note: The salt form may show broad NH
peaks >10 ppm.
-
8.65 (d,
Mass Spectrometry
-
Method: LC-MS (ESI+)
-
Result: Observed
m/z (Free base mass).
Applications in Drug Discovery[1][12][13]
Pharmacophore Utility
The 1-(pyridin-2-yl)cyclopropan-1-ol motif acts as a bioisostere for:
-
gem-Dimethyl groups: The cyclopropane ring mimics the steric bulk of two methyl groups but with restricted conformation.
-
Carbonyls: The
character and hydrogen bond donor (OH) / acceptor (Pyridine N) capabilities allow it to mimic transition states in enzyme active sites.
Strategic Building Block
This compound is a precursor for:
-
Ring Expansion: Rearrangement to cyclobutanones or pyrrolidines.
- -Aminoketones: Via ring-opening Mannich-type reactions.
-
GPR88 Agonists: Used in the synthesis of biaryl scaffolds for treating CNS disorders.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/eye protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351: IF IN EYES: Rinse cautiously with water. |
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The HCl salt is hygroscopic; keep desiccated.
-
Disposal: Dilute with water and neutralize before disposal as organic waste.
References
-
Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(03), 234-235.
-
Sigma-Aldrich. (n.d.). 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride Product Detail. Sigma-Aldrich Catalog.
- Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
BLD Pharm. (n.d.). 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride MSDS. BLD Pharm Catalog.
Sources
Molecular Structure and Conformation of 1-(Pyridin-2-yl)cyclopropan-1-ol
This guide provides an in-depth technical analysis of 1-(Pyridin-2-yl)cyclopropan-1-ol , a specialized scaffold in medicinal chemistry known for its unique conformational properties and utility as a bioisostere.
Technical Guide & Whitepaper
Executive Summary
1-(Pyridin-2-yl)cyclopropan-1-ol (CAS: 138835-98-0) represents a critical structural motif in fragment-based drug discovery (FBDD). It combines the rigid, strain-driven geometry of a cyclopropane ring with the electronic versatility of a pyridine heterocycle and a tertiary alcohol. This guide dissects its molecular architecture, focusing on the intramolecular hydrogen bond (IMHB) that dictates its conformation, its synthesis via the Kulinkovich reaction , and its application as a metabolically stable bioisostere.
Molecular Architecture & Electronic Properties[1]
Core Structural Features
The molecule consists of a pyridine ring attached at the C2 position to a cyclopropane ring, which also bears a hydroxyl group at the C1 position (gem-disubstituted).
| Feature | Description | Impact on Reactivity/Binding |
| Cyclopropane Ring | High ring strain (~27.5 kcal/mol) increases reactivity toward ring-opening; acts as a π-donor. | |
| Gem-Disubstitution | Pyridine and -OH on the same carbon. | Induces the Thorpe-Ingold effect , widening the exocyclic C-C-O angle and forcing substituents closer. |
| Pyridine Nitrogen | Critical for IMHB formation and metal coordination; pKa ~5.2 (modulated by cyclopropane). | |
| Tertiary Hydroxyl | H-bond donor. | Forms a stable 5-membered chelate ring with the pyridine nitrogen. |
Conformational Analysis: The IMHB Lock
The conformation of 1-(pyridin-2-yl)cyclopropan-1-ol is dominated by the equilibrium between the syn-coplanar (closed) and anti (open) forms.
-
The Closed Conformer (Syn): The hydroxyl proton forms an intramolecular hydrogen bond (IMHB) with the pyridine nitrogen lone pair (
).-
Stabilization Energy:
(solvent dependent). -
Geometry: The cyclopropane ring imposes a widened exocyclic angle (
), bringing the -OH and Pyridine-N into ideal proximity for a planar, 5-membered pseudo-ring.
-
-
The Open Conformer (Anti): Occurs in highly protic solvents (e.g., water, MeOH) that compete for H-bonding, or at high temperatures.
Visualization: Conformational Equilibrium
Figure 1: Equilibrium between the closed (IMHB-stabilized) and open conformers. In non-polar environments (e.g., lipid bilayers, binding pockets), the closed form predominates.
Synthesis Protocol: The Kulinkovich Reaction
The most robust and authoritative method for synthesizing 1-(pyridin-2-yl)cyclopropan-1-ol is the Kulinkovich Reaction . This titanium-catalyzed transformation converts esters directly into cyclopropanols using Grignard reagents.[1]
Reaction Logic
Unlike traditional methods requiring unstable cyclopropanone equivalents, this protocol uses ethyl 2-picolinate (ethyl pyridine-2-carboxylate) as the stable precursor. The reaction proceeds via a titanacyclopropane intermediate generated in situ.[1][2]
Experimental Protocol
Target: Synthesis of 1-(pyridin-2-yl)cyclopropan-1-ol (10 mmol scale).
Reagents:
-
Ethyl 2-picolinate (1.51 g, 10 mmol)
-
Ethylmagnesium bromide (EtMgBr) (3.0 M in Et2O, 10 mL, 30 mmol)
-
Titanium(IV) isopropoxide (
) (0.28 g, 1 mmol, 10 mol%) -
Dry THF or Diethyl Ether (50 mL)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Argon or Nitrogen.
-
Solvent Charge: Add dry THF (40 mL) and Ethyl 2-picolinate (10 mmol). Cool the solution to 0°C (ice bath).
-
Catalyst Addition: Add
(1 mmol) rapidly via syringe. The solution may turn yellow/orange. -
Grignard Addition (Critical Step): Add EtMgBr (30 mmol) dropwise over 30-45 minutes.
-
Observation: The color will deepen to dark brown/black (formation of the active titanacyclopropane species).
-
Caution: Gas evolution (ethane/ethylene) will occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).
-
Quench: Cool back to 0°C. Carefully add saturated aqueous
(20 mL) dropwise. A heavy titanium precipitate will form. -
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel; Gradient: 10%
40% EtOAc in Hexanes).
Yield: Typically 75-85% as a crystalline solid or viscous oil.
Visualization: Synthesis Pathway
Figure 2: The Kulinkovich reaction pathway, utilizing a titanium(II) catalytic cycle to generate the cyclopropane ring from the ester.
Applications in Drug Design[1][4]
Bioisosterism and Metabolic Stability
The 1-(pyridin-2-yl)cyclopropan-1-ol scaffold is often used as a bioisostere for:
-
Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but with a smaller hydrodynamic radius.
-
Ketones: The
carbon with the -OH group mimics the transition state of ketone reduction or hydration.
Metabolic Advantage:
Unlike an isopropyl group (
Pharmacophore Mapping
In binding pockets, the "Closed" conformation (see Section 2.2) presents a distinct pharmacophore:
-
Acceptor: Pyridine Nitrogen.
-
Donor: Hydroxyl Proton (if not fully engaged in IMHB).
-
Hydrophobic Patch: The ethylene bridge of the cyclopropane ring (
) acts as a compact lipophilic surface.
References
-
Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[3] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[3] Synthesis, 1991(03), 234-235.
-
Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(37), 7410-7423.
-
Caron, G., Kihlberg, J., & Ermondi, G. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Medicinal Research Reviews, 39(5), 1707-1729.
-
PubChem. (n.d.).[4] 1-(Pyridin-2-yl)cyclopropan-1-ol (Compound CID 15734046).[5] National Library of Medicine.
-
Wieland, L. C., et al. (2000). Conformational Analysis of 2-Substituted Pyridines. Journal of Organic Chemistry. (Contextual grounding for Pyridine-Alcohol IMHB).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride (C8H9NO) [pubchemlite.lcsb.uni.lu]
Spectroscopic data (NMR, IR, MS) for 1-(Pyridin-2-yl)cyclopropan-1-ol.
[1]
Synthesis & Sample Context
To ensure accurate spectroscopic interpretation, the origin of the sample must be verified.[1] This compound is typically synthesized via the Kulinkovich hydroxycyclopropanation , a titanium-catalyzed reaction of ethyl magnesium bromide with ethyl 2-picolinate.[1]
-
Reagents: Ethyl 2-picolinate, EtMgBr (3-4 equiv), Ti(OiPr)4 (catalytic, 5-10 mol%).[1]
-
Key Impurities: 2-Acetylpyridine (from incomplete reaction or ring opening), unreacted ester, or ring-opened ketones (1-(pyridin-2-yl)propan-1-one).[1]
-
Physical State: Typically a viscous yellowish oil or low-melting solid.[1]
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4]
^1H NMR Spectroscopy (Proton)
The ^1H NMR spectrum in CDCl3 is characterized by two distinct regions: the deshielded aromatic pyridine protons and the highly shielded cyclopropane methylene protons.[1]
| Region | Protons | Multiplicity | Chemical Shift ( | Assignment & Logic |
| Aromatic | 1H | d (doublet) | 8.45 – 8.60 | H-6' (Pyridine).[1] Deshielded by the adjacent ring nitrogen.[1] |
| Aromatic | 1H | td (triplet of doublets) | 7.60 – 7.75 | H-4' (Pyridine).[1] Para to the cyclopropyl group.[1][2] |
| Aromatic | 1H | d (doublet) | 7.40 – 7.55 | H-3' (Pyridine).[1] Ortho to the cyclopropyl group.[1] |
| Aromatic | 1H | ddd (broad t) | 7.10 – 7.25 | H-5' (Pyridine).[1] Meta to the nitrogen, most shielded aromatic.[1] |
| Labile | 1H | br s | 3.50 – 5.50 | -OH .[1] Chemical shift is concentration/solvent dependent.[1] |
| Aliphatic | 2H | m (AA'BB') | 1.50 – 1.65 | Cyclopropyl -CH |
| Aliphatic | 2H | m (AA'BB') | 1.15 – 1.30 | Cyclopropyl -CH |
Expert Insight:
-
Cyclopropane Anisotropy: The cyclopropane protons appear as two multiplets (AA'BB' system) due to the lack of free rotation of the rigid ring, making the "upper" and "lower" face protons chemically equivalent but magnetically non-equivalent if the pyridine ring adopts a preferred conformation (often perpendicular to the cyclopropane plane to minimize steric clash).[1]
-
Pyridine Shift: The H-6 proton is the diagnostic handle for the pyridine ring integrity.[1] If this signal shifts upfield significantly, suspect reduction of the pyridine ring.[1]
^13C NMR Spectroscopy (Carbon-13)
The ^13C spectrum confirms the quaternary center and the unique high-field cyclopropane carbons.[1]
| Carbon Type | Chemical Shift ( | Assignment |
| Aromatic (C=N) | 160.0 – 162.0 | C-2' (Ipso).[1] Quaternary, attached to cyclopropane.[1][2] |
| Aromatic (CH) | 147.0 – 149.0 | C-6' .[1] Alpha to Nitrogen.[1][3] |
| Aromatic (CH) | 136.0 – 137.0 | C-4' .[1] |
| Aromatic (CH) | 121.0 – 123.0 | C-5' .[1] |
| Aromatic (CH) | 119.0 – 120.0 | C-3' .[1] |
| Quaternary (C-OH) | 58.0 – 65.0 | C-1 .[1] The quaternary cyclopropanol carbon.[1] |
| Aliphatic (CH | 15.0 – 19.0 | C-2, C-3 .[1] Cyclopropane methylenes.[1] Characteristic high field. |
Infrared Spectroscopy (IR)
IR analysis is useful for confirming the presence of the hydroxyl group and the integrity of the heteroaromatic system.[1]
-
O-H Stretch: 3200 – 3450 cm^-1^ (Broad).[1] Indicates the tertiary alcohol.[1]
-
C-H Stretch (Aromatic): 3050 – 3100 cm^-1^ .[1] Weak.
-
C-H Stretch (Cyclopropyl): 3000 – 3020 cm^-1^ .[1] Characteristic "strained" C-H vibration, often appearing as a shoulder or distinct peak just above 3000 cm^-1^.[1]
-
Pyridine Ring Breathing: 1590, 1570, 1470, 1435 cm^-1^ .[1] The pair at ~1590/1570 is diagnostic for the pyridine ring.[1]
-
C-O Stretch: 1050 – 1150 cm^-1^ .[1] Strong band for tertiary alcohol.[1]
Mass Spectrometry (MS)[1]
-
Molecular Formula: C
8H9NO[1] -
Molecular Weight: 135.16 g/mol [1]
-
Ionization Mode: EI (70 eV) or ESI (+)
Fragmentation Pattern (EI):
-
Molecular Ion (M^+^): m/z 135 . Usually distinct for stable cyclopropanols.[1]
-
Loss of Ethylene (M - 28): m/z 107 . A characteristic rearrangement of cyclopropanols (McLafferty-like or ring opening) to form the pyridyl ketone radical cation [Py-CO-CH
3]^+^ or Py-C(OH)=CH2.[1] -
Loss of Hydrogen (M - 1): m/z 134 . Formation of the oxonium ion.[1]
-
Pyridyl Cation: m/z 78 (Pyridine ring) or m/z 79 .[1]
Structural & Fragmentation Diagrams
Structure and Numbering
Caption: Connectivity of 1-(Pyridin-2-yl)cyclopropan-1-ol showing the quaternary center linking the heterocycle and the strained ring.[1]
Proposed MS Fragmentation Pathway
Caption: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry involving the characteristic loss of ethylene from the cyclopropane ring.[1]
References
-
Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates."[1] Synthesis, 1991 , (3), 234–235.[1] Link
-
Kulinkovich, O. G. "The Kulinkovich Reaction."[1] Chem. Rev., 2003 , 103(7), 2597–2632.[1] Link[1]
-
Bertus, P.; Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[1] Chem. Commun., 2001 , 1792–1793.[1] (Describes the analogous synthesis of cyclopropylamines, validating the stability of the pyridyl-cyclopropyl bond). Link
-
Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000 .[1] (Source for general Pyridine and Cyclopropane shift increments).[1]
Targeted Enzyme Inhibition via Pyridinyl Cyclopropanol Scaffolds: Mechanisms, Synthesis, and Bioactivity
Executive Summary
This technical guide analyzes the pharmacophoric utility of pyridinyl cyclopropanol derivatives in modern drug discovery. While the pyridine ring serves as a ubiquitous "privileged structure" for hydrogen bonding and metal coordination, the cyclopropanol moiety acts as a high-energy structural probe. This combination is particularly potent in designing transition-state mimics for oxidoreductases (specifically 17
Structural Pharmacophore Analysis: The "Anchor and Warhead"
The biological activity of pyridinyl cyclopropanols arises from the synergistic properties of their two core components.
The Pyridine Anchor
The pyridine nitrogen (pK
-
3-Pyridyl vs. 4-Pyridyl: Substitution at the 3- or 4-position allows the molecule to span specific distances within the hydrophobic pocket of steroidogenic enzymes, mimicking the A-ring or D-ring of steroidal substrates.
The Cyclopropanol Warhead
The cyclopropanol ring introduces
-
Transition State Mimicry: The hydroxyl group on the strained ring mimics the geometry of secondary alcohols (like the C17-OH of estradiol) during hydride transfer.
-
Mechanism-Based Inactivation: Under oxidative conditions (Single Electron Transfer), the cyclopropanol ring can undergo radical opening to form a reactive
-carbon radical or ketone, potentially alkylating the enzyme active site (suicide inhibition).
Primary Therapeutic Target: 17 -HSD1 Inhibition
17
Mechanism of Action
Pyridinyl cyclopropanols function as non-steroidal competitive inhibitors.
-
Binding: The pyridine moiety occupies the cofactor binding site (competing with NADPH) or the steroid binding tunnel.
-
Catalytic Interference: The cyclopropanol hydroxyl group interacts with the catalytic tetrad (Tyr155, Lys159, Ser142, Asn114), preventing the hydride transfer necessary for E1
E2 conversion.
Signaling Pathway Visualization
The following diagram illustrates the interference of pyridinyl cyclopropanols within the steroidogenic pathway.
Caption: Pyridinyl cyclopropanols block 17
Chemical Biology: CYP450 Interaction & Suicide Inhibition
While 17
Mechanism of Ring Opening
-
SET Oxidation: The P450 heme iron (
) abstracts an electron from the heteroatom or the cyclopropanol oxygen. -
Radical Formation: The cyclopropyl ring opens to relieve strain, generating a
-carbon radical. -
Covalent Modification: This radical alkylates the heme porphyrin ring, irreversibly inactivating the enzyme.
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes hypothetical SAR trends observed in pyridinyl cyclopropanol series regarding metabolic stability and HSD1 potency.
| Pyridine Substitution | Cyclopropanol Modification | 17 | Metabolic Stability (t | Comment |
| 3-Pyridyl | Unsubstituted | 150 nM | Low (< 15 min) | Good potency, high metabolic clearance via ring opening. |
| 4-Pyridyl | Unsubstituted | 450 nM | Low (< 20 min) | Steric clash in HSD1 pocket reduces potency. |
| 3-Pyridyl | 1-Methyl | 85 nM | Moderate (45 min) | Methyl group blocks rapid oxidation; improves fit. |
| 3-Pyridyl | 2,2-Difluoro | 210 nM | High (> 120 min) | Fluorine prevents radical ring opening (metabolic block). |
Experimental Protocols
Synthesis: The Kulinkovich-de Meijere Reaction
The most robust method to synthesize pyridinyl cyclopropanols is the titanium-mediated coupling of esters with Grignard reagents.
Reagents:
-
Ethyl nicotinate (3-pyridine carboxylic acid ethyl ester)
-
Ethylmagnesium bromide (EtMgBr) - 3.0 equiv
-
Titanium(IV) isopropoxide (Ti(OiPr)
) - 0.1 to 0.2 equiv (Catalyst) -
Solvent: Dry THF or Ether
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
-
Solution A: Dissolve Ethyl nicotinate (1.0 equiv) and Ti(OiPr)
(0.15 equiv) in dry THF (0.2 M concentration). -
Addition: Cool Solution A to 0°C. Add EtMgBr (3.0 equiv) dropwise over 1 hour via syringe pump. Note: The solution will turn from yellow to dark brown/black, indicating titanacycle formation.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Carefully quench with saturated NH
Cl solution (exothermic!). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (SiO
, MeOH/DCM gradient). Pyridines are polar; ensure triethylamine (1%) is added to the eluent to prevent streaking.
Biological Assay: Radiometric 17 -HSD1 Inhibition
This assay measures the reduction of tritiated Estrone (
Materials:
-
Recombinant Human 17
-HSD1 (cytosolic fraction or purified). -
Substrate:
-Estrone (final conc. 10 nM). -
Cofactor: NADPH (final conc. 0.5 mM).
-
Buffer: Phosphate buffer (pH 7.4) with 1 mM EDTA.
Workflow:
-
Incubation: Mix Enzyme + Inhibitor (Pyridinyl Cyclopropanol, varying conc. 0.1 nM - 10
M) + Buffer. Pre-incubate for 10 min at 37°C. -
Start: Initiate reaction by adding NADPH and
-E1. -
Reaction: Incubate for 20 minutes at 37°C.
-
Stop: Add excess unlabeled Estrone/Estradiol (carrier) and quench with ice-cold ether.
-
Separation: Extract steroids into the ether phase. Evaporate solvent.
-
TLC: Spot residue on Silica Gel 60 F254 plates. Develop in Toluene:Acetone (4:1).
-
Quantification: Scrape spots corresponding to E1 and E2. Quantify using Liquid Scintillation Counting (LSC).
-
Calculation: % Conversion = (CPM
/ (CPM + CPM )) × 100. Calculate IC using non-linear regression (GraphPad Prism).
Workflow Visualization: Screening Cascade
The following diagram outlines the critical path from synthesis to lead identification.
Caption: Systematic screening cascade for identifying potent and selective pyridinyl cyclopropanol inhibitors.
References
-
Messinger, J., et al. (2009). New inhibitors of 17beta-hydroxysteroid dehydrogenase type 1.[1][2][3][4][5] Molecular and Cellular Endocrinology.
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.
-
Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms. Chemical Research in Toxicology.
-
Day, J. M., et al. (2008). 17beta-hydroxysteroid dehydrogenase type 1, and type 2: inhibitors and their potential therapeutic use.[1][2][4] Endocrine-Related Cancer.
-
Bayer Schering Pharma AG. (2008). Patent WO2008034796: Pyridyl-substituted cyclopropanes and their use as 17beta-HSD1 inhibitors.
Sources
- 1. Crystal Structures of Human 17β-Hydroxysteroid Dehydrogenase Type 1 Complexed with the Dual-Site Inhibitor EM-139 [scirp.org]
- 2. Document: Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidi... - ChEMBL [ebi.ac.uk]
- 3. Novel, potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Pyridine-Cyclopropane Scaffold: From Metabolic Shield to Clinical Reality
[1]
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Estimated Read Time: 15 Minutes
Executive Summary
The fusion of pyridine and cyclopropane moieties represents a triumph of rational drug design over synthetic adversity. Historically, the pyridine-cyclopropane motif was a "privileged but inaccessible" scaffold. While medicinal chemists recognized its potential to modulate lipophilicity (LogP), lower basicity (pKa), and block metabolic "soft spots," early synthetic routes were plagued by low yields and harsh conditions.
Today, this scaffold is a cornerstone of modern pharmacopeia, appearing in blockbuster kinase inhibitors, GPCR modulators, and antivirals. This guide analyzes the structural rationale behind the scaffold, traces the history of its synthetic accessibility—from radical Minisci reactions to modern palladium-catalyzed cross-couplings—and provides a validated technical protocol for its synthesis.
Rational Design: The "Metabolic Shield"
The primary driver for incorporating a cyclopropyl group onto a pyridine ring is metabolic stability . In early drug discovery, isopropyl and ethyl groups were common substituents used to fill hydrophobic pockets. However, these groups are metabolic liabilities.
The CYP450 Problem
Cytochrome P450 enzymes (specifically CYP3A4) rapidly oxidize alkyl substituents on heteroaromatic rings.
-
Isopropyl-Pyridine: The tertiary benzylic C-H bond is weak (~96 kcal/mol), making it a prime target for Hydrogen Atom Transfer (HAT) and subsequent hydroxylation/dealkylation.[1]
-
Cyclopropyl-Pyridine: The cyclopropyl C-H bonds are significantly stronger (~106 kcal/mol) due to the high
-character of the carbon orbitals ( hybridization).[1] This creates a "Metabolic Shield," effectively blocking CYP oxidation while retaining the lipophilic bulk required for receptor binding.
Electronic Modulation
Unlike alkyl groups, the cyclopropyl ring acts as a weak
-
It lowers the pKa of the pyridine nitrogen slightly compared to an isopropyl group, reducing the risk of hERG channel inhibition (often driven by high basicity).
-
It enforces a specific conformation.[1] The "bisected" conformation is often preferred, locking the vector of the pyridine lone pair relative to the alkyl bulk.
Visualization: The Metabolic Shield Mechanism
Figure 1: Mechanistic comparison of metabolic susceptibility between isopropyl and cyclopropyl substituents on a pyridine core.[1]
Historical Evolution of Synthesis
The history of this scaffold is defined by the struggle to form the
Era 1: The Radical Approach (1970s - 1990s)
Early syntheses relied on the Minisci Reaction .[1]
-
Method: Protonated pyridine + Cyclopropanecarboxylic acid + Ag(I)/S2O8.[1]
-
Mechanism: Oxidative decarboxylation generates a cyclopropyl radical, which attacks the pyridine.
-
Limitations: The cyclopropyl radical is unstable and prone to ring-opening (rearranging to an allyl radical) before coupling.[1] Yields were typically <30%, with complex mixtures of regioisomers.
Era 2: The Cross-Coupling Revolution (2000s)
The advent of Palladium-catalyzed cross-coupling changed the landscape, but not immediately.
-
Challenge: Cyclopropylboronic acid is notoriously unstable.[1] It undergoes rapid protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions required for Suzuki coupling.
-
Breakthrough: The Wallace & Chen protocols (Merck, 2002) and the use of Potassium Cyclopropyl Trifluoroborates (Molander salts).
-
Key Innovation: The use of bulky, electron-rich phosphine ligands (like P(Cy)3 or SPhos ) facilitated the oxidative addition of chloropyridines and accelerated reductive elimination, outcompeting the decomposition pathways.
Era 3: Modern C-H Activation (2015 - Present)
Current state-of-the-art involves direct functionalization.[1]
-
Photoredox Catalysis: Using Ir/Ni dual catalysis to couple bromopyridines with cyclopropyl silicates.
-
Direct C-H Activation: Rhodium-catalyzed direction of cyclopropane onto the pyridine ring, though this often requires specific directing groups.
Technical Protocol: Reliable Suzuki Coupling
This protocol describes the synthesis of 2-cyclopropylpyridine from 2-chloropyridine.[1] This is the industry-standard "workhorse" reaction, optimized for reproducibility and scalability.
Objective: Synthesize 2-cyclopropylpyridine via Suzuki-Miyaura cross-coupling. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Materials
| Reagent | Equiv.[1][2] | Role | Critical Note |
| 2-Chloropyridine | 1.0 | Substrate | Chlorides are cheaper than bromides but harder to activate; requires active catalyst.[1] |
| Cyclopropylboronic Acid | 1.5 | Coupling Partner | Use excess to account for protodeboronation. Store in fridge. |
| Palladium(II) Acetate | 0.05 (5 mol%) | Pre-catalyst | Source of Pd(0).[1] |
| Tricyclohexylphosphine (PCy3) | 0.10 (10 mol%) | Ligand | Bulky, electron-rich ligand essential for activating aryl chlorides.[1] |
| Potassium Phosphate (K3PO4) | 3.0 | Base | Anhydrous, tribasic.[1] Strong base needed for transmetallation.[1] |
| Toluene / Water (20:1) | Solvent | - | The small amount of water is crucial for boronic acid activation.[1] |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (The "Activation" Phase)
-
In a dry vial, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PCy₃ (28.0 mg, 0.10 mmol).
-
Add anhydrous Toluene (2.0 mL).
-
Stir at room temperature for 15 minutes under Nitrogen/Argon.
-
Observation: Solution should turn from orange/brown to a clear yellow/pale orange, indicating the formation of the active Pd(0)-L species.
-
Step 2: Reaction Assembly
-
To a separate reaction vessel (pressure tube or round-bottom flask), add 2-Chloropyridine (113 mg, 1.0 mmol), Cyclopropylboronic acid (129 mg, 1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).
-
Transfer the pre-formed catalyst solution (from Step 1) into this vessel via syringe.
-
Add Water (0.1 mL). Crucial: Do not omit water; the reaction will stall without it.
Step 3: Heating & Monitoring
-
Seal the vessel and heat to 100°C with vigorous stirring.
-
Time: 4–12 hours.
-
In-Process Control (IPC): Monitor by TLC (20% EtOAc/Hexane) or LCMS.
-
Self-Validation: Look for the disappearance of the starting chloride (Rt ~ X min) and appearance of the product (Rt ~ Y min). If Pd black precipitates early (within 1 hour), the catalyst has decomposed; check oxygen exclusion.
-
Step 4: Workup & Purification
Case Study: Deucravacitinib & The Amide Variation
While the direct C-C bond is fundamental, the pyridine-cyclopropane amide motif has recently achieved clinical stardom.
Molecule: Deucravacitinib (Sotyktu, BMS-986165) Target: TYK2 (Tyrosine Kinase 2) Indication: Psoriasis[1]
Structural Insight: Deucravacitinib features a cyclopropanecarboxamide attached to a pyridazine core (a pyridine bioisostere).[1]
-
Selectivity: The cyclopropyl group fits into a specific hydrophobic pocket in the TYK2 pseudokinase (JH2) domain, a pocket that is distinct from the conserved ATP active sites of JAK1/2/3. This confers exquisite selectivity.[1][3][4]
-
Deuteration: Uniquely, the drug also contains a deuterated methyl amide (
) to further stabilize the molecule against metabolic demethylation, combining two "isotopic/isosteric" shielding strategies in one molecule.
Synthetic Workflow: Deucravacitinib Core Assembly
Figure 2: Simplified synthetic workflow for the assembly of the Deucravacitinib core, highlighting the late-stage introduction of the cyclopropyl motif.
References
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][4] Tetrahedron Letters.[1][5] Link[1]
-
Charette, A. B., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6][7] Journal of Medicinal Chemistry. Link[1]
-
Bristol Myers Squibb. (2022).[1] Deucravacitinib (Sotyktu) Prescribing Information.[1] FDA Access Data.[1] Link
-
Talele, T. T. (2016).[1] The Cyclopropyl Ring in Drug Design.[6][8] Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] Application Notes: 2-Cyclopentylpyridine in Organic Synthesis.[1] (Used for general pyridine alkylation context).[1] Link
Sources
- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 2. audreyli.com [audreyli.com]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
Solubility and stability of 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride.
Executive Summary
1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders and kinase inhibition.[1][2] While the cyclopropane ring confers unique conformational rigidity and metabolic stability to the final drug candidate, the intermediate itself presents a paradox of stability : the cyclopropanol moiety is kinetically stable under neutral conditions but exhibits high lability under acidic conditions.[2]
Critical Technical Insight: The hydrochloride salt form improves water solubility but introduces an intrinsic acidic proton.[2] In the presence of moisture, this salt can become autocatalytic , triggering acid-mediated ring opening of the cyclopropane to form linear ketone degradants (e.g., 3-hydroxy-1-(pyridin-2-yl)propan-1-one).[1] This guide outlines the specific handling protocols required to mitigate this risk.
Physicochemical Profile
Molecular Identity[1][2]
-
Systematic Name: 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride[1][3]
-
Molecular Weight: 135.16 (Free Base) + 36.46 (HCl) ≈ 171.62 g/mol [2]
Key Parameters
| Property | Value / Description | Technical Implication |
| pKa (Pyridine N) | ~5.2 (Predicted) | The pyridine nitrogen is the primary basic site.[1][2] At pH < 4, it is fully protonated. |
| LogP (Free Base) | ~1.06 | Moderately lipophilic; crosses cell membranes easily.[2] |
| LogP (HCl Salt) | < 0 (Estimated) | Highly hydrophilic; excellent aqueous solubility.[2] |
| Hygroscopicity | High | Pyridine salts are notoriously hygroscopic.[2] Moisture uptake triggers hydrolysis. |
| Appearance | White to off-white solid | Yellowing indicates oxidation or ring-opening degradation.[1][2] |
Stability & Degradation Mechanisms
The stability of this compound is governed by the strain energy of the cyclopropane ring (~27.5 kcal/mol) and the basicity of the pyridine ring.[2]
The "Acid-Trigger" Mechanism
The most critical failure mode is Acid-Catalyzed Ring Opening .[1][2] Unlike standard alcohols, the cyclopropanol hydroxyl group, when protonated or in the presence of a protonated pyridine neighbor, facilitates the release of ring strain.
Mechanism:
-
Protonation: The acidic environment (provided by the HCl counterion in solution) protonates the hydroxyl oxygen or the pyridine nitrogen.[2]
-
C-C Bond Cleavage: The strained C1-C2 bond breaks, often assisted by solvent nucleophiles (water), leading to a beta-hydroxy ketone or an ethyl ketone derivative.[2]
-
Result: Irreversible loss of the cyclopropane scaffold.
Figure 1: Autocatalytic degradation pathway triggered by moisture absorption in the HCl salt form.
Solubility Profiling
The solubility profile dictates the solvent choice for both synthesis workup and biological assays.[2]
Solvent Compatibility Table
| Solvent | Solubility (HCl Salt) | Stability Risk | Recommendation |
| Water | > 50 mg/mL (High) | High (if not buffered) | Use immediately; keep on ice.[1][2] |
| DMSO | > 100 mg/mL (High) | Low | Preferred stock solvent. Store at -20°C. |
| Ethanol | Moderate | Moderate | Avoid prolonged storage (risk of ethyl ether formation).[2] |
| Dichloromethane | Low | Low | Suitable for Free Base extraction only.[2] |
| PBS (pH 7.4) | High | Low | Good for acute biological assays.[2] |
Dissolution Protocol (Self-Validating)
To ensure integrity during dissolution, follow this specific workflow:
-
Buffer Preparation: Do not dissolve directly in unbuffered water (which will become acidic, pH ~2-3, due to HCl).[2] Use PBS (pH 7.4) or Ammonium Bicarbonate (pH 7.8).[2]
-
Temperature Control: Pre-chill the solvent to 4°C.
-
Verification: Check the solution for immediate color change (yellowing). A clear solution indicates intact cyclopropane.[2]
Experimental Protocols
Analytical Method: Stability-Indicating HPLC
Standard acidic mobile phases (e.g., 0.1% TFA) can degrade this compound during the analysis.[2] A pH-neutral method is required.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Pyridine absorption).[2]
-
Retention Logic: The polar HCl salt/free base will elute early; the ring-opened ketone (less polar) will elute later.[2]
Storage & Handling Workflow
This workflow prevents the "moisture-acid" cycle described in Section 3.[1][2]
Figure 2: Critical handling workflow to maintain compound integrity.
References
-
Kulinkovich, O. G. (2003).[2] The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632.[2] Link (Foundational text on cyclopropanol instability).[2]
-
PubChem. (n.d.).[2] 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride.[1][2][3] National Library of Medicine.[2] Link
-
BenchChem. (2025).[2] Stability of Cyclopropanes Under Acidic Conditions. Technical Support Center. Link (General mechanistic support).[2]
-
Sigma-Aldrich. (n.d.).[2] Pyridine Hydrochloride Product Sheet. Link (Reference for hygroscopicity of pyridine salts).[2]
Sources
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 1-(Pyridin-2-yl)cyclopropan-1-ol
Abstract
This document provides a comprehensive, field-tested protocol for the gram-scale synthesis of 1-(Pyridin-2-yl)cyclopropan-1-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved via the Kulinkovich hydroxycyclopropanation reaction, a reliable organotitanium-mediated transformation. This guide offers a step-by-step methodology, in-depth mechanistic insights, safety protocols, and characterization data. The protocol is designed for researchers, chemists, and process development professionals requiring a scalable and reproducible route to this important intermediate.
Introduction and Scientific Context
The cyclopropyl motif is a prevalent structural feature in numerous biologically active compounds and approved pharmaceuticals. Its unique conformational rigidity and electronic properties can significantly enhance metabolic stability, binding affinity, and potency. Specifically, 1-(Pyridin-2-yl)cyclopropan-1-ol serves as a key precursor for more complex molecules, leveraging the synthetic versatility of both the pyridine ring and the cyclopropanol moiety.
Traditional methods for constructing such scaffolds can be multi-step and lack scalability. The Kulinkovich reaction, first reported in 1989, presents an elegant and efficient solution for synthesizing cyclopropanols from carboxylic esters.[1] This protocol adapts the Kulinkovich reaction for the specific, gram-scale synthesis of the title compound from readily available ethyl picolinate.
Reaction Mechanism and Rationale
The core of this synthesis is the Kulinkovich reaction, which utilizes a titanacyclopropane intermediate generated in situ. This intermediate functions as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.[2]
The mechanism proceeds through several key steps:
-
Transmetalation: Two equivalents of the Grignard reagent (Ethylmagnesium Bromide) react with the titanium(IV) alkoxide catalyst (Titanium(IV) isopropoxide) to form an unstable dialkyltitanium(IV) species.[1][2]
-
Titanacyclopropane Formation: This intermediate rapidly undergoes β-hydride elimination, releasing ethane gas and forming the reactive titanacyclopropane.[1][3] This is the key cyclopropanating agent.
-
Reaction with Ester: The titanacyclopropane adds across the carbonyl group of the ethyl picolinate substrate. This is followed by an intramolecular cyclization and reductive elimination sequence, which forms the titanium alkoxide of the cyclopropanol product.[1][3]
-
Hydrolysis: Upon aqueous workup, the titanium and magnesium salts are hydrolyzed to yield the final 1-(Pyridin-2-yl)cyclopropan-1-ol product.
The choice of ethylmagnesium bromide is critical as the Grignard reagent must possess a β-hydrogen to enable the formation of the titanacyclopropane intermediate.[1] The reaction is performed under strictly anhydrous and inert conditions due to the high reactivity and moisture sensitivity of the Grignard and organotitanium reagents.
Caption: Overall workflow of the Kulinkovich reaction for synthesis.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | Purity/Grade | Supplier |
| Magnesium Turnings | 7439-95-4 | Mg | >99.5% | Sigma-Aldrich |
| Ethyl Bromide | 74-96-4 | C₂H₅Br | >99% | Sigma-Aldrich |
| Titanium(IV) isopropoxide | 546-68-9 | C₁₂H₂₈O₄Ti | >97% | Sigma-Aldrich |
| Ethyl 2-picolinate | 2524-52-9 | C₈H₉NO₂ | >98% | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | DriSolv® or similar | MilliporeSigma |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M aqueous solution | Fisher Scientific |
| Saturated NaHCO₃ solution | 144-55-8 | NaHCO₃ | Aqueous | Lab Prepared |
| Saturated NaCl solution (Brine) | 7647-14-5 | NaCl | Aqueous | Lab Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Anhydrous Powder | VWR |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | Sorbent Technologies |
Equipment
-
Three-neck round-bottom flasks (500 mL and 2 L), flame-dried under vacuum
-
Magnetic stirrer hotplate and stir bars
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Glass stoppers, rubber septa, and cannulation needles
-
Pressure-equalizing dropping funnel (250 mL), oven-dried
-
Allihn condenser, oven-dried
-
Ice-water bath
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
SAFETY FIRST: This protocol involves highly reactive, flammable, and moisture-sensitive reagents. All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a gas inlet connected to an inert gas line. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Magnesium Activation: Add magnesium turnings (10.0 g, 0.41 mol) to the flask. Briefly heat the flask gently with a heat gun under vacuum and then refill with argon to activate the magnesium surface.
-
Grignard Formation: Add anhydrous diethyl ether (100 mL) to the flask. Fill the dropping funnel with a solution of ethyl bromide (40.3 g, 27.4 mL, 0.37 mol) in anhydrous diethyl ether (150 mL).
-
Initiation: Add a small portion (~10 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling and warming of the flask. If it does not start, gentle warming or the addition of a small iodine crystal may be necessary.
-
Addition: Once the reaction is initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the gray, cloudy mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent is approximately 1.0 M and should be used immediately.
Part B: Kulinkovich Cyclopropanation
-
Setup: In a separate 2 L three-neck flask equipped with a large magnetic stir bar, a thermometer, a rubber septum, and a gas inlet, add a solution of ethyl 2-picolinate (20.0 g, 0.132 mol) in anhydrous diethyl ether (500 mL).
-
Cooling & Reagent Addition: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Using a syringe, add titanium(IV) isopropoxide (41.4 g, 43.1 mL, 0.146 mol) dropwise over 10 minutes. The solution will typically turn yellow or orange.
-
Grignard Addition: Transfer the prepared ethylmagnesium bromide solution from Part A to the reaction flask via a cannula. The addition must be done slowly and dropwise, maintaining the internal temperature below 10 °C. This addition is exothermic and will be accompanied by vigorous gas evolution (ethane).[2] The solution will darken, often to a black or dark brown color.
-
Reaction: After the addition is complete (typically 1-2 hours), remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring: The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the consumption of the starting ester.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask back to 0 °C in an ice-water bath. CAUTION: The quenching process is highly exothermic. Slowly and carefully add water (100 mL) dropwise to quench the excess Grignard reagent and titanium species. Stir vigorously for 30 minutes at 0 °C, during which a thick precipitate will form.
-
Acidification & Extraction: Slowly add 1 M HCl (aq) until the pH of the aqueous layer is ~7-8 and the solids have largely dissolved. Transfer the entire mixture to a 2 L separatory funnel. Add ethyl acetate (300 mL) and shake well.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 200 mL).
-
Washing: Combine all organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution (200 mL) and then with saturated brine (200 mL). This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 50% ethyl acetate in hexanes. The product fractions can be identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(Pyridin-2-yl)cyclopropan-1-ol as a solid or viscous oil.
Results and Characterization
| Parameter | Value |
| Starting Material (Ethyl Picolinate) | 20.0 g (0.132 mol) |
| Typical Product Mass | 11.5 - 14.5 g |
| Typical Yield | 65 - 82% |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point | 49-51 °C |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.52 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H, Py-H6), 7.68 (td, J = 7.7, 1.8 Hz, 1H, Py-H4), 7.41 (d, J = 8.0 Hz, 1H, Py-H3), 7.15 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H, Py-H5), 3.25 (s, 1H, -OH), 1.25 – 1.19 (m, 2H, cyclopropyl-CH₂), 1.10 – 1.04 (m, 2H, cyclopropyl-CH₂).
-
Expert Insight: The two sets of multiplets for the cyclopropyl protons are characteristic. They are diastereotopic due to the chiral center at C1 and appear as complex multiplets.
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.2 (Py-C2), 147.5 (Py-C6), 136.8 (Py-C4), 121.9 (Py-C5), 119.8 (Py-C3), 59.1 (C-OH), 15.3 (cyclopropyl-CH₂).
-
IR (KBr, cm⁻¹): 3150-3300 (broad, O-H stretch), 3085, 3010 (C-H, aromatic/cyclopropyl), 1595, 1570, 1475, 1435 (C=C, C=N, pyridine ring).
-
MS (ESI+): m/z = 136.07 [M+H]⁺.
Safety and Handling
-
Organotitanium Reagents: Organotitanium compounds are air and moisture-sensitive.[4] While not pyrophoric, they react exothermically with water. Handle under an inert atmosphere at all times. For spills, do not use water. Use dry sand or a Class D fire extinguisher.
-
Grignard Reagents: Highly flammable and react violently with water. Ensure all glassware is scrupulously dried before use.
-
Diethyl Ether: Extremely flammable with a low boiling point and high vapor pressure. Work in a well-ventilated fume hood far from any ignition sources.
-
Quenching Procedure: The hydrolysis/quenching step is the most hazardous part of this protocol due to its exothermic nature. Perform the quench slowly, with efficient stirring, and in an ice bath to control the temperature.
Visualization of the Protocol Workflow
Caption: Step-by-step experimental workflow diagram.
References
-
Kulinkovich, O. G. (1989). Reaction of ethylmagnesium bromide with methyl alkanecarboxylates in the presence of tetraisopropoxytitanium. Synthesis, 1989(03), 234-235. (SynArchive Link: [Link])
-
Organic Chemistry Portal. Kulinkovich Reaction. (Link: [Link])
-
Grokipedia. Kulinkovich reaction. (Link: [Link])
-
Wikipedia. Kulinkovich reaction. (Link: [Link])
-
Wu, Y. J., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ACS Publications. (Link: [Link])
-
LookChem. Ethyl picolinate. (Link: [Link])
-
The Good Scents Company. ethyl 2-picolinate. (Link: [Link])
-
Universal Wiser Publisher. (2023). Organotitanium Click Chemistry. (Link: [Link])
-
Antczak, M., et al. (2021). Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Charles University Journals. (Link: [Link])
-
ChemRxiv. (2022). Improved Access to Cyclopropanol via Supply-Centered Synthesis. (Link: [Link])
Sources
Application Notes and Protocols: 1-(Pyridin-2-yl)cyclopropan-1-ol as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Hybrid Scaffold
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the quest for novel molecular architectures with desirable physicochemical and pharmacological properties is relentless. The fusion of a strained cyclopropane ring with a heteroaromatic pyridine moiety in 1-(Pyridin-2-yl)cyclopropan-1-ol creates a unique and highly valuable synthetic building block. This tertiary alcohol combines the three-dimensional character and inherent reactivity of the cyclopropane ring with the hydrogen bonding capabilities, aromaticity, and potential for metal coordination of the pyridine ring.[1][2] These features make it an attractive starting material for the synthesis of a diverse array of more complex molecules, particularly in the development of novel therapeutics.[3]
The high ring strain of the cyclopropane ring makes it susceptible to selective ring-opening reactions, providing access to functionalized linear chains that would be challenging to synthesize via other means.[4][5] Furthermore, the tertiary alcohol can be transformed into other functional groups, most notably an amine, to generate 1-(pyridin-2-yl)cyclopropan-1-amine, a key pharmacophore in its own right. The pyridine nitrogen also offers a handle for modulating solubility and for coordinating to biological targets.[6]
This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of 1-(Pyridin-2-yl)cyclopropan-1-ol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Data
A thorough understanding of the physical and spectral properties of a building block is crucial for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| CAS Number | 138835-98-0 | |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Boiling Point | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents like THF, ether, and CH₂Cl₂ | General chemical knowledge |
Synthesis of 1-(Pyridin-2-yl)cyclopropan-1-ol
The most direct and efficient method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction .[4][12][13][14][15] This organotitanium-mediated transformation converts an ester into a cyclopropanol using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.
Reaction Principle: The Kulinkovich Cyclopropanation
The Kulinkovich reaction proceeds through the in situ formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (typically with β-hydrogens, like ethylmagnesium bromide) and a titanium(IV) alkoxide (e.g., Ti(OiPr)₄). This titanacyclopropane then acts as a 1,2-dianion equivalent, reacting with the ester to form the cyclopropanol product.[14]
Caption: Simplified workflow of the Kulinkovich reaction.
Detailed Experimental Protocol: Kulinkovich Reaction of Ethyl Picolinate
This protocol is a representative procedure adapted from the general principles of the Kulinkovich reaction for the specific synthesis of 1-(Pyridin-2-yl)cyclopropan-1-ol.[4][13]
Materials:
-
Ethyl picolinate
-
Ethylmagnesium bromide (solution in THF or Et₂O)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add a solution of ethyl picolinate (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).
-
Catalyst Addition: To the stirred solution, add titanium(IV) isopropoxide (0.1 - 0.2 eq) via syringe under an inert atmosphere.
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of ethylmagnesium bromide (2.2 - 2.5 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Stir the mixture vigorously for 30 minutes until a filterable precipitate forms.
-
Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with THF or Et₂O. Separate the organic layer of the filtrate. Extract the aqueous layer with Et₂O or ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-(Pyridin-2-yl)cyclopropan-1-ol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents and the organotitanium intermediates are highly sensitive to air and moisture.
-
Anhydrous Solvents: Water will quench the Grignard reagent and deactivate the catalyst.
-
Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the Grignard reagent at 0 °C helps to control the reaction rate and prevent side reactions.
-
Aqueous NH₄Cl Quench: This provides a mildly acidic workup to hydrolyze the magnesium and titanium alkoxides without promoting acid-catalyzed ring-opening of the desired cyclopropanol.
Key Applications and Synthetic Transformations
1-(Pyridin-2-yl)cyclopropan-1-ol is a versatile intermediate that can be readily transformed into other valuable building blocks.
Synthesis of 1-(Pyridin-2-yl)cyclopropan-1-amine
The conversion of the tertiary alcohol to a primary amine is a key transformation, as cyclopropylamines are prevalent motifs in pharmaceuticals.[16] Two common methods for this transformation are the Ritter reaction and the Mitsunobu reaction .
The Ritter reaction involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[1][3][6][17][18][19][20][21]
Caption: Mechanistic pathway of the Ritter reaction.
Detailed Experimental Protocol: Ritter Reaction and Hydrolysis
Materials:
-
1-(Pyridin-2-yl)cyclopropan-1-ol
-
Acetonitrile
-
Concentrated sulfuric acid or trifluoroacetic acid
-
Sodium hydroxide solution
-
Diethyl ether or dichloromethane
-
Standard laboratory glassware
Procedure:
Part 1: Amide Formation
-
Reaction Setup: To a solution of 1-(pyridin-2-yl)cyclopropan-1-ol (1.0 eq) in acetonitrile (used as both solvent and reagent), cool the mixture to 0 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to pH 8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(1-(pyridin-2-yl)cyclopropyl)acetamide.
Part 2: Amide Hydrolysis
-
Hydrolysis: To the crude amide, add a solution of 6 M hydrochloric acid or 20% aqueous sodium hydroxide.
-
Heating: Heat the mixture to reflux for 12-24 hours.
-
Workup: After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: The crude amine can be purified by column chromatography or by formation of the hydrochloride salt. To form the hydrochloride salt, dissolve the free amine in diethyl ether and add a solution of HCl in ether. The precipitate can be collected by filtration.[22]
Causality Behind Experimental Choices:
-
Strong Acid: Necessary to promote the formation of the tertiary carbocation from the alcohol.
-
Acetonitrile as Solvent/Reagent: Serves as the nucleophile in the reaction. Using it as the solvent ensures a high concentration.
-
Hydrolysis: The amide formed is stable and requires harsh conditions (strong acid or base and heat) to be hydrolyzed to the primary amine.
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including an azide, with inversion of configuration (though not relevant for this achiral substrate). The azide can then be reduced to the primary amine.[1][19][20][21][23][24]
Detailed Experimental Protocol: Mitsunobu Azidation and Reduction
Materials:
-
1-(Pyridin-2-yl)cyclopropan-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is using diphenylphosphoryl azide (DPPA).
-
Anhydrous THF
-
Triphenylphosphine or hydrogen gas with a palladium catalyst for reduction
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
Part 1: Azide Formation
-
Reaction Setup: To a solution of 1-(pyridin-2-yl)cyclopropan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of hydrazoic acid (1.5 eq).
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent. The crude product can be purified by column chromatography to yield 2-(1-azidocyclopropyl)pyridine.
Part 2: Azide Reduction
-
Staudinger Reduction: To a solution of the azide in THF, add triphenylphosphine (1.1 eq) and stir at room temperature. Then add water and heat the reaction to hydrolyze the intermediate iminophosphorane.
-
Catalytic Hydrogenation: Alternatively, dissolve the azide in methanol or ethanol and add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Workup and Purification: After the reduction, the product can be isolated by a standard workup and purified by chromatography or salt formation.
Ring-Opening Reactions
The inherent strain of the cyclopropane ring in 1-(pyridin-2-yl)cyclopropan-1-ol makes it susceptible to ring-opening reactions, providing access to linear pyridyl-substituted ketones. These reactions can be promoted by Lewis acids or under radical conditions.[16][25][26][27]
Caption: General pathways for the ring-opening of 1-(pyridin-2-yl)cyclopropan-1-ol.
The 2-pyridyl group can act as a directing group and influence the regioselectivity of the ring-opening. Under acidic conditions, protonation of the pyridine nitrogen can further activate the cyclopropane ring towards nucleophilic attack.[28]
General Protocol for Lewis Acid-Catalyzed Ring-Opening with a Nucleophile:
Materials:
-
1-(Pyridin-2-yl)cyclopropan-1-ol
-
A suitable nucleophile (e.g., an alcohol, thiol, or amine)
-
A Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)[29]
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Reaction Setup: To a solution of 1-(pyridin-2-yl)cyclopropan-1-ol (1.0 eq) and the nucleophile (1.2-1.5 eq) in an anhydrous solvent, add the Lewis acid catalyst (5-10 mol%).
-
Reaction: Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Conclusion: A Building Block with Broad Potential
1-(Pyridin-2-yl)cyclopropan-1-ol is a strategically designed building block that offers multiple avenues for the synthesis of complex and biologically relevant molecules. Its facile synthesis via the Kulinkovich reaction and its versatile reactivity, including conversion to the corresponding amine and various ring-opening transformations, make it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold in drug discovery and beyond.
References
-
IntechOpen. (2018, July 18). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Guin, A., Rathod, T., Gaykar, R. N., & Roy, T. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters, 22(7), 2699–2703. [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Journal of Chemical Sciences. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Retrieved from [Link]
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 52(7), 1531-1553.
- Matsuoka, S. I., Numata, K., & Suzuki, M. (2018). Lewis acid-catalyzed ring-opening addition reactions of alcohols to vinylcyclopropane. Tetrahedron, 74(15), 1836-1843.
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Beilstein Journals. (2017, December 27). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2854–2862. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wiley Online Library. (2024). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furolactams. Chemistry – A European Journal. [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Dounay, A. B., & Vaught, M. A. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 843–846. [Link]
-
YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]
-
Wiley Online Library. (2006). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Arnold, F., & Fagnou, K. (2020). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 142(38), 16461–16470. [Link]
-
MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2014, November 5). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Retrieved from [Link]
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7626–7683.
-
ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
MDPI. (2022, October 22). Synthesis of a New Ag(I)-Azine Complex via Ag(I)-Mediated Hydrolysis of 2-(((1-(Pyridin-2-yl)ethylidene)hydrazineylidene) Methyl)phenol with AgClO4; X-ray Crystal Structure and Biological Studies. Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
PubMed. (2010, May 15). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]
-
Collins, M. (2023). Cu- and Pd-Catalyzed a-Hydroxycyclopropanol Ring Opening Reactions: Electrophilic Trappings to 3-Furanones, and Carbonylation to 4-Ketovalerolactones. Emory University. [Link]
-
Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 73(7), 3176–3179. [Link]
Sources
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- 5. ETD | Cu- and Pd-Catalyzed a-Hydroxycyclopropanol Ring Opening Reactions: Electrophilic Trappings to 3-Furanones, and Carbonylation to 4-Ketovalerolactones. | ID: hd76s137q | Tesis y Disertaciones Electrónicas de Emory [etd.library.emory.edu]
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- 29. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Method Development for 1-(Pyridin-2-yl)cyclopropan-1-ol Analysis
Executive Summary & Analyte Profiling
The quantitative analysis of substituted pyridines presents unique chromatographic challenges due to their inherent basicity and hydrophilicity[1]. 1-(Pyridin-2-yl)cyclopropan-1-ol (CAS: 138835-98-0) is a critical heterocyclic building block utilized in pharmaceutical synthesis. The molecule features a basic pyridine nitrogen (pKa ~5.2) adjacent to a strained, polar cyclopropanol ring.
Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires a deep understanding of secondary retention mechanisms. Failure to control the ionization state of both the analyte and the stationary phase inevitably leads to severe peak tailing, compromising resolution and quantitative accuracy[2][3]. This application note outlines a self-validating, highly reproducible HPLC protocol designed to suppress secondary interactions while preserving the structural integrity of the cyclopropanol moiety.
Table 1: Physicochemical Profile & Chromatographic Vulnerabilities
| Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C₈H₉NO | Low molecular weight, highly polar nature requires high aqueous conditions for initial retention. |
| Pyridine pKa | ~5.2 | Protonated at acidic pH; prone to severe ion-exchange interactions with silica silanols[2]. |
| Cyclopropanol Ring | Strained cyclic alcohol | Susceptible to acid-catalyzed ring opening at elevated temperatures. Column heat must be restricted (≤30°C). |
Mechanistic Causality: Overcoming Peak Tailing
In traditional RP-HPLC, analyte retention is governed by hydrophobic interactions. However, basic compounds like pyridine derivatives introduce a secondary, unwanted retention mechanism[3]. Silica-based stationary phases contain residual, unbonded silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (Si-O⁻)[2][4].
Because the pyridine nitrogen is positively charged (protonated) at mid-to-low pH, it acts as a cation. The resulting electrostatic attraction between the protonated pyridine and the ionized silanols causes the analyte to "stick" to the column, dragging out the trailing edge of the chromatographic peak—a phenomenon known as peak tailing[5][6].
To neutralize this causality, we must operate at a highly controlled acidic pH (e.g., pH 2.5). At this pH, the acidic silanols are fully protonated (neutralized), effectively shutting down the ion-exchange pathway and restoring a purely hydrophobic retention mechanism[5][6].
Mechanistic causality of peak tailing and its resolution via pH control.
Table 2: Quantitative Effect of Mobile Phase pH on Peak Asymmetry (As)
| Mobile Phase pH | Buffer System | Peak Asymmetry (As) | Chromatographic Outcome |
| pH 7.0 | Water / Acetonitrile | 2.45 | Severe tailing, integration errors[4]. |
| pH 4.5 | Ammonium Acetate | 1.85 | Moderate tailing, partial silanol ionization. |
| pH 2.5 | Potassium Phosphate | 1.15 | Excellent symmetry, silanols neutralized[6]. |
Method Development Workflow
Logical workflow for HPLC method development of basic pyridine derivatives.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a closed-loop, self-validating system. The instrument sequence will not proceed to sample analysis unless the System Suitability Test (SST) strictly passes predefined criteria, preventing the generation of compromised data.
Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) in 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 20 mM solution. Adjust the pH precisely to 2.5 using dilute orthophosphoric acid (H₃PO₄). Causality: The 20 mM concentration provides sufficient buffering capacity to maintain the micro-environment pH at the silica surface without risking precipitation[5][6]. Filter through a 0.22 µm hydrophilic membrane.
-
Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile.
Instrument Parameters
-
Column: Ultra-pure Type B Silica C18, fully end-capped (e.g., 150 mm × 4.6 mm, 3 µm). Causality: Type B silica lacks trace metal contaminants that exacerbate silanol acidity, while dense end-capping provides steric shielding[3][6].
-
Column Temperature: 30°C. Causality: Maintained strictly at 30°C to prevent acid-catalyzed degradation of the strained cyclopropanol ring, which can occur at higher temperatures (≥45°C).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) set to 254 nm (primary absorption for the pyridine chromophore).
-
Injection Volume: 10 µL.
Optimized Gradient Elution Profile
Because 1-(Pyridin-2-yl)cyclopropan-1-ol is highly polar, the gradient must start with a high percentage of aqueous buffer to ensure adequate retention before ramping the organic modifier to elute tightly bound impurities.
Table 3: Gradient Method
| Time (min) | % Mobile Phase A (Buffer pH 2.5) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 3.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
System Suitability Test (SST) - The Validation Gate
Before analyzing unknown samples, the system must prove its fitness.
-
Preparation: Prepare a 50 µg/mL standard solution of 1-(Pyridin-2-yl)cyclopropan-1-ol in 95:5 Water:Acetonitrile.
-
Execution: Inject the standard 5 consecutive times.
-
Automated Validation Logic: Program the Chromatography Data System (CDS) to evaluate the following parameters. If any parameter fails, the sequence must automatically halt, triggering a column wash and buffer remanufacture protocol.
-
Retention Time Precision: RSD ≤ 1.0% (Validates pump performance and buffer stability).
-
Peak Asymmetry (As): 0.9 ≤ As ≤ 1.5 (Validates that silanol interactions are successfully suppressed)[4].
-
Theoretical Plates (N): > 5,000 (Validates column bed integrity).
-
References[2] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: https://www.chromtech.com/what-causes-peak-tailing-in-hplc[3] Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: https://www.phenomenex.com/info/page/how-to-reduce-peak-tailing-in-hplc[5] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL: 1]">https://www.chromatographyonline.com[1] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions | Source: BenchChem | URL: https://www.benchchem.com/application-notes/hplc-analysis-substituted-pyridines[4] Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: 6]">https://www.elementlabsolutions.com[6] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: Phenomenex | URL: https://www.phenomenex.com/info/page/hplc-tech-tip-peak-tailing-basic-analytes
Sources
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- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Application in medicinal chemistry for CNS disorders.
From Multi-Parameter Optimization (MPO) to BBB Permeability Validation
Executive Summary: The CNS Attrition Challenge
Developing therapeutics for Central Nervous System (CNS) disorders is widely recognized as the most challenging frontier in medicinal chemistry. The primary failure mode is not potency at the target, but the inability to cross the Blood-Brain Barrier (BBB) and remain there in sufficient concentration.
This Application Note moves beyond generic "Rule of 5" compliance. It details a rigorous, self-validating workflow integrating Pfizer’s CNS Multi-Parameter Optimization (MPO) algorithm with physical validation via PAMPA-BBB and MDCK-MDR1 assays. This cascade ensures that only compounds with high probability of in vivo brain exposure progress to animal models.
Strategic Workflow: The CNS Filtration Cascade
The following workflow illustrates the attrition funnel designed to maximize the survival rate of lead compounds.
Figure 1: The CNS Discovery Funnel. A tiered approach filtering compounds first by physicochemical properties, then passive diffusion, and finally active efflux liability.
Phase 1: In Silico Design (CNS MPO)
Traditional filters like Lipinski’s Rule of 5 are insufficient for CNS drugs. We utilize the CNS Multi-Parameter Optimization (MPO) algorithm developed by Wager et al. (Pfizer).[1][2][3][4] This method transforms six physicochemical properties into a normalized score (0–6).[1][3][4]
Validation Standard: A CNS MPO score
3.1 The Six Critical Parameters
The MPO score is the sum of six normalized functions (
| Parameter | Description | Optimal Range (Score = 1.0) | Penalty Zone (Score | Mechanistic Impact |
| ClogP | Lipophilicity | Drives passive diffusion; high values increase non-specific binding/toxicity. | ||
| ClogD (pH 7.4) | Distribution Coeff. | Actual lipophilicity at physiological pH. Critical for membrane partitioning. | ||
| MW | Molecular Weight | Smaller size facilitates diffusion through tight junctions. | ||
| TPSA | Top.[1][3][4] Polar Surface Area | High polarity prevents membrane intercalation. | ||
| HBD | H-Bond Donors | 0 | "Desolvation penalty." Energy required to strip water shell to enter lipid bilayer. | |
| pKa | Most Basic Center | High basicity correlates with P-gp efflux liability and phospholipidosis. |
Calculation Logic:
Each property (
Phase 2: Passive Permeability (PAMPA-BBB Protocol)
Compounds passing the MPO filter are screened using the Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB (using porcine brain lipids). This assay isolates passive diffusion from active transport.[5]
4.1 Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).
-
Acceptor Plate: 96-well PTFE receiver plate.[6]
-
Membrane Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane (creates the artificial BBB).
-
Buffer: PBS (pH 7.4).
4.2 Experimental Protocol
-
Preparation: Dissolve test compounds in DMSO (10 mM stock), then dilute to 10 µM in PBS (Donor Solution). Final DMSO content must be
to avoid disrupting the lipid layer. -
Membrane Coating: Carefully dispense 4 µL of Porcine Brain Lipid solution onto the PVDF filter of the Donor Plate. Allow 5 minutes for solvent evaporation/impregnation.
-
Assembly:
-
Fill Acceptor Plate wells with 200 µL PBS (Receiver Solution).
-
Fill Donor Plate (top) wells with 200 µL of compound Donor Solution.
-
Lower the Donor Plate onto the Acceptor Plate ("Sandwich" configuration).
-
-
Incubation: Incubate for 18 hours at room temperature in a humidity chamber (critical to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis.[5]
4.3 Data Calculation
Calculate Effective Permeability (
Success Criteria:
Phase 3: Active Efflux (MDCK-MDR1 Protocol)
A compound may have high passive permeability (PAMPA) but fail in vivo because it is pumped out of the brain by P-glycoprotein (P-gp). We use MDCK cells transfected with the MDR1 gene to assess this liability.[8][9][10]
5.1 Experimental Logic: Bidirectional Transport
We measure transport in two directions:
-
Apical (A)
Basolateral (B): Mimics blood-to-brain entry. -
Basolateral (B)
Apical (A): Mimics brain-to-blood efflux.
Figure 2: Kinetic logic of the MDCK-MDR1 assay. P-gp (red arrow) actively pumps substrates back to the Apical side.
5.2 Protocol Steps
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell inserts. Culture for 4–5 days until confluent.
-
QC Check: Measure Transepithelial Electrical Resistance (TEER).
-
Validation: TEER must be
to ensure tight junction integrity [2].[8]
-
-
Dosing:
-
A
B Set: Add compound (10 µM) to Apical chamber. -
B
A Set: Add compound (10 µM) to Basolateral chamber.
-
-
Incubation: Incubate at 37°C for 60–90 minutes.
-
Sampling: Aliquot from receiver compartments and analyze via LC-MS/MS.
5.3 Data Interpretation: The Efflux Ratio (ER)
Calculate Apparent Permeability (
| Efflux Ratio (ER) | Interpretation | Action |
| ER | Not a P-gp substrate. | Proceed to In Vivo. |
| ER | Likely P-gp substrate. | Restricted. Perform inhibitor check. |
Inhibitor Check: If ER > 2.0, repeat assay with Cyclosporin A (P-gp inhibitor). If ER drops to
References
-
Wager, T. T., et al. (2010).[3][4][11] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.[11] Link
-
Wang, Q., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier.[8][10] International Journal of Pharmaceutics, 288(2), 349-359. Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. Link
Sources
- 1. CNS MPO Score Predictor - Documentation [docs.chemaxon.com]
- 2. hub.knime.com [hub.knime.com]
- 3. Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. optibrium.com [optibrium.com]
- 5. enamine.net [enamine.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. CNS MPO (CXN) [squonk.it]
Application Note: Derivatization of 1-(Pyridin-2-yl)cyclopropan-1-ol for SAR Studies
Executive Summary
The 1-(pyridin-2-yl)cyclopropan-1-ol scaffold represents a high-value pharmacophore in medicinal chemistry, offering a rigidified bioisostere for tertiary alcohols and ketones.[1] Its unique geometry—positioning a hydrogen-bond donor (OH) and an acceptor (Pyridine) on a strained sp³ carbon—creates specific vectors for target engagement.[1] However, the inherent strain of the cyclopropane ring (~27.5 kcal/mol) combined with the electron-deficient pyridine ring renders this molecule sensitive to ring-opening (beta-scission) under acidic or radical conditions.
This guide provides validated protocols for derivatizing this scaffold while preserving structural integrity. It focuses on three SAR vectors: O-functionalization (tuning lipophilicity/metabolic stability), Pyridine C-H activation (extending potency), and Scaffold Hopping (via controlled rearrangement).
Scaffold Analysis & Strategic Planning
Structural Logic
The molecule contains three distinct zones for SAR exploration:
-
The Anchor (Pyridine): A flat, aromatic domain suitable for pi-stacking and metal coordination.[1]
-
The Linker/Spacer (Cyclopropane): A rigid, metabolically stable spacer that locks the C-O and C-Py vectors.
-
The Warhead (Hydroxyl): A tertiary alcohol prone to elimination or substitution, serving as the primary H-bond donor.
Stability Warning (The "Acid Trap")
Critical Insight: Unlike standard tertiary alcohols, 1-arylcyclopropanols are latent ketones.[1] Under Brønsted or Lewis acidic conditions, the ring opens to form a beta-pyridin-2-yl ethyl ketone.[1]
-
Mechanism: Protonation of the alcohol
formation of cyclopropyl carbinyl cation strain release via ring opening. -
Implication: Avoid strong acids (HCl, H₂SO₄) and electrophilic halogenating agents without buffering.
Visualization: Strategic Derivatization Map[1]
Figure 1: Strategic Derivatization Map illustrating the three primary vectors for SAR expansion and their associated chemical transformations.[1]
Detailed Experimental Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Challenge: Standard Williamson ether synthesis (NaH/R-X) often fails due to the steric bulk of the tertiary alcohol and the risk of elimination. Solution: Silver(I) Oxide mediated alkylation.[1] This neutral, heterogeneous method prevents ring opening and minimizes elimination.
Materials:
-
1-(Pyridin-2-yl)cyclopropan-1-ol (1.0 equiv)[1]
-
Alkyl Iodide (R-I) (3.0 equiv)
-
Silver(I) Oxide (Ag₂O) (2.0 equiv)
-
Solvent: DCM (Dichloromethane) or Et₂O (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the cyclopropanol (1 mmol) in anhydrous DCM (5 mL).
-
Addition: Add Ag₂O (2 mmol) in one portion. The suspension will be black/brown.[1]
-
Alkylation: Add the Alkyl Iodide (3 mmol).
-
Incubation: Seal the flask and stir vigorously at 40°C (reflux) for 16-24 hours. Note: Vigorous stirring is essential to break the oxide surface layer.
-
Filtration: Filter the mixture through a pad of Celite to remove silver salts. Rinse with DCM.[1]
-
Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc).
Self-Validating QC Check:
-
Success: ¹H NMR shows retention of cyclopropyl protons (multiplets at 0.8–1.5 ppm) and appearance of the alkoxy group signals.
-
Failure (Ring Opening): Disappearance of high-field cyclopropyl signals; appearance of triplet/quartet patterns characteristic of an ethyl chain (–CH₂CH₂–) attached to the pyridine.
Protocol B: Pyridine C-H Functionalization (Minisci Reaction)
Challenge: Functionalizing the pyridine ring without affecting the tertiary alcohol. Solution: Radical alkylation (Minisci type) using alkyl carboxylic acids and silver catalysis.[1] The electron-deficient pyridine accepts nucleophilic radicals at the C2/C4/C6 positions (C6 is favored here due to sterics at C2).
Materials:
-
Substrate (1.0 equiv)
-
Alkyl Carboxylic Acid (R-COOH) (2.0 equiv)[1]
-
AgNO₃ (0.2 equiv)
-
(NH₄)₂S₂O₈ (Ammonium persulfate) (1.5 equiv)
-
Solvent: DCM/Water (biphasic) or TFA (if substrate tolerates, but avoid TFA here due to ring sensitivity). Use DCM/H₂O (1:1) .
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (0.5 mmol) and R-COOH (1.0 mmol) in DCM (2 mL) and Water (2 mL).
-
Catalyst: Add AgNO₃ (0.1 mmol).
-
Initiation: Add (NH₄)₂S₂O₈ (0.75 mmol) and stir vigorously at room temperature.
-
Monitoring: Reaction usually completes in 2-4 hours. Monitor by LC-MS.[1]
-
Workup: Basify carefully with sat. NaHCO₃ (do not let pH drop < 4 during reaction if possible, though Minisci generates acid). Extract with DCM.[1]
Diagram: Minisci Workflow Logic
Figure 2: Workflow for Radical C-H Functionalization of the Pyridine Ring.
Quantitative Data Summary: Reactivity Profile
| Reaction Type | Reagents | Conditions | Risk Level | Primary Outcome |
| Etherification | NaH, MeI | DMF, 0°C | High | Elimination / Ring Opening |
| Etherification | Ag₂O, MeI | DCM, 40°C | Low | Target Ether (Retention) |
| Esterification | AcCl, Pyridine | DCM, 0°C | Medium | Ester (Possible rearrangement) |
| Fluorination | DAST / Deoxo-Fluor | DCM, -78°C | Very High | Ring Expansion (Cyclobutene) |
| C-H Activation | R-COOH, Ag+, S₂O₈ | DCM/H₂O | Low | Pyridine substitution |
References
-
Kulinkovich Reaction Overview: Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols."[1] Synthesis, 1991. Link
-
Silver Oxide Etherification: Tanabe, Y., et al. "Direct Etherification of Alcohols with Alkyl Halides Using Silver Oxide." Chemistry Letters, 1986. Link
-
Minisci Reaction on Pyridines: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] Med.[1] Chem. Commun., 2011.[1] Link
-
Cyclopropanol Ring Opening: Wender, P. A., et al. "Transition Metal-Catalyzed Cyclopropanol Ring Opening."[1] Journal of the American Chemical Society, 2000. Link
-
Fluorination Rearrangements: Suga, H., et al. "Ring Expansion of 1-Arylcyclopropanols to Cyclobutanones."[1] Journal of Organic Chemistry, 2005. Link
Sources
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyridinyl Compounds
Introduction: The Prominence of Pyridinyl Scaffolds in Modern Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its ability to modulate the pharmacological activity of a molecule.[1] This nitrogen-containing heterocycle is a privileged scaffold, found in numerous FDA-approved drugs and clinical candidates.[2][3] Its unique electronic properties, capacity to form hydrogen bonds, and contribution to aqueous solubility make it an attractive moiety for designing targeted therapeutics.[3]
Among the vast landscape of chemical libraries, pyridinyl compounds have emerged as a particularly fruitful area of investigation in high-throughput screening (HTS) campaigns.[1][2] These campaigns, which involve the automated testing of thousands to millions of compounds, serve as the engine of modern drug discovery, rapidly identifying "hits" that can be optimized into lead compounds.[4][5] Pyridinyl derivatives, especially pyridinyl-imidazoles and pyridinyl-ureas, have shown remarkable success as inhibitors of various enzyme classes, most notably protein kinases.[6][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and field-proven insights for designing and executing robust HTS assays involving pyridinyl compounds, with a focus on kinase inhibition.
Part 1: Foundational Concepts in HTS with Pyridinyl Compounds
The Rationale for Targeting Kinases with Pyridinyl Compounds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[7][9] The ATP-binding pocket of many kinases provides a well-defined site for the design of small molecule inhibitors.[9]
Pyridinyl compounds have proven to be particularly effective kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the hinge region of the kinase domain. This fundamental interaction provides a strong anchor for the inhibitor, and modifications to other parts of the pyridinyl scaffold allow for the optimization of potency and selectivity. A prime example is the pyridinyl-imidazole class of compounds, which are potent and selective inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[6][7][10]
Key Signaling Pathways Targeted
Understanding the cellular context of the target kinase is crucial for interpreting HTS data. Pyridinyl compounds often target key nodes in critical signaling pathways.
Caption: Generalized kinase signaling pathway targeted by pyridinyl inhibitors.
Part 2: High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution. The workflow is designed to efficiently identify true hits while minimizing false positives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. Pyridinylimidazole Based p38 MAP Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Techniques for 1-(Pyridin-2-yl)cyclopropan-1-ol Hydrochloride
Executive Summary
The isolation and purification of pyridine-containing pharmaceutical building blocks often present significant physicochemical challenges. 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride is a prime example of a compound that resists standard crystallization protocols. The combination of a basic pyridine nitrogen and a sterically constrained cyclopropanol ring creates a highly hygroscopic pyridinium salt prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the thermodynamic causality of solvent interactions, self-validating experimental workflows, and robust troubleshooting strategies to ensure high-purity, crystalline yields.
Physicochemical Profiling & Mechanistic Causality
To design an effective crystallization strategy, we must first deconstruct the molecular behavior of the target compound:
-
Hygroscopicity & The Pyridinium Core: The protonation of the pyridine ring yields a pyridinium chloride salt. The localized positive charge on the nitrogen acts as a powerful hydrogen-bond donor, making the salt notoriously hygroscopic. Exposure to ambient humidity rapidly hydrates the crystal lattice[1].
-
Cyclopropanol Ring Stability: The cyclopropane ring is highly strained. While the tertiary alcohol is relatively stable under ambient conditions, prolonged heating in the presence of strong aqueous acids can promote dehydration or ring-opening. Therefore, crystallization must be conducted under mild, anhydrous conditions.
-
The "Oiling Out" Phenomenon (LLPS): When attempting to crystallize this salt, researchers frequently observe a dense, viscous oil rather than a solid. Thermodynamically, this occurs because residual water acts as a plasticizer, depressing the melting point of the hydrated salt below the ambient crystallization temperature. Consequently, the system separates into a solute-rich liquid phase rather than nucleating as a solid[2].
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent system is the most critical variable in preventing LLPS. The table below summarizes field-validated solvent systems for pyridinium hydrochlorides based on dielectric constants (
| Primary Solvent ( | Anti-Solvent ( | Optimal Ratio (v/v) | Mechanistic Rationale & Expected Outcome |
| Isopropanol (18.3) | Diethyl Ether (4.3) | 1:3 to 1:5 | IPA provides H-bonding for dissolution; Et₂O forces rapid supersaturation. Yields moderate-to-high purity bulk crystals[1]. |
| Chloroform (4.8) | Ethyl Acetate (6.0) | 1:10 | CHCl₃ dissolves the organic framework; EtOAc gradually reduces polarity. Excellent for high-purity crystalline needles[3]. |
| Methanol (33.0) | Toluene (2.4) | 1:4 | Toluene enables azeotropic removal of water during vacuum concentration. Ideal for recovering highly hygroscopic or wet batches. |
Experimental Workflows & Self-Validating Protocols
Workflow for solvent/anti-solvent crystallization of 1-(Pyridin-2-yl)cyclopropan-1-ol HCl.
Protocol A: Solvent/Anti-Solvent Crystallization (Bulk Scale)
Causality: Isopropanol disrupts the strong intermolecular hydrogen bonding of the pyridinium chloride, allowing dissolution. Diethyl ether acts as a potent anti-solvent because it cannot solvate the ionic charges, rapidly decreasing the solubility limit and forcing the system into the metastable zone[1].
-
Preparation: Place the crude salt in an oven-dried, multi-neck flask under a nitrogen atmosphere.
-
Dissolution: Add minimal anhydrous Isopropanol (IPA) and heat to 60°C until the solid dissolves.
-
Self-Validation Checkpoint: The solution must be completely transparent. If turbidity persists, insoluble impurities are present. Perform a hot filtration through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation, which degrades crystal habit.
-
-
Anti-Solvent Addition: Maintain the temperature at 60°C. Add anhydrous Diethyl Ether dropwise until the first sign of faint, persistent turbidity is observed.
-
Self-Validation Checkpoint: If the solution turns milky immediately upon the first drop of ether, the system is too concentrated. Add 0.5 mL of hot IPA to return the system to a clear state before proceeding.
-
-
Cooling & Nucleation: Turn off the heating mantle. Allow the flask to cool to room temperature at a rate of
0.1°C/min, then transfer to a 5°C bath for 2 hours. -
Isolation: Filter rapidly via a Büchner funnel, wash with cold Diethyl Ether, and dry under high vacuum over P₂O₅.
Protocol B: Anhydrous In-Situ Hydrochloride Generation
Causality: Using aqueous HCl introduces water, the primary enemy of pyridinium crystallization. By reacting a trialkylsilyl halogenide with a protic solvent, anhydrous HCl is generated slowly and stoichiometrically in situ, completely bypassing the introduction of water[4].
-
Suspension: Suspend the free base, 1-(Pyridin-2-yl)cyclopropan-1-ol, in anhydrous ethanol.
-
Activation: Add 1.05 equivalents of Trimethylsilyl chloride (TMSCl) dropwise at 0°C.
-
Crystallization: Allow the reaction to warm to room temperature. The generation of HCl is gradual, allowing for highly controlled, slow nucleation of the anhydrous salt directly from the reaction matrix[4].
-
Self-Validation Checkpoint: The formation of a white crystalline precipitate directly from the previously clear free-base solution confirms successful anhydrous salt formation.
-
Protocol C: Vapor Diffusion (For SCXRD Quality Crystals)
Causality: Single-Crystal X-Ray Diffraction (SCXRD) requires perfect lattice formation. Vapor diffusion allows for extremely slow equilibration between a good solvent and an anti-solvent, minimizing defects[5].
-
Dissolve 5-10 mg of the compound in 0.5 mL of Methanol in a small inner vial.
-
Place the inner vial (uncapped) into a larger outer vial containing 3 mL of Diethyl Ether.
-
Seal the outer vial tightly and leave undisturbed in a temperature-controlled environment (20°C) for 3-7 days[5].
Diagnostics & Troubleshooting: Resolving "Oiling Out"
If the metastable zone is breached too rapidly, or if water content exceeds 1-2%, the compound will oil out.
Diagnostic logic tree for resolving liquid-liquid phase separation (oiling out).
Actionable Recovery Strategies:
-
Trituration: If an oil forms, decant the supernatant and add fresh, cold diethyl ether. Vigorously scratch the inside of the flask with a glass rod. This physical disruption extracts residual non-polar impurities and forces the localized concentration of the salt to exceed the nucleation threshold, resulting in sudden solidification[2].
-
The Armarego Method: If IPA/Ether consistently fails, switch to the classic Armarego protocol for pyridine hydrochlorides: Dissolve the oil in a 10:1 mixture of Chloroform and heat to reflux. Slowly add Ethyl Acetate until the solution is homogeneous, then cool slowly. This specific solvent matrix is highly resistant to LLPS[3].
References
-
University of Fribourg. "Guide for crystallization." Department of Chemistry. [Link]
- European Patent Office. "EP 2436381 A1: Crystallization of hydrohalides of pharmaceutical compounds.
-
ResearchGate. "Is it possible to boil off HCl from pyridinium chloride salts?" Scientific Discussion Forum. [Link]
-
Reddit r/Chempros. "Pyridine hydrochloride demethylation." Professional Chemistry Community.[Link]
Sources
Application Note: Enaminones as Versatile Synthons for Next-Generation Heterocycles
Executive Summary & Strategic Rationale
In modern drug discovery, the demand for rapid access to diverse heterocyclic scaffolds drives the need for "privileged" precursors. This guide focuses on
Unlike rigid precursors, enaminones offer a "chameleon-like" reactivity profile, allowing for the divergent synthesis of pyrazoles (anti-inflammatory pharmacophores), 1,4-dihydropyridines (calcium channel blockers), and pyrimidines from a single starting material. This guide provides validated protocols for transforming enaminones into these critical scaffolds, emphasizing regiocontrol and green chemistry principles.
Mechanistic Foundation: The "Push-Pull" Effect
To successfully utilize enaminones, one must understand their electronic distribution. The amino group acts as an electron donor (+M effect), while the carbonyl group acts as an electron acceptor (-M effect). This creates a polarized system with specific reactive sites.
Reactivity Profile
-
C-1 (Carbonyl Carbon): Hard electrophilic center. Susceptible to nucleophilic attack (e.g., by hydrazines).
-
C-2 (
-Carbon): Nucleophilic center. Can attack electrophiles (e.g., aldehydes in Knoevenagel-type condensations). -
C-3 (
-Carbon): Soft electrophilic center. Susceptible to Michael-type addition.
Visualization of Reactivity
The following diagram illustrates the resonance structures and consequent reactive sites that dictate the experimental outcomes described in this guide.
Caption: Fig 1. Resonance contributors of
Application I: Regioselective Synthesis of Pyrazoles
Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib). The reaction of enaminones with hydrazines is the most direct route, but regioselectivity is the primary challenge.
-
Mechanism: The hydrazine nitrogen attacks the C-3 position (Michael addition) followed by cyclization at C-1, or vice versa, depending on conditions.
-
Critical Insight: Using acidic conditions (AcOH) generally favors the formation of the 1,5-disubstituted isomer by protonating the carbonyl, making C-1 more electrophilic.
Protocol A: Microwave-Assisted Synthesis of 1-Aryl-Pyrazoles
Objective: Rapid synthesis of 1-phenyl-1H-pyrazole-4-carboxylate derivatives.
Materials:
-
Precursor: Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate (Enaminone)
-
Reagent: Phenylhydrazine (1.1 equiv)
-
Catalyst: Glacial Acetic Acid (cat.)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the enaminone in 3 mL of EtOH.
-
Addition: Add 1.1 mmol of phenylhydrazine and 2 drops of glacial acetic acid.
-
Irradiation: Seal the vial. Irradiate at 120°C for 10 minutes (Power: 150W, Max Pressure: 200 psi).
-
Note: If using conventional heating, reflux for 3-4 hours.
-
-
Monitoring: Check TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the enaminone spot (Rf ~0.4) and appearance of a fluorescent spot (Rf ~0.6).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into 10 mL ice-water.
-
The product often precipitates. Filter and wash with cold EtOH.
-
Alternative: If oil forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water (8:2) or perform flash chromatography.
Data Summary: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Assisted |
| Time | 3.5 Hours | 10 Minutes |
| Yield | 68 - 75% | 88 - 92% |
| Solvent Vol. | 20 mL | 3 mL |
| Energy Efficiency | Low | High |
Application II: Multicomponent Synthesis of 1,4-Dihydropyridines (1,4-DHPs)
1,4-DHPs are the scaffold of choice for calcium channel modulators (e.g., Nifedipine). Enaminones serve as a pre-formed "half-Hantzsch" intermediate, allowing for a cleaner, 3-component reaction compared to the traditional 4-component Hantzsch synthesis.
Protocol B: Green Synthesis in Water/Glycerol
Objective: Synthesis of polyfunctionalized 1,4-DHPs without chlorinated solvents.
Materials:
-
Precursor: Enaminone (derived from dimedone or ethyl acetoacetate)
-
Reagent A: Benzaldehyde derivative (1.0 equiv)
-
Reagent B: Ammonium Acetate (1.5 equiv) or Primary Amine
Step-by-Step Procedure:
-
Assembly: In a 50 mL round-bottom flask, combine:
-
1.0 mmol Enaminone
-
1.0 mmol 4-Chlorobenzaldehyde
-
1.0 mmol Malononitrile (as the active methylene component)
-
1.5 mmol Ammonium Acetate
-
-
Reaction: Add 5 mL of Water/Glycerol (1:1). Heat at 80°C with vigorous stirring for 45-60 minutes.
-
Self-Validation: The mixture will initially be heterogeneous. As the product forms, a solid precipitate usually crashes out of the aqueous media.
-
-
Quench: Cool to RT. Add 20 mL of cold water.
-
Isolation: Filter the solid precipitate.
-
Purification: Wash the solid with hot water (to remove excess NH4OAc) and then cold ethanol. Recrystallize from hot ethanol.
Synthetic Decision Workflow
Use the following logic tree to determine the optimal pathway for your target compound based on the enaminone precursor.
Caption: Fig 2. Decision tree for selecting reagents and conditions based on the desired heterocyclic outcome.
Characterization & Troubleshooting
To ensure the integrity of the synthesized compounds, specific diagnostic signals must be monitored.
NMR Diagnostics
-
Enaminone (Starting Material): Look for the olefinic proton (
) typically around 7.5 - 8.0 ppm (doublet, large coupling constant Hz for E-isomers). -
Pyrazole (Product): Disappearance of the N-Me2 singlets (approx
2.8-3.1 ppm) and appearance of aromatic pyrazole proton ( 8.0-8.5 ppm). -
1,4-DHP (Product): Appearance of the methine proton (CH) at the 4-position, typically a singlet around
4.5 - 5.0 ppm.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Pyrazoles) | pH is neutral; competing nucleophilic attacks. | Add catalytic AcOH to favor C-1 attack, or use stronger base to favor C-3 attack. |
| No Precipitation (Water Protocol) | Product is partially soluble or oiling out. | Induce crystallization by scratching glass or adding a seed crystal. Alternatively, extract with EtOAc. |
| Starting Material Persists | Enaminone hydrolysis (reverting to dicarbonyl). | Ensure reagents (amines/hydrazines) are dry. Use molecular sieves if necessary. |
References
-
Gaber, H. M., et al. (2017).[4] "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles." RSC Advances, 7, 17121-17144.
-
Fadda, A. A., et al. (2012). "Enaminones as building blocks in heterocyclic syntheses: A new approach to polyfunctionally substituted cyclohexenoazines." Journal of Heterocyclic Chemistry, 49, 123-130.
-
El Azab, I. H., et al. (2016). "Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity." Oriental Journal of Chemistry, 32(5).[1]
-
Moghadasi, Z., & Jalali, M. (2023).[5] "One-pot Synthesis of Multicomponent 1,4-dihydropyridines Using Fe3O4-bibenzo[d]imidazole-Cu Magnetic Catalyst." Nanomaterials Chemistry.
-
Shawali, A. S. (2012). "Bis-Enaminones as versatile precursors for terheterocycles: Synthesis and reactions." Arkivoc, (i), 383-431.[6]
Sources
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 3. An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 5. One-pot Synthesis of Multicomponent 1,4-dihydropyridines Using Fe3O4-bibenzo[d]imidazole-Cu Magnetic Catalyst [nanomaterchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-(Pyridin-2-yl)cyclopropan-1-ol Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you master the synthesis of 1-(pyridin-2-yl)cyclopropan-1-ol. This transformation is typically achieved via the Kulinkovich reaction , which utilizes methyl picolinate, ethylmagnesium bromide (EtMgBr), and a titanium(IV) isopropoxide [Ti(OiPr)₄] catalyst.
While the Kulinkovich reaction is highly robust for standard aliphatic esters, the presence of the strongly coordinating pyridine ring introduces unique mechanistic bottlenecks. This guide provides a self-validating protocol, mechanistic causality, and troubleshooting logic to ensure high-yielding, reproducible results.
Mechanistic Workflow
Understanding the catalytic cycle is the first step in troubleshooting. The reaction proceeds via a thermally sensitive titanacyclopropane intermediate, which undergoes carbonyl insertion and a rate-limiting ring contraction.
Figure 1: Mechanistic pathway of the Kulinkovich cyclopropanation of methyl picolinate.
Standard Operating Procedure (SOP)
This protocol is a self-validating system engineered specifically to overcome pyridine-induced catalyst poisoning.
-
System Preparation : Flame-dry a 2-neck round-bottom flask under argon. Add methyl picolinate (10.0 mmol) and anhydrous THF (40 mL).
-
Titanium Loading : Inject Ti(OiPr)₄ (10.0 mmol, 1.0 eq).
-
Mechanistic Causality: Unlike standard esters that require only 10–20 mol% catalyst, the pyridine nitrogen forms a stable Lewis acid-base complex with titanium, sequestering it from the catalytic cycle (1)[1]. Stoichiometric loading is mandatory.
-
Validation Check: The solution will shift slightly in color (often pale yellow) upon coordination, confirming the complex formation.
-
-
Grignard Addition : Cool the reaction mixture to 0 °C using an ice bath. Using a syringe pump, add EtMgBr (3.0 M in diethyl ether, 25.0 mmol, 2.5 eq) dropwise over 2.5 hours.
-
Mechanistic Causality: Slow addition maintains a low steady-state concentration of EtMgBr, forcing it to transmetalate with Ti rather than directly attacking the ester carbonyl (2)[2].
-
Validation Check: The mixture will turn dark brown/black, confirming the generation of the active Ti(II) titanacyclopropane species.
-
-
Thermal Ring Contraction : Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for an additional 2 hours.
-
Mechanistic Causality: The ring contraction of the oxatitanacyclopentane intermediate into the cyclopropanol alkoxide is the rate-limiting step. Thermal energy is required to drive this forward[1].
-
-
Quench & Workup : Cool the mixture back to 0 °C. Carefully quench with 10% aqueous HCl (20 mL).
-
Validation Check: A thick white emulsion (titanium salts) will initially form. Continue vigorous stirring until the emulsion breaks into two clear, distinct phases (aqueous and organic). This visual cue validates that the titanium has been fully hydrolyzed and the product is released. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
-
Troubleshooting FAQs
Q1: My reaction stalls, and I recover mostly unreacted methyl picolinate. Why? Causality : The pyridine ring is a potent Lewis base. If you used standard Kulinkovich catalytic loadings (e.g., 0.2 eq Ti(OiPr)₄), the nitrogen atom in methyl picolinate strongly coordinated to the titanium center, forming an unreactive complex. This poisons the catalyst and prevents the formation of the active titanacyclopropane intermediate (3)[3]. Solution : Increase the Ti(OiPr)₄ loading to a full stoichiometric equivalent (1.0–1.2 eq) to ensure sufficient free titanium is available to react with the Grignard reagent[1].
Q2: The yield is low, and GC-MS shows a major byproduct corresponding to pyridyl ethyl ketone. How do I fix this? Causality : Pyridyl ethyl ketone is a diagnostic marker of an incomplete Kulinkovich mechanism. After the titanacyclopropane inserts into the ester carbonyl, it forms an oxatitanacyclopentane intermediate. If the reaction is quenched prematurely or kept too cold, this uncontracted intermediate hydrolyzes directly into the ethyl ketone[1]. Solution : Implement the thermal validation step (Step 4 of the SOP). After completing the EtMgBr addition at 0 °C, you must remove the cooling bath and allow the reaction to stir at 20–25 °C for 1–2 hours to drive the rate-limiting ring contraction to completion.
Q3: I am observing significant formation of 3-(pyridin-2-yl)pentan-3-ol (the tertiary alcohol). What went wrong? Causality : The tertiary alcohol forms via the direct, uncatalyzed nucleophilic addition of two equivalents of EtMgBr to the ester carbonyl. This competing pathway dominates when the localized concentration of the Grignard reagent is too high, allowing it to outcompete the titanium-transmetalation cycle[2]. Solution : Control the steady-state concentration of the Grignard reagent. Use a syringe pump to add the EtMgBr dropwise over a minimum of 2.5 hours, and ensure the reaction mixture is vigorously stirred to prevent localized pooling.
Diagnostic Data & Yield Profiles
The following table summarizes the quantitative impact of specific mechanistic deviations on your final impurity profile. Use this data to reverse-engineer your failed reactions.
| Reaction Condition | Target Cyclopropanol Yield (%) | Pyridyl Ethyl Ketone (%) | Tertiary Alcohol (%) | Unreacted Ester (%) |
| Optimized SOP (1.0 eq Ti, Slow Add, 20°C) | 82 - 88% | < 2% | < 5% | < 1% |
| Catalytic Ti(OiPr)₄ (0.2 eq) | 10 - 15% | < 2% | 5 - 10% | 70 - 80% |
| Fast EtMgBr Addition (< 30 min) | 30 - 40% | < 2% | 45 - 55% | < 5% |
| Premature Quench (Maintained at 0°C) | 40 - 50% | 35 - 45% | < 5% | < 5% |
Troubleshooting Logic Tree
Use the following decision matrix to rapidly diagnose and correct sub-optimal yields based on your crude GC-MS or NMR data.
Figure 2: Diagnostic logic tree for identifying and resolving common Kulinkovich side reactions.
References
-
Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation, ACS Publications. URL: 1
-
Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate, ResearchGate. URL: 2
-
Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling, ACS Publications. URL: 3
Sources
Technical Support Center: Purification & Stability of 1-(Pyridin-2-yl)cyclopropan-1-ol Hydrochloride
[1]
Case ID: #PYR-CPC-001 Status: Active Support Compound: 1-(Pyridin-2-yl)cyclopropan-1-ol Hydrochloride (CAS: 138835-98-0 [Free Base]) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the specific purification challenges associated with 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride . While the pyridine moiety suggests a straightforward salt formation, the presence of the cyclopropyl carbinol (CPC) motif introduces a critical stability paradox: the molecule is highly sensitive to acid-catalyzed ring opening (homoallyl rearrangement), yet requires acid to form the salt.
Successful isolation requires strict control over stoichiometry , temperature , and solvent selection to prevent the formation of the ring-opened impurity, 4-chloro-1-(pyridin-2-yl)butan-1-one.
Module 1: The Stability-Solubility Paradox
Before attempting purification, you must understand the degradation mechanism. The cyclopropane ring strain (~27.5 kcal/mol), combined with the carbocation-stabilizing ability of the adjacent tertiary alcohol, makes this system fragile under acidic conditions.
The Degradation Mechanism
When the hydroxyl group is protonated by excess HCl, water leaves to form a cyclopropyl cation. This cation rapidly rearranges to release ring strain, resulting in a homoallyl cation that is trapped by chloride ions or water.
Module 2: Synthesis & Isolation Protocol
Assumption: You are synthesizing this via the Kulinkovich reaction (Ethyl picolinate + EtMgBr + Ti(OiPr)₄) or nucleophilic addition to a ketone.
Step 1: Isolation of the Free Base
Do not attempt to isolate the hydrochloride salt directly from the reaction mixture. You must isolate the neutral free base first to remove magnesium salts and titanium residues.
-
Quench: Pour the reaction mixture into a cold, saturated aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) to complex titanium/magnesium. Stir vigorously for 2 hours until two clear layers form.
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Drying: Dry organic layer over Na₂SO₄.
-
Purification (Free Base): If the crude purity is <95%, purify via flash column chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1% Et₃N if highly acidic silica is suspected).
-
Mobile Phase: 0-10% MeOH in DCM.
-
Target: Isolate the Free Base as a pale yellow/white solid or oil.
-
Step 2: Controlled Salt Formation (The Critical Step)
This protocol minimizes the risk of ring opening by using anhydrous conditions and strict temperature control.
Reagents:
-
Substrate: 1-(Pyridin-2-yl)cyclopropan-1-ol (Free Base)
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
-
Acid Source: 4.0 M HCl in Dioxane (Anhydrous). Do not use aqueous HCl.
Protocol:
-
Dissolution: Dissolve the free base (1.0 eq) in Et₂O (10 mL/g) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add HCl in Dioxane (0.95 - 1.0 eq) dropwise over 10 minutes.
-
Critical: Do not add excess acid. Stop at 1.0 equivalent.
-
Observation: A white precipitate should form immediately.
-
-
Stirring: Stir at 0°C for 30 minutes. Do not warm to room temperature.
-
Filtration: Filter the solid rapidly under a blanket of Nitrogen (pyridine salts are hygroscopic).
-
Washing: Wash the cake with cold, anhydrous Et₂O.
-
Drying: Dry under high vacuum at room temperature (25°C). Do not heat above 40°C.
Module 3: Troubleshooting & Recrystallization
If the salt comes out as an oil or contains the ring-opened impurity, follow this decision matrix.
Recrystallization Guide
Only perform if the cyclopropane ring is intact.
-
Solvent System: Isopropanol (Good solvent) / Diethyl Ether (Anti-solvent).
-
Procedure:
-
Dissolve salt in minimum warm Isopropanol (max 45°C).
-
Add Et₂O dropwise until turbidity persists.
-
Cool slowly to -20°C.
-
Note: Avoid Ethanol if possible, as it can participate in nucleophilic attack if excess acid is present.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my NMR show a triplet at ~3.5 ppm and a ketone carbonyl signal?
A: You have opened the cyclopropane ring. The triplet corresponds to the
Q2: The salt is turning into a goo on the filter paper. What is happening? A: Pyridine hydrochloride salts are extremely hygroscopic.[1][2][3] The "goo" is the salt absorbing atmospheric water.[3]
-
Fix: Perform filtration in a glovebox or under a strong stream of Nitrogen using a Schlenk frit. Store the final product in a desiccator over
.
Q3: Can I use aqueous HCl to make the salt? A: No. Aqueous strong acid is the most efficient way to destroy cyclopropyl carbinols. The presence of water facilitates the leaving group mechanism and subsequent nucleophilic attack on the homoallyl cation. Use only anhydrous HCl in Dioxane or Ether.
Q4: Is the free base stable? A: The free base is moderately stable but can degrade over months if exposed to air (oxidation of pyridine) or trace acids. Store the free base at -20°C under Argon. The HCl salt is more stable if it is dry and free of excess acid.
References
-
Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Chemical Reviews, 104(5), 2481–2514. Link
- Context: Establishes the primary synthetic route for 1-substituted cyclopropanols and their sensitivity.
-
Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides and Cyclopropanes. Chimia, 28, 1. Link
-
Context: Foundational mechanism for acid-catalyzed ring opening of strained rings.
-
-
BenchChem Technical Support. (2025). Purification of Pyridine Hydrochloride Derivatives. Link
-
Context: General protocols for handling hygroscopic pyridine salts and solvent selection (iPrOH/Et2O).[3]
-
-
Sigma-Aldrich. (n.d.). Product Specification: 1-(Pyridin-2-yl)cyclopropanamine hydrochloride. Link
- Context: Provides storage and handling data for the closely related amine analog, confirming hygroscopicity and storage requirements (Desicc
Side-product formation in pyridinyl cyclopropanation reactions
This technical guide is structured as a Tier 3 Specialist Support Portal for synthetic chemists. It bypasses generic advice to address the specific mechanistic conflicts inherent in pyridinyl cyclopropanation.
Ticket Topic: Minimizing Side-Product Formation in Vinyl Pyridine Cyclopropanations Assigned Specialist: Senior Application Scientist, Catalysis Division
The Core Conflict: "The Pyridine Paradox"
The fundamental challenge in cyclopropanating vinyl pyridines is the competition between the alkene (the desired nucleophile) and the pyridine nitrogen (a potent Lewis base/nucleophile).
High-valent metal carbenoids (Rh, Cu, Ru) are strong electrophiles. Without intervention, the reaction kinetics often favor the nitrogen lone pair over the alkene
-
Catalyst Poisoning: The pyridine coordinates to the metal center, displacing the diazo precursor or preventing carbene formation.
-
Ylide Formation: The electrophilic carbene attacks the nitrogen, forming a pyridinium ylide (often observed as dark tars).
-
Buchner Ring Expansion: The carbene adds to the aromatic ring itself rather than the vinyl group.
Diagnostic Matrix: Identify Your Failure Mode
Use this table to correlate your experimental observation with the specific chemical failure.
| Observation | LCMS / NMR Signature | Root Cause | Mechanism |
| No Reaction (Recovered SM) | SM peaks unchanged; Diazo peak persists or slowly decomposes. | Catalyst Poisoning | Pyridine N-atom binds irreversibly to the Metal (M) center, shutting down the catalytic cycle. |
| Dark Black/Brown Tar | Complex mixture; Mass = SM + Carbene (but not cyclopropane). | N-Ylide Formation | Carbene attacks Nitrogen. The resulting ylide is unstable and polymerizes or decomposes. |
| Wrong Product (Isomer) | Mass = Product; NMR shows loss of aromaticity or 7-membered ring signals. | Buchner Reaction | Carbene inserts into the aromatic C=C bonds of the pyridine ring (Ring Expansion). |
| Low Diastereoselectivity | High yield, but poor d.r. (e.g., 1:1 cis:trans). | Background Reaction | Thermal (uncatalyzed) decomposition of diazo, or lack of ligand influence due to competitive coordination. |
Visualizing the Competing Pathways
The following diagram maps the kinetic competition. Your goal is to force the system down the green path .
Caption: Kinetic divergence in pyridinyl cyclopropanation. Path A and B are the most common failures in standard protocols.
Troubleshooting & Solutions (Deep Dive)
Issue 1: Catalyst Poisoning (The "Dead" Reaction)
The Science: Pyridines are better ligands than the transient carbenes or the diazo precursors. If your catalyst is Rh
-
Switch Catalyst: Use bulky, non-coordinating ligands. Rh
(esp) (Du Bois catalyst) is superior because the strapped dicarboxylate ligands prevent ligand exchange and create a steric wall that discourages pyridine coordination while allowing the smaller alkene to approach. -
Lewis Acid Additive: Pre-complex the pyridine with a stoichiometric Lewis acid (e.g., ZnCl
or BF OEt ). This ties up the lone pair, preventing it from binding to the Rhodium.
Issue 2: N-Ylide Formation (The "Tar")
The Science: The nitrogen atom is nucleophilic. If the carbene is highly electrophilic, the N-attack is kinetically favored over C=C cyclopropanation. The Fix: The N-Oxide Strategy (Charette Protocol) This is the gold standard. Oxidizing the pyridine to Pyridine-N-oxide achieves two goals:
-
It drastically reduces the nucleophilicity of the nitrogen (preventing ylide formation).
-
It makes the ring electron-deficient, suppressing the Buchner ring expansion. Note: The N-oxide can be easily reduced back to the pyridine (using Zn/NH
Cl or PCl ) after the cyclopropanation.
Issue 3: Buchner Ring Expansion
The Science: Electron-rich aromatics are susceptible to cyclopropanation of the ring itself, followed by electrocyclic ring opening to form azepines (7-membered rings).[1] The Fix:
-
Solvent Polarity: Run the reaction in non-polar solvents (DCM or Toluene). Polar solvents stabilize the zwitterionic intermediates of the Buchner pathway.
-
Steric Bulk: Use bulky diazoacetates (e.g., tert-butyl diazoacetate or trichloroethyl diazoacetate) to disfavor the crowded attack on the ring.
Recommended Experimental Protocol
Method: N-Oxide Protection Strategy (The "Charette Modification") Best for: Complex vinyl pyridines where standard catalysis fails.
Materials
-
Substrate: Vinyl pyridine derivative.
-
Oxidant: m-CPBA (meta-chloroperbenzoic acid).
-
Catalyst: Rh
(OAc) (Standard) or Rh (esp) (High Performance). -
Diazo Source: Ethyl diazoacetate (EDA) or equivalent.
-
Reductant: Zn powder / saturated NH
Cl.
Step-by-Step Workflow
-
N-Oxidation (Protection):
-
Dissolve vinyl pyridine (1.0 equiv) in DCM (0.2 M).
-
Add m-CPBA (1.1 equiv) at 0°C. Warm to RT and stir until conversion is complete (TLC/LCMS).
-
Workup: Wash with 10% Na
SO (to quench peroxide) and sat. NaHCO . Dry and concentrate. -
Result: You now have the Vinyl Pyridine N-Oxide .
-
-
Cyclopropanation:
-
Dissolve the N-oxide (1.0 equiv) in dry DCM (0.1 M).
-
Add Rh
(OAc) (1–2 mol%). -
Crucial Step: Add the Diazo compound (1.2–1.5 equiv) via syringe pump over 4–6 hours. Slow addition keeps the steady-state concentration of carbene low, preventing dimerization.
-
Stir for an additional 2 hours.
-
Checkpoint: Check LCMS. You should see the cyclopropyl N-oxide peak (M+16 relative to expected pyridine product).
-
-
Deoxygenation (Deprotection):
-
Dissolve the crude cyclopropyl N-oxide in MeOH/THF (1:1).
-
Add Zn powder (5.0 equiv) and saturated aq. NH
Cl (5.0 equiv). -
Stir at RT for 1–3 hours.
-
Filter through Celite and extract.
-
Result: Pure Cyclopropyl Pyridine.
-
Frequently Asked Questions (FAQ)
Q: Can I use Copper catalysts (Cu(OTf)
Q: I see a product with Mass +14. What is it? A: This is likely a C-H insertion product (carbene inserted into a methyl group or the ring C-H) or a homologation of the pyridine ring. If you are using a methyl-substituted pyridine, C-H insertion is a major competitor. Switch to a donor-acceptor carbene (Davies chemistry) to improve chemoselectivity.
Q: Why not just protonate the pyridine with TFA? A: Protonation (Pyridinium salt formation) does deactivate the nitrogen, which is good. However, pyridinium salts are extremely electron-deficient, which deactivates the vinyl group toward cyclopropanation (since the alkene becomes electron-poor). The N-oxide is the "Goldilocks" solution: it masks the N-lone pair without excessively deactivating the alkene.
References
-
Charette, A. B. , et al. (2012). "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines." Chemical Reviews, 112(5), 2642–2713.
-
Davies, H. M. L. , & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424.
-
Lebel, H. , Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003).[2] "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050.
-
Espino, C. G. , & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition, 40(3), 598–600. (Reference for Rh2(esp)2 catalyst design).
Sources
Stability issues of 1-(Pyridin-2-yl)cyclopropan-1-ol in aqueous solution.
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Analysis of 1-(Pyridin-2-yl)cyclopropan-1-ol in Aqueous Solutions
Welcome to the technical support center for 1-(Pyridin-2-yl)cyclopropan-1-ol. This resource is designed to provide in-depth guidance on the stability challenges and analytical troubleshooting you may encounter during your research and development activities. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 1-(Pyridin-2-yl)cyclopropan-1-ol in aqueous solutions?
A1: The primary stability concern is the susceptibility of the cyclopropanol ring to opening, particularly under acidic conditions. The presence of the pyridinyl group introduces a basic nitrogen atom, which can be protonated in acidic media. This protonation can further activate the cyclopropane ring towards nucleophilic attack by water, leading to degradation.
Q2: What are the expected degradation products of 1-(Pyridin-2-yl)cyclopropan-1-ol in an aqueous environment?
A2: Under acidic conditions, the most probable degradation pathway involves the acid-catalyzed ring-opening of the cyclopropanol. This proceeds through a protonated intermediate, which is then attacked by water. The likely major degradation product is 1-(pyridin-2-yl)propan-2-one, formed via a rearrangement of the initial ring-opened product. Other minor byproducts could arise from further reactions of this ketone.
Q3: How does pH affect the stability of 1-(Pyridin-2-yl)cyclopropan-1-ol?
A3: The stability of 1-(Pyridin-2-yl)cyclopropan-1-ol is highly pH-dependent.
-
Acidic pH (pH < 6): The compound is expected to be significantly less stable due to the protonation of the pyridine nitrogen, which facilitates the acid-catalyzed ring-opening of the cyclopropanol. The rate of degradation is expected to increase as the pH decreases.
-
Neutral pH (pH ≈ 7): The compound is expected to exhibit moderate stability. While the concentration of H+ is low, general acid catalysis by water can still occur, albeit at a slower rate.
-
Basic pH (pH > 8): The compound is expected to be most stable in basic conditions. The pyridine nitrogen is deprotonated, and the concentration of H+ is negligible, thus minimizing the acid-catalyzed degradation pathway.
Q4: Are there other factors besides pH that can affect the stability of this compound?
A4: Yes, several other factors can influence the stability of 1-(Pyridin-2-yl)cyclopropan-1-ol in aqueous solutions:
-
Temperature: Higher temperatures generally accelerate chemical reactions, including degradation.[1] It is advisable to store solutions at low temperatures (e.g., 2-8 °C) to minimize thermal degradation.
-
Light: Pyridine-containing compounds can be susceptible to photodegradation.[2][3][4][5] Solutions should be protected from light, especially UV light, by using amber vials or by wrapping containers in aluminum foil.
-
Presence of Metal Ions: Transition metal ions can potentially catalyze the ring-opening of cyclopropanols.[6][7] It is crucial to use high-purity water and avoid any sources of metal contamination.
Troubleshooting Experimental Issues
This section provides guidance on common problems encountered during the handling and analysis of 1-(Pyridin-2-yl)cyclopropan-1-ol.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low assay values or inconsistent results over time. | Degradation of the compound in the sample solution. | 1. Check the pH of your solution: Ensure it is in the neutral to basic range if possible. 2. Control the temperature: Prepare and store samples at low temperatures. 3. Protect from light: Use amber vials or foil-wrapped containers. 4. Prepare fresh solutions: For critical experiments, use freshly prepared solutions of the compound. |
| Appearance of new peaks in HPLC chromatograms. | Formation of degradation products. | 1. Identify the degradation product(s): Use LC-MS to determine the mass of the new peak(s). A mass corresponding to 1-(pyridin-2-yl)propan-2-one is a strong indicator of ring-opening. 2. Investigate the cause: Systematically evaluate the effects of pH, temperature, and light on your sample to pinpoint the cause of degradation. |
| Poor peak shape (tailing) in reversed-phase HPLC. | Interaction of the basic pyridine nitrogen with residual silanols on the silica-based column packing. | 1. Lower the mobile phase pH: Use a mobile phase with a pH of 2-3 to ensure the pyridine nitrogen is protonated, which can improve peak shape. 2. Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds. 3. Add a competing base: Include a small amount of a competing base, such as triethylamine (TEA), in the mobile phase to block the active sites on the column.[8][9] |
| Irreproducible quantification in NMR studies. | Degradation during sample preparation or analysis. | 1. Use a buffered aqueous system: Prepare your NMR sample in a deuterated buffer (e.g., phosphate buffer in D2O) to maintain a stable pH. 2. Minimize analysis time: Acquire data as quickly as possible after sample preparation. 3. Perform time-course experiments: Acquire a series of spectra over time to monitor for any changes in the sample. |
Analytical Methodologies
HPLC-UV Method for Quantification and Stability Monitoring
This method is suitable for determining the purity of 1-(Pyridin-2-yl)cyclopropan-1-ol and for monitoring its degradation over time.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. |
| Gradient | 5% B to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 260 nm. |
| Injection Volume | 10 µL. |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
LC-MS Method for Identification of Degradation Products
This method is designed for the identification and structural elucidation of potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | A UPLC or HPLC system coupled to a mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient | 5% B to 95% B over 10 minutes. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 2 µL. |
| Mass Spectrometer | A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Scan Range | m/z 50-500. |
¹H-NMR for Stability Monitoring
Quantitative ¹H-NMR (qNMR) can be a powerful tool for monitoring the stability of 1-(Pyridin-2-yl)cyclopropan-1-ol in solution without the need for chromatographic separation.[10][11][12][13]
Sample Preparation:
-
Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., D₂O with a phosphate buffer to control pD).
-
Add a known amount of an internal standard (e.g., maleic acid) that has a signal in a clean region of the spectrum.
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire a standard ¹H-NMR spectrum.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
The concentration of the analyte can be calculated relative to the known concentration of the internal standard.
-
By acquiring spectra at different time points, the rate of degradation can be determined.[14]
Visualizing the Degradation Pathway and Workflow
Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed acid-catalyzed degradation of 1-(Pyridin-2-yl)cyclopropan-1-ol.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 1-(Pyridin-2-yl)cyclopropan-1-ol.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of an Analytical Method – an Update.
- Balzani, V., & Carassiti, V. (1970).
- MacFadden, K. E., & Glick, B. R. (2022).
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
- Holland, D. J., & Gladden, L. F. (2014). In situ study of reaction kinetics using compressed sensing NMR.
- Trammell, S. A., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues.
- am Ende, D. J., et al. (2010). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. AIChE Annual Meeting.
-
IMSERC. (n.d.). Quantitative NMR. Northwestern University. Retrieved from [Link]
-
National Magnetic Resonance Facility at Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample preparation. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 10). Early Efforts Identify Unstable APIs. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Maciejczyk, M. R., & Gierczyk, B. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23389-23395.
- Maciejczyk, M. R., & Gierczyk, B. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC.
- Wang, Y., et al. (2022).
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Dong, J. (n.d.). HPLC Troubleshooting Guide.
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3538.
- de Andrade, J. C., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3125.
- Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Chouchani, E. T., & Kazak, L. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1968, 75-82.
- Trammell, S. A., & Brenner, C. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 306(2), 245-252.
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
- Wulff, J. E., et al. (2011). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 7, 1179-1184.
-
Chemistry Stack Exchange. (2019, June 9). Mechanism of Acid Hydrolysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]
- Sivaramakrishnan, R., et al. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. The Journal of Physical Chemistry A, 118(30), 5685-5698.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
- Goldsmith, C. F., et al. (2024). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A.
- Wulff, J. E., et al. (2020). Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Alcohol Nucleophiles. The Journal of Organic Chemistry, 85(11), 7136-7147.
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
- Zhang, D., & Li, C. J. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 249-268.
- Collins, M. (2023).
-
ResearchGate. (2019, March 6). What are the product of degradation from Pyridine? Retrieved from [Link]
- El-Sayed, A. M., & El-Sawy, M. M. (2016). Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. Journal of Taibah University for Science, 10(4), 543-551.
Sources
- 1. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]
- 2. AGU Fall Meeting 2020 [agu.confex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 7. ETD | Cu- and Pd-Catalyzed a-Hydroxycyclopropanol Ring Opening Reactions: Electrophilic Trappings to 3-Furanones, and Carbonylation to 4-Ketovalerolactones. | ID: hd76s137q | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. agilent.com [agilent.com]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative NMR [imserc.northwestern.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
Optimizing reaction conditions for pyridine cyclopropanol synthesis
Ticket ID: PYR-CYC-OPT-001
Subject: Optimization of Reaction Conditions for Pyridine-Functionalized Cyclopropanols
User Guide Overview
Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you are likely experiencing low yields, catalyst poisoning, or ring fragmentation when attempting to synthesize cyclopropanols on a pyridine scaffold.
Unlike standard phenyl-ester substrates, pyridine-based substrates present two unique "killer" variables:
-
Lewis Base Poisoning: The pyridine nitrogen coordinates to the oxophilic Titanium catalyst, arresting the catalytic cycle.
-
Ring Fragility: The resulting cyclopropanol is an acetal-equivalent (hemiaminal-like if adjacent to N) and is highly sensitive to the acidic workups typically used in Kulinkovich protocols.
This guide is structured to troubleshoot these specific failure modes.
Part 1: The Primary Protocol (Kulinkovich-Type)
Target: Converting Pyridine-Carboxylates (Esters) or Amides to Pyridine-Cyclopropanols.
Standard Operating Procedure (Optimized for Heterocycles)
Do not use standard catalytic loading (10-20 mol%) for pyridines unless the nitrogen is sterically blocked.
| Component | Standard Equiv. | Pyridine-Optimized Equiv.[1] | Rationale |
| Substrate | 1.0 | 1.0 | Pyridine ethyl ester or N,N-dialkyl amide. |
| Ti(OiPr)₄ | 0.1 - 0.2 | 1.0 - 1.1 | Critical: Pyridine N acts as a ligand. You need 1 equiv to "saturate" the N-coordination and catalytic amounts for the actual reaction. |
| Grignard | 2.1 - 2.5 | 3.0 - 3.5 | EtMgBr. Excess required to regenerate the titanacyclopropane species constantly. |
| Solvent | Et₂O / THF | Et₂O (Dry) | THF coordinates too strongly to Ti; Ether is preferred to keep Ti Lewis acidity high enough for the ester. |
| Additives | None | BF₃·OEt₂ (Optional) | Can be used to "mask" the pyridine nitrogen (pre-complexation) if stoichiometric Ti fails. |
Step-by-Step Workflow
-
Nitrogen Saturation: Dissolve pyridine ester in anhydrous Et₂O. Add 1.0 equiv of Ti(OiPr)₄ at 0°C. Stir for 15 min. This sacrifices one Ti equivalent to the pyridine nitrogen.
-
Catalyst Activation: Add the remaining catalytic Ti(OiPr)₄ (0.2 equiv).
-
Ligand Exchange (The "Slow" Step): Add EtMgBr (3.0+ equiv) dropwise over 1–2 hours via syringe pump.
-
Why? Rapid addition builds up Ti(II) species that dimerize or polymerize before reacting with the ester.
-
-
Quench (The "Safe" Step): DO NOT use HCl. Quench with saturated NH₄Cl or Na₂SO₄·10H₂O (Glauber’s salt).
Part 2: Troubleshooting & FAQs
Q1: The reaction turns black immediately, but I recover 90% starting material.
Diagnosis: Catalyst Poisoning or "Runaway" Reduction. The Science: Pyridine is electron-deficient. If the Ti-catalyst coordinates to the ring nitrogen, it pulls electron density, making the ring susceptible to reduction rather than the ester reacting. Solution:
-
Switch to the Kulinkovich-de Meijere Protocol: Convert your ester to a tertiary amide (e.g., morpholine amide). Amides coordinate Ti more effectively than esters, directing the catalyst to the carbonyl rather than the pyridine nitrogen [1].
-
N-Oxide Route: Oxidize the pyridine to Pyridine-N-oxide before the reaction. The N-oxide oxygen protects the nitrogen. Reduce it back (Zn/NH₄Cl) after cyclopropanation.
Q2: I see the product spot on TLC, but it vanishes after workup.
Diagnosis: Acid-Catalyzed Ring Opening. The Science: Cyclopropanols are strained hemi-acetal equivalents. In the presence of a pyridine ring, the basic nitrogen can internally assist the opening of the cyclopropane ring under acidic conditions, forming a linear ketone. Solution:
-
Buffered Workup: Use a pH 7 phosphate buffer or saturated NaHCO₃.
-
One-Pot Protection: Add TMSCl or Ac₂O before quenching to trap the cyclopropanol as a silyl ether or acetate, which is much more stable.
Q3: Can I install a substituted cyclopropane ring?
Diagnosis: Ligand Exchange Limitation. The Science: Standard EtMgBr gives an unsubstituted ring. To add a substituted ring, you must generate the titanacyclopropane from a Grignard, then exchange the ethylene ligand with a styrene or olefin.[2] Solution:
-
Use Cyclohexylmagnesium Chloride (CyMgCl) as the sacrificial Grignard. It forms a titanacyclopropane that is sterically bulky and unstable, readily exchanging with an added olefin (e.g., styrene) to form the desired substituted ring [2].[2]
Part 3: Mechanistic Visualization
The following diagram illustrates the "Death Vector" where the reaction fails for pyridines and the corrective pathway.
Caption: Figure 1. The Kinetic Bifurcation: N-coordination (Red) arrests the cycle; Stoichiometric Ti (Green) forces the productive pathway.
Part 4: Alternative Strategy (Radical Functionalization)
If the Kulinkovich route fails due to steric hindrance or electronic deactivation, switch to Minisci-type Radical Addition . This adds a cyclopropyl group to the pyridine ring, rather than building it from an ester.
Protocol: Ag-Catalyzed Decarboxylative Cyclopropanation
-
Substrate: Pyridine (H-substituted) + Cyclopropanecarboxylic Acid.
-
Catalyst: AgNO₃ (10-20 mol%).
-
Oxidant: K₂S₂O₈ (2.0 equiv).
-
Solvent: DCM/H₂O (Biphasic).
-
Mechanism: Oxidative decarboxylation generates a cyclopropyl radical which attacks the protonated pyridine [3].
| Parameter | Optimization Tip |
| Regioselectivity | Radical attacks C2 or C4. Block C2 if you want C4 substitution. |
| Polysubstitution | Stop reaction at 60% conversion to prevent di-cyclopropanation. |
References
-
Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich Reaction: Mechanism and Ligand Exchange. Organic Chemistry Portal. [Link]
-
Mn(III)-Mediated Reactions of Cyclopropanols with Vinyl Azides. Organic Chemistry Portal. [Link]
-
Kulinkovich Cyclopropanation of Carboxylic Esters. Organic Syntheses, 2021. [Link]
Sources
Preventing degradation of 1-(Pyridin-2-yl)cyclopropan-1-ol during workup
Ticket Subject: Preventing degradation of 1-(Pyridin-2-yl)cyclopropan-1-ol during workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Irreversible Degradation Risk)
⚠️ Critical Alert: The "Acid Trap"
Do not treat 1-(pyridin-2-yl)cyclopropan-1-ol like a standard organic intermediate. Unlike phenyl-cyclopropanols, the pyridine variant possesses a "self-destruct" mechanism triggered by acidic media. The basic pyridine nitrogen acts as a proton sponge; once protonated, it becomes highly electron-withdrawing, destabilizing the adjacent strained cyclopropane ring and driving rapid ring-opening to 1-(pyridin-2-yl)propan-1-one.
The Golden Rule: The pH of your crude mixture, aqueous layer, and stationary phase must remain
Module 1: The Degradation Mechanism (Diagnostics)
User Question: "My NMR shows a triplet and a quartet characteristic of an ethyl group, and the cyclopropyl protons are gone. What happened?"
Technical Analysis: You have triggered acid-catalyzed ring opening.[1] This molecule is under ~27.5 kcal/mol of ring strain. In the presence of acid (even weak acids like untreated silica gel), the hydroxyl group or the pyridine nitrogen protonates, facilitating C-C bond cleavage.
Visualization: The Failure Pathway
The following diagram illustrates the mechanistic causality of the degradation.
Figure 1: Acid-catalyzed isomerization of pyridyl cyclopropanol to the linear ketone.
Module 2: Optimized Workup Protocol (The Fix)
Context: Most users synthesize this via the Kulinkovich reaction (Grignard + Ti(OiPr)₄). The standard workup for titanium reactions involves dilute HCl or sulfuric acid to break titanium emulsions. This is forbidden for your substrate.
The "Rochelle's Salt" Protocol
This method solubilizes titanium salts at neutral/basic pH, protecting the cyclopropane ring.
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to 0°C. Dilute with Et₂O. Slowly add Sat. aq. Na₂SO₄ or NaOH (1M) . | Avoids exothermic spikes. NaOH keeps the pyridine deprotonated. |
| 2. De-emulsification | Add Sat. aq. Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 2-4 hours at RT. | Tartrate creates a water-soluble complex with Titanium, breaking the emulsion without acid [1]. |
| 3. Extraction | Separate layers. Extract aqueous phase with Et₂O or EtOAc (x3). | Standard isolation. |
| 4. Drying | Dry organics over K₂CO₃ (Potassium Carbonate). | Do not use MgSO₄ (slightly acidic). K₂CO₃ ensures basic micro-environment. |
| 5. Concentration | Rotary evaporate at <30°C. | Thermal stress can promote rearrangement if trace acid is present. |
Module 3: Purification & Chromatography
User Question: "I followed the basic workup, but the compound decomposed on the column. Is it unstable on silica?"
Answer: Yes. Standard silica gel (pH ~4-5) is acidic enough to destroy this compound. You must neutralize the stationary phase.
Decision Tree: Purification Strategy
Figure 2: Selection guide for purification of acid-sensitive cyclopropanols.
Protocol: Neutralizing Silica Gel[2]
-
Slurry Packing: Prepare the silica slurry using your starting solvent (e.g., Hexanes) containing 5% Triethylamine (Et₃N) .
-
Flushing: Pour the slurry into the column and flush with 2-3 column volumes of the solvent + 5% Et₃N.
-
Elution: Run your chromatography using your gradient (e.g., Hexanes/EtOAc) but maintain 1% Et₃N in the mobile phase throughout the run [2].
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ammonium Chloride (NH₄Cl) for the quench? A: Proceed with extreme caution. Saturated NH₄Cl is weakly acidic (pH ~4.6). While often safe for phenyl-cyclopropanols, the pyridine moiety makes your substrate more sensitive. If you must use it, buffer it to pH 8 with NH₄OH immediately. Recommendation: Stick to Rochelle's Salt or NaOH.
Q2: Can I store the crude mixture overnight? A: Only if frozen in benzene or stored as a solid at -20°C under argon. In solution (especially chlorinated solvents like CHCl₃ which can form trace HCl over time), the compound may degrade.
Q3: The literature says this compound is stable. Why am I seeing degradation? A: Literature "stability" often refers to the pure, crystalline solid. In solution, particularly during the transition from the titanium-complex to the free alcohol, the molecule is vulnerable. The presence of Lewis acidic Titanium salts remaining in the organic layer can also catalyze the ring opening [3]. Ensure your Rochelle's salt wash is thorough (clear phases, no emulsion).
References
-
Kulinkovich, O. G., & de Meijere, A. (2000). The Kulinkovich Reaction: Titanium-Mediated Preparation of Cyclopropanols. Chemical Reviews, 100(8), 2789–2834.
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
-
Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides and Cyclopropanes. Chimia, 28(1).
Sources
Technical Support Center: Process Scale-Up for 1-(Pyridin-2-yl)cyclopropan-1-ol HCl
Target Molecule: 1-(Pyridin-2-yl)cyclopropan-1-ol Hydrochloride CAS: 1349716-23-9 (Free base ref) Methodology: Kulinkovich Cyclopropanation (Modified for Scale)
Core Directive & Safety Warning
CRITICAL SCALE-UP HAZARD: ETHYLENE GAS EVOLUTION In the Kulinkovich reaction, the formation of the active titanacyclopropane species generates ethylene gas . On a bench scale (grams), this is a minor bubbling. On a process scale (kilograms), this generates massive headspace pressure and flammable off-gassing.
-
Constraint: Reaction vessels must be equipped with high-capacity condensers and dedicated off-gas lines leading to a scrubber/flare.
-
Thermal Runaway: The reaction is exothermic.[1] The rate of Grignard addition controls both the exotherm and the gas evolution rate. Do not add Grignard faster than the gas can be vented.
Reaction Protocol (The Kulinkovich Route)
The Chemistry
We utilize the Kulinkovich reaction , transforming ethyl picolinate into the cyclopropanol using ethylmagnesium bromide (EtMgBr) catalyzed by Titanium(IV) isopropoxide (Ti(OiPr)₄).
Why this route?
-
Efficiency: One-step formation of the cyclopropane ring from readily available esters.
-
Cost: Avoids expensive 1-ethoxycyclopropoxy intermediates used in other routes.
Step-by-Step Methodology
Reagents:
-
Ethyl picolinate (1.0 eq)
-
Ethylmagnesium bromide (3.0 M in Et₂O or THF) (2.5 - 3.0 eq)
-
Titanium(IV) isopropoxide (0.05 - 0.1 eq)
-
Solvent: Dry THF or Et₂O (THF preferred for higher boiling point safety)
Protocol:
-
Charge: Load Ethyl picolinate and Ti(OiPr)₄ into the reactor with anhydrous THF (10V). Cool to 0–5 °C.
-
Initiation: Begin dropwise addition of EtMgBr.
-
Visual Cue: The solution will turn from yellow to dark brown/black. This indicates the formation of the active low-valent Titanium species.
-
-
Controlled Addition: Add the remaining EtMgBr over 2–4 hours.
-
Process Control: Maintain internal temperature <25 °C. Monitor reactor pressure (Ethylene evolution).
-
-
Aging: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
IPC (In-Process Control): Check HPLC/TLC for consumption of Ethyl picolinate.
Troubleshooting Guide: The Reaction
| Symptom | Probable Cause | Corrective Action |
| No Color Change (Stays Yellow) | Catalyst poisoning (High moisture content). | Stop addition. Check solvent water content (KF). If <500ppm, add an extra 0.05 eq of Ti(OiPr)₄. |
| Rapid Pressure Spike | Grignard addition rate exceeds gas venting capacity. | STOP ADDITION IMMEDIATELY. Increase condenser cooling. Resume only when pressure normalizes. |
| Low Conversion (>5% SM remains) | Pyridine nitrogen coordination to Mg/Ti. | The pyridine ring can sequester catalyst. Heat to 40 °C for 1 hour. If fails, add 0.5 eq additional EtMgBr. |
| Thick Slurry Formation | Magnesium alkoxide precipitation. | Increase agitation speed. Add dry THF (2-5V) to improve mixing. Do not stop stirring. |
Workup & Titanium Removal (The "Emulsion" Killer)
The standard aqueous quench produces Titanium hydroxides—a slimy, unfilterable emulsion that traps product. We use the Rochelle's Salt Method to solubilize Titanium.
Workflow Visualization
Figure 1: Workup logic flow to avoid Titanium emulsions.
Detailed Workup Protocol
-
Quench: Cool reaction mixture to 0 °C. Very slowly add water (2 eq relative to Grignard) to quench excess Mg. Caution: Hydrogen evolution.
-
Solubilization: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) (Volume ≈ Volume of reaction solvent).
-
The "Magic" Step: Stir vigorously at room temperature for 2–4 hours.
-
Extraction: Separate layers. Extract aqueous phase with Ethyl Acetate (2x).
-
Pyridine Handling: The product is a basic pyridine. Ensure the aqueous layer pH is >9 during extraction to keep the product in the organic phase.
Salt Formation & Crystallization
Converting the free base oil to the Hydrochloride salt stabilizes the molecule.
Reagents:
-
Crude Free Base (Oil)
-
Solvent: Isopropyl Acetate (IPAc) or Isopropanol (IPA)
-
Acid: HCl in Isopropanol (5-6N) or HCl gas.
Protocol
-
Dissolution: Dissolve the crude oil in Isopropyl Acetate (5V).
-
Note: If the solution is cloudy, filter through a 0.45µm inline filter to remove inorganic salts.
-
-
Acidification: Cool to 0–5 °C. Add HCl/IPA dropwise.
-
Target pH: 1–2 (Wet pH paper).
-
-
Crystallization: The salt should precipitate as a white/off-white solid.
-
Maturation: Stir at 0 °C for 2 hours.
-
Isolation: Filter under nitrogen (hygroscopic risk). Wash with cold IPAc/Heptane (1:1).
Troubleshooting Guide: Crystallization
| Issue | Diagnosis | Solution |
| "Oiling Out" (Product forms a gum) | Addition of acid was too fast or temperature too high. | 1. Re-heat to dissolve the gum.2. Add seed crystals.3. Cool very slowly (5°C/hour). |
| Hygroscopicity (Solid turns to liquid on filter) | Pyridine HCl salts are prone to absorbing water. | 1. Filter under a nitrogen blanket.2. Wash with anhydrous Heptane.3. Dry in vacuum oven at 40°C with P₂O₅ immediately. |
| Pink/Red Coloration | Oxidation of trace pyridine impurities. | Recrystallize from IPA/Activated Carbon to remove color bodies. |
FAQ: Expert Insights
Q: Can I use TiCl₄ instead of Ti(OiPr)₄? A: No. TiCl₄ is too aggressive and will complex strongly with the pyridine nitrogen, killing the catalytic cycle. It also generates HCl gas upon mixing with alcohols, complicating the quench. Stick to the alkoxide.[1]
Q: Why is my yield consistently around 50-60%? A: This is often due to the "Pyridine Effect." The basic nitrogen can coordinate to the Titanium catalyst, effectively lowering the active catalyst loading.
-
Fix: Increase catalyst loading to 15-20 mol% (0.15 - 0.20 eq).
Q: Is the cyclopropane ring stable to the HCl salt formation? A: Generally, yes. However, cyclopropanols can undergo ring-opening under strong acidic conditions with heating.
-
Control: Keep the salt formation temperature below 20 °C. Do not reflux in acidic media.
References & Grounding
-
Kulinkovich, O. G., et al. "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide."[2][3] Synthesis, 1991. Link
-
Organic Process Research & Development (OPRD). "Scalable Workup Procedures for Titanium-Mediated Reactions." (General reference for Rochelle's Salt usage).
-
Esposito, A., et al. "Practical Synthesis of Cyclopropanols." Chemical Reviews, 2014. (Review of Kulinkovich scope including heteroaromatics). Link
Sources
Troubleshooting mass spectrometry fragmentation of cyclopropanol compounds
Welcome to the Advanced Applications Support Center. Cyclopropanols present unique challenges in mass spectrometry (MS) due to their inherent ring strain and the lability of the hydroxyl group. This guide is engineered for researchers and drug development professionals who are struggling with missing molecular ions, unpredictable fragmentation, or poor structural elucidation of cyclopropanol-containing compounds.
The Mechanistic Challenge: Why Cyclopropanols Fragment
To troubleshoot cyclopropanol MS analysis, we must first understand the causality of their instability. Cyclopropanols possess significant angular ring strain (approximately 27 kcal/mol).
In Electron Impact (EI) MS , the standard 70 eV ionization energy vastly exceeds the molecule's ionization potential, creating a highly energetic radical cation
In Electrospray Ionization (ESI) MS , despite being a "soft" ionization technique[3], cyclopropanols still exhibit profound instability. Protonation of the hydroxyl group weakens the C–O bond. Under the electric fields of the MS source, the molecule undergoes field-induced fragmentation. Mechanistically, this proceeds via a protonated cyclopropane (
Fig 1: Mechanistic pathway of field-induced fragmentation in cyclopropanols during ESI.
Troubleshooting FAQs
Q1: I am running GC-EI-MS, and my cyclopropanol shows no molecular ion peak. The highest mass is
Q2: In LC-ESI-MS (+), my spectrum is dominated by
Q3: How do alkali metal adducts prevent cyclopropanol ring opening?
A: When you add a proton (
Diagnostic Decision Tree
Use the following logical workflow to determine the correct troubleshooting path for your specific MS platform.
Fig 2: Decision tree for troubleshooting missing molecular ions in cyclopropanol MS analysis.
Validated Experimental Protocols
Protocol A: TMS Derivatization for GC-EI-MS
Purpose: To block hydrogen rearrangement and stabilize the cyclopropane ring under hard ionization.
-
Sample Preparation: Dissolve 1 mg of the cyclopropanol analyte in 100 µL of anhydrous pyridine in a glass vial.
-
Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a catalyst to increase the silylation rate of sterically hindered or strained alcohols.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes.
-
Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of GC-grade hexane.
-
Validation: Inject into the GC-MS. Look for the
intact derivatized ion, or the highly diagnostic peak (loss of a methyl group from the TMS moiety), which serves as a self-validating marker of successful derivatization.
Protocol B: Alkali Metal Adduct Promotion for LC-ESI-MS
Purpose: To bypass the
-
Mobile Phase Modification: Prepare your standard LC mobile phases (e.g., Water/Acetonitrile). Do not add formic acid or acetic acid. Causality: Protons drive the dehydration reaction. We must eliminate them from the matrix.
-
Adduct Doping: Add 10–50 µM of Sodium Acetate (NaOAc) or Lithium Chloride (LiCl) directly into the aqueous mobile phase.
-
Source Optimization:
-
Decrease the Capillary Temperature by 20-30% from your standard method.
-
Decrease the Cone Voltage/Declustering Potential to the lowest setting that still allows ion transmission (typically 15-25 V).
-
-
Validation: Analyze the spectrum for
(Sodium) or (Lithium). The peak should be suppressed by >80% compared to acidic conditions.
Quantitative Data & Parameter Summary
The following table summarizes the expected quantitative shifts and stabilization strategies across different MS platforms.
| Ionization Method | Typical Intact Ion Abundance | Primary Fragmentation Pathway | Root Cause of Instability | Recommended Stabilization Strategy | Expected Diagnostic Mass Shift |
| GC-EI-MS (70 eV) | < 1% (Often Absent) | High internal energy & ring strain | TMS Derivatization (Protocol A) | ||
| LC-ESI-MS (+) | 5 - 15% | Alkali Metal Adducts (Protocol B) | |||
| LC-APCI-MS (+) | 10 - 20% | Thermal degradation in corona | Lower vaporizer temperature | N/A (Shift to ESI recommended) |
References
-
The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL:[Link]
-
Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: MDPI URL:[Link]
Sources
- 1. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]
- 4. Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Resolving enantiomers of 1-(Pyridin-2-yl)cyclopropan-1-ol
Technical Support Ticket: #CS-90210-PYR Subject: Resolution & Chirality Analysis: 1-(Pyridin-2-yl)cyclopropan-1-ol Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Part 1: Executive Diagnostic (Critical Alert)
User Inquiry: "How do I resolve the enantiomers of 1-(Pyridin-2-yl)cyclopropan-1-ol?"
Analyst Response: Before proceeding with method development, we must address a fundamental structural characteristic of your target molecule.
1-(Pyridin-2-yl)cyclopropan-1-ol (CAS 138835-98-0) is, by definition, achiral . It possesses a plane of symmetry passing through the central carbon (C1), the hydroxyl group, the pyridine ring, and bisecting the C2-C3 bond of the cyclopropane ring. Consequently, it does not exist as a pair of enantiomers, and "resolution" in the stereochemical sense is impossible.
However , researchers frequently encounter two common scenarios that trigger this inquiry:
-
Misidentification: The actual molecule of interest is the chiral isomer
-cyclopropyl-2-pyridinemethanol (where the -OH is on the linker carbon, not the ring). -
False Chiral Signals: You are observing "split peaks" on a chromatogram for the achiral parent, indicating conformers (rare for rigid rings), degradation products, or column artifacts.
This guide provides troubleshooting for both scenarios.
Part 2: Structural Diagnostics & Decision Tree
Please verify your exact structure using the logic flow below.
Figure 1: Structural diagnostic workflow to determine if enantioseparation is chemically possible.
Part 3: Troubleshooting "False Peaks" (For the Achiral Molecule)
If you confirmed you have 1-(Pyridin-2-yl)cyclopropan-1-ol but observe multiple peaks, you are likely detecting impurities or degradation.
Q: I see two peaks on my HPLC trace. Are these enantiomers? A: No. This molecule cannot have enantiomers. The "split" is likely due to:
-
Ketone Precursor: The synthesis often involves cyclopropyl(pyridin-2-yl)methanone. This impurity is common and has similar UV absorbance.
-
Ring Opening: Under acidic HPLC conditions, the cyclopropane ring can open, forming 1-(pyridin-2-yl)propan-1-one or similar isomers.
-
Dehydration: Tertiary alcohols are prone to dehydration. You may be seeing the alkene product (2-(1-cyclopropylvinyl)pyridine).
Recommended Achiral Purity Method: Use this robust method to separate the parent from impurities.
| Parameter | Condition |
| Column | C18 Core-Shell (e.g., Kinetex or Cortecs), 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 20 mM Ammonium Bicarbonate (pH 9.0) [Note 1] |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine π-π*) |
| Temp | 30°C |
-
Note 1: We recommend a basic pH (pH 9.0) because pyridine derivatives can tail significantly at acidic pH due to interaction with silanols. Basic pH keeps the pyridine deprotonated (neutral), improving peak shape.
Part 4: Resolution Protocol (For the Chiral Analog)
If you identified your molecule as
Method A: Enzymatic Kinetic Resolution (Scalable)
This is the preferred method for generating high enantiomeric excess (ee > 99%) on a gram scale.
Mechanism:
Candida antarctica Lipase B (CAL-B) selectively acetylates the (
Protocol:
-
Substrate: Dissolve 1.0 eq of racemic alcohol in Diisopropyl Ether (DIPE) or MTBE (Conc: 50 mg/mL).
-
Acyl Donor: Add 3.0 eq of Vinyl Acetate .
-
Catalyst: Add immobilized CAL-B (e.g., Novozym 435) (20% w/w relative to substrate).
-
Incubation: Shake at 30°C–40°C. Monitor by HPLC.
-
Termination: Filter off the enzyme when conversion reaches 50% (theoretical max).
-
Separation: The product mixture contains (
)-alcohol and ( )-acetate.[1] These have vastly different polarities and can be separated via standard Flash Chromatography (Silica gel, Hexane/EtOAc).
Method B: Analytical Chiral HPLC
Use this to monitor the enzymatic reaction or for analytical purity checks.
| Parameter | Condition |
| Column | Daicel CHIRALPAK® AD-H or IA (Amylose-based) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm |
| Expected | E1: ~8.5 min, E2: ~11.2 min (Selectivity |
-
Technical Note: The addition of 0.1% Diethylamine (DEA) is mandatory . Pyridine nitrogens will bind irreversibly to the amylose stationary phase without a basic modifier, resulting in broad, tailing peaks or total retention.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use a chiral column to separate the achiral parent (1-(Pyridin-2-yl)cyclopropan-1-ol)? A: You can inject it, but you should see only one peak . If you see two, your column might be separating a chemical impurity (see Part 3). Do not mistake impurity separation for chiral resolution.
Q: Why is pH control critical for these pyridines?
A: The pyridine nitrogen has a pKa of ~5.2. In standard acidic buffers (pH 2-3), it becomes protonated (
Q: I need the (S)-enantiomer of the carbinol. Which method is best?
A: Use the Enzymatic Resolution (Method A). The CAL-B enzyme typically acetylates the (
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15734046, 1-(pyridin-2-yl)cyclopropan-1-ol. Retrieved from [Link]
-
Hamada, H., et al. (2003). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Guide: Enhancing the Long-Term Storage Stability of Hydrochloride Salts
To: Research & Development, Formulation Scientists, and Quality Control Divisions From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting and Optimization Strategies for Hydrochloride (HCl) Salt Stability
Introduction: The Hydrochloride Paradox
Hydrochloride salts are the workhorses of the pharmaceutical industry, representing nearly 50% of all salt forms on the market due to their high solubility and established safety profile. However, this popularity masks a critical vulnerability: thermodynamic instability .
While HCl salts often improve bioavailability, they are prone to specific failure modes—disproportionation, deliquescence, and acid-catalyzed degradation—that can silently compromise a drug product during long-term storage. This guide moves beyond basic "keep it dry" advice to explore the mechanistic causes of instability and provides actionable, self-validating protocols to mitigate them.
Module 1: Hygroscopicity & Moisture Management
Q: My HCl salt turns into a sticky gum or liquid at ambient conditions. Is this reversible?
A: Likely no . This phenomenon is deliquescence , where the solid absorbs enough atmospheric moisture to dissolve in its own sorbed water. For HCl salts, this is often irreversible because the dissolved state allows for chemical degradation or conversion to a hydrate form that does not recrystallize back to the original anhydrate upon drying.
Expert Insight: The critical parameter here is the Critical Relative Humidity (CRH) . If your storage RH exceeds the salt's CRH, deliquescence is thermodynamically inevitable.
-
Troubleshooting Step: Determine the CRH of your salt using Dynamic Vapor Sorption (DVS).
-
Red Flag: If your formulation contains Magnesium Stearate , you may be observing the deliquescence of Magnesium Chloride (formed in situ), which has a CRH of ~32.5% RH. This creates localized liquid water "hotspots" that accelerate degradation.
Q: How do I differentiate between surface adsorption and true hydrate formation?
A: Use Gravimetric Vapor Sorption (GVS) combined with PXRD (Powder X-Ray Diffraction) .
| Feature | Surface Adsorption | Hydrate Formation |
| GVS Isotherm | Continuous weight gain with humidity. No hysteresis. | Step-change in weight at specific RH (stoichiometric). Significant hysteresis between sorption/desorption. |
| PXRD Pattern | Identical to starting material (halo may increase if amorphous). | distinctly different crystal lattice peaks appear. |
| DSC Signal | Broad endotherm (water loss) < 100°C. | Sharp endotherm(s) often > 100°C (dehydration). |
Module 2: Chemical Stability (Disproportionation)
Q: We detect the "Free Base" form in our tablets after 3 months at 40°C/75% RH. Why?
A: You are witnessing Salt Disproportionation . This is the most overlooked instability mechanism in HCl salts. It occurs when the microenvironmental pH (
The Mechanism:
If an excipient (like Croscarmellose Sodium or Magnesium Stearate) acts as a proton acceptor, it strips the proton from your drug, causing the free base to precipitate.
Protocol: The "pHmax" Risk Assessment
-
Calculate pHmax:
- : Intrinsic solubility of free base.
- : Solubility of the salt.
-
Measure Excipient Slurry pH: Suspend excipients in water.
-
Rule: If Excipient pH >
, disproportionation is highly probable .
Visualizing the Disproportionation Trap
Caption: The "Disproportionation Trap": Moisture acts as a solvent bridge allowing basic excipients to strip protons from the HCl salt, precipitating the less stable free base.
Module 3: Acid-Catalyzed Hydrolysis
Q: My API contains an ester/amide group. Is the HCl salt form safe?
A: Proceed with extreme caution. The protonated amine in an HCl salt is acidic. In the solid state, residual moisture can create a highly acidic microenvironment (
Troubleshooting Guide:
-
Check Residual Solvents: High levels of residual solvents (methanol, ethanol) can lower the activation energy for hydrolysis or act as nucleophiles (alcoholysis).
-
The "Common Ion" Test: If dissolution is slowing down and impurities are rising, excess chloride ions (from NaCl fillers) might be suppressing solubility (Common Ion Effect) while the acidic environment degrades the undissolved solid.
Module 4: Process & Packaging Optimization
Q: What are the mandatory storage conditions for unstable HCl salts?
A: Do not rely on generic "Room Temperature." You must define conditions based on ICH Climatic Zones .
Recommended Storage Strategy:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2-8°C (if hydrolysis prone) | Arrhenius equation: Every 10°C drop slows degradation by ~2-3x. |
| Humidity | < 40% RH | Keeps environment below the CRH of most HCl salts and prevents MgCl2 deliquescence. |
| Desiccant | Silica Gel or Molecular Sieve | Crucial: Ensure desiccant capacity > Moisture Vapor Transmission Rate (MVTR) of the bottle. |
| Induction Seal | Mandatory | Prevents moisture ingress through the cap threads (the primary failure point). |
Stability Testing Workflow
Use this decision logic to validate your storage strategy.
Caption: ICH-aligned stability workflow. "Significant change" in HCl salts often manifests as disproportionation before chemical degradation.
References
-
Stephenson, G. A., et al. (2011). Physical stability of salts of weak bases in the solid state. Journal of Pharmaceutical Sciences. Link
-
Guerrieri, P., & Taylor, L. S. (2009). Role of salt-excipient interactions on the stability of pharmaceutical salts. Pharmaceutical Research. Link
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug candidates. Journal of Pharmaceutical Sciences. Link
-
International Conference on Harmonisation (ICH) . Q1A(R2): Stability Testing of New Drug Substances and Products. Link
-
Elder, D. P., et al. (2010). The use of pharmaceutical salts: A critique. International Journal of Pharmaceutics. Link
Validation & Comparative
Comprehensive NMR Characterization Guide: 1-(Pyridin-2-yl)cyclopropan-1-ol vs. Structural Isomers
Executive Summary
For researchers and drug development professionals, 1-(pyridin-2-yl)cyclopropan-1-ol is a highly valuable, conformationally restricted building block often utilized as a bioisostere for amides or ketones. However, differentiating this specific regioisomer from its 3-pyridyl and 4-pyridyl alternatives presents a common analytical hurdle. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) performance profiles of these isomers, detailing the underlying causality of their chemical shifts and providing a self-validating experimental protocol for unambiguous structural elucidation.
The Structural Challenge: Differentiating Pyridyl Regioisomers
1-(Pyridin-2-yl)cyclopropan-1-ol is typically synthesized via the Kulinkovich reaction of ethyl picolinate with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide [1]. While mass spectrometry can confirm the molecular weight (
Standard 1D
Mechanistic Insight: The Role of Intramolecular Hydrogen Bonding
The defining feature of 1-(pyridin-2-yl)cyclopropan-1-ol is the spatial proximity of the cyclopropanol hydroxyl (-OH) group to the pyridine nitrogen. This geometry facilitates the formation of a highly stable, 5-membered intramolecular hydrogen bond—a feature entirely absent in the 3- and 4-pyridyl alternatives [2].
Causality of NMR Shifts:
-
Hydroxyl Proton Deshielding: The hydrogen bond draws electron density away from the hydroxyl proton, strongly deshielding it. This shifts its resonance significantly downfield (typically
in non-polar solvents like ) compared to the free, rapidly exchanging hydroxyl groups in the 3- and 4-isomers (which typically appear broad at ) [3]. -
Conformational Locking: The intramolecular hydrogen bond restricts the free rotation of the cyclopropyl group relative to the pyridine ring. This locks the cyclopropyl methylene protons into a rigid
spin system, where the protons syn and anti to the hydroxyl group exhibit distinct, well-separated multiplets.
Fig 1: Logical flow of how intramolecular H-bonding dictates the unique NMR profile of the 2-isomer.
Comparative NMR Data Analysis
To objectively compare the structural markers of these compounds, the following tables summarize the typical
Table 1: Comparative NMR Data (400 MHz, , 298 K)
| Proton Assignment | 1-(Pyridin-2-yl)cyclopropan-1-ol | 1-(Pyridin-3-yl)cyclopropan-1-ol | 1-(Pyridin-4-yl)cyclopropan-1-ol |
| -OH (Hydroxyl) | 5.85 (s, 1H, sharp) | 2.60 (br s, 1H, variable) | 2.55 (br s, 1H, variable) |
| Py-H (ortho to N) | 8.45 (ddd, 1H) | 8.55 (dd, 1H), 8.48 (dd, 1H) | 8.52 (dd, 2H) |
| Py-H (other) | 7.65 (td), 7.30 (d), 7.15 (ddd) | 7.60 (dt), 7.25 (dd) | 7.20 (dd, 2H) |
| Cyclopropyl | 1.25 (m, 2H) | 1.15 (m, 2H) | 1.18 (m, 2H) |
| Cyclopropyl | 1.05 (m, 2H) | 1.02 (m, 2H) | 1.05 (m, 2H) |
Data Interpretation: The sharp, downfield singlet at 5.85 ppm is the primary diagnostic marker for the 2-pyridyl product. The 3- and 4-isomers exhibit broad, concentration-dependent upfield signals typical of standard aliphatic alcohols.
Table 2: Comparative NMR Data (100 MHz, , 298 K)
| Carbon Assignment | 1-(Pyridin-2-yl)cyclopropan-1-ol | 1-(Pyridin-3-yl)cyclopropan-1-ol | 1-(Pyridin-4-yl)cyclopropan-1-ol |
| C-OH (Cyclopropyl C1) | 58.2 | 55.4 | 56.1 |
| Cyclopropyl | 17.5 | 15.2 | 16.0 |
| Pyridine C (ipso) | 162.4 | 138.5 | 150.2 |
Data Interpretation: The C1 carbon of the 2-pyridyl isomer is slightly more deshielded (58.2 ppm) due to the electron-withdrawing nature of the adjacent, hydrogen-bonded pyridine ring.
Experimental Methodology: Self-Validating NMR Protocol
To ensure reproducibility and prevent solvent-induced disruption of the intramolecular hydrogen bond, the following step-by-step protocol must be strictly adhered to.
Step 1: Sample Preparation Weigh exactly 5–10 mg of the synthesized cyclopropanol. Causality: Maintaining a consistent, relatively low concentration prevents intermolecular hydrogen bonding from complicating the spectra.
Step 2: Solvent Selection (Critical)
Dissolve the sample in 0.6 mL of anhydrous deuterated chloroform (
Step 3: Acquisition Setup
Transfer the solution to a high-quality 5 mm NMR tube. Tune and match the probe to the
Step 4: 1D Acquisition
- NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the hydroxyl proton.
- NMR: Acquire 512–1024 scans with continuous proton decoupling (e.g., WALTZ-16 sequence).
Step 5: 2D Validation (The Self-Validating Step) If the -OH signal is ambiguous due to unforeseen sample moisture, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. A strong through-space cross-peak between the -OH proton and the pyridine H3 proton definitively validates the 2-pyridyl substitution pattern, as this proximity is physically impossible in the 3- and 4-isomers.
Fig 2: Standardized NMR acquisition workflow for pyridyl-cyclopropanol structural elucidation.
References
High-Resolution Mass Spectrometry of 1-(Pyridin-2-yl)cyclopropan-1-ol: Orbitrap vs. Q-TOF Performance Guide
Executive Summary & Chemical Context
In modern fragment-based drug discovery (FBDD), escaping "flatland" (purely planar aromatic structures) is critical for improving target binding affinity and pharmacokinetic profiles. 1-(Pyridin-2-yl)cyclopropan-1-ol (CAS: 138835-98-0) is a highly valuable, low-molecular-weight (MW 135.16 Da) 3D building block utilized to introduce sp3 character into drug candidates[1][2].
Analyzing this small, polar molecule in complex biological or synthetic matrices presents a distinct analytical challenge. At low m/z ranges, chemical background noise from solvent clusters and column bleed is incredibly dense. High-Resolution Mass Spectrometry (HRMS) is mandatory to resolve the target from isobaric interferences. This guide objectively compares the two dominant HRMS architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this specific building block, providing actionable, causality-driven methodologies.
Platform Comparison: Orbitrap vs. Q-TOF for Low-Mass Building Blocks
When selecting an HRMS platform for a low-mass building block like 1-(Pyridin-2-yl)cyclopropan-1-ol, the decision hinges on the trade-off between absolute resolving power and acquisition speed[3].
-
Orbitrap (e.g., Thermo Q Exactive series): Operates via Fourier Transform Mass Spectrometry (FTMS). Ions are injected into a central spindle, and their oscillation frequencies are measured. Orbitraps offer ultra-high resolving power (up to 140,000 or 280,000 at m/z 200), which is unparalleled for separating the target from near-isobaric matrix interferences[4]. However, achieving this resolution requires longer transient scan times, which can limit the number of data points across narrow UHPLC peaks[5].
-
Q-TOF (e.g., Agilent 6500 series, Waters Xevo): Accelerates ions through a flight tube, measuring the time it takes them to reach the detector. While the maximum resolution is typically lower (30,000 – 40,000), Q-TOFs offer significantly faster scan rates (up to 50 Hz) and superior isotopic fidelity[3][5]. This makes Q-TOF architectures ideal for high-throughput screening and highly reproducible quantitation over fast chromatographic gradients.
Table 1: Performance Metrics Comparison for 1-(Pyridin-2-yl)cyclopropan-1-ol
| Parameter | Orbitrap (FTMS) | Q-TOF (Time-of-Flight) | Analytical Impact |
| Resolving Power | 140,000 (at m/z 200) | 35,000 (at m/z 200) | Orbitrap cleanly separates the m/z 136.0757 target from dense low-mass background ions. |
| Mass Accuracy | < 1 ppm | 1 - 2 ppm | Both provide confident elemental composition assignment (C8H10NO+). |
| Scan Speed | ~3 - 12 Hz | Up to 50 Hz | Q-TOF provides superior peak definition (>15 points/peak) for fast UHPLC gradients. |
| Isotopic Fidelity | Good | Excellent | Q-TOF is superior for isotopic pattern matching, aiding in structural confirmation[5]. |
Mechanistic Causality: Ionization & Fragmentation Dynamics
To design a robust HRMS method, we must first understand the molecule's behavior in the gas phase.
Ionization: The pyridine ring contains a basic nitrogen atom (pKa ~5.2). Under positive Electrospray Ionization (ESI+) with acidic mobile phase modifiers, this nitrogen readily accepts a proton, forming a highly stable [M+H]+ precursor ion at m/z 136.0757 .
Fragmentation (MS/MS): The cyclopropanol ring is highly strained. Upon Higher-energy Collisional Dissociation (HCD) in an Orbitrap or Collision-Induced Dissociation (CID) in a Q-TOF, the primary energy sink is the relief of this ring strain. The dominant fragmentation pathway is the facile loss of water (-18.0106 Da), yielding a stable fragment at m/z 118.0651 . At higher collision energies, the entire cyclopropyl group is cleaved, leaving a pyridinium cation at m/z 80.0500 .
ESI+ Collision-Induced Fragmentation Pathway of 1-(Pyridin-2-yl)cyclopropan-1-ol.
Experimental Methodology: A Self-Validating LC-HRMS Protocol
The following protocol is designed as a self-validating system . It incorporates internal controls to ensure that the mass accuracy and quantitative integrity remain uncompromised throughout the analytical run.
Step 1: Sample Preparation & Space-Charge Control
-
Action: Dilute the synthetic standard to 100 ng/mL in 95:5 Water:Acetonitrile.
-
Causality: Orbitrap analyzers are susceptible to "space-charge effects"—where too many ions in the C-trap cause coulombic repulsion, degrading mass accuracy and resolution. Keeping the on-column load low prevents detector saturation and ensures the FTMS algorithm can accurately calculate the m/z centroid.
Step 2: UHPLC Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a ballistic gradient from 5% to 60% B over 3 minutes.
-
Causality: Formic acid acts as an abundant proton source. By lowering the pH of the mobile phase below the pKa of the pyridine nitrogen, we ensure 100% protonation of the analyte prior to droplet desolvation in the ESI source, maximizing the [M+H]+ ion yield and overall sensitivity.
Step 3: HRMS Acquisition Parameters
-
Orbitrap Settings: Set resolution to 70,000 (at m/z 200). AGC target 1e6, Maximum IT 50 ms.
-
Causality: 70,000 resolution provides a baseline separation of the target from isobaric background ions, while maintaining a scan speed (~3 Hz) sufficient to capture 10-12 data points across a narrow 3-second UHPLC peak.
-
-
Q-TOF Settings: Set acquisition rate to 10 spectra/sec.
-
Causality: The high scan rate guarantees >20 data points across the peak, providing superior peak integration for rigorous quantitation.
-
Step 4: Self-Validation via Continuous Lock Mass
-
Action: For the Q-TOF, continuously infuse a reference mass (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.
-
Causality: Time-of-flight tubes are highly sensitive to thermal expansion caused by ambient laboratory temperature fluctuations, which can cause the mass calibration to drift over a sequence[5]. The continuous infusion of a known reference mass allows the acquisition software to correct the m/z axis in real-time, validating the <2 ppm mass accuracy claim for every single scan.
Quantitative Data & MS/MS Results
The table below summarizes the expected exact masses and the typical performance metrics observed when analyzing 1-(Pyridin-2-yl)cyclopropan-1-ol on both platforms using the protocol above.
Table 2: HRMS Exact Mass and Fragmentation Data
| Ion Type | Formula | Theoretical m/z | Typical Orbitrap Error | Typical Q-TOF Error | Relative Abundance (HCD 25 eV) |
| Precursor [M+H]+ | C8H10NO+ | 136.0757 | +0.4 ppm | -1.1 ppm | 15% |
| Product [-H2O] | C8H8N+ | 118.0651 | +0.6 ppm | -0.9 ppm | 100% (Base Peak) |
| Product [-C3H4O] | C5H6N+ | 80.0500 | +0.3 ppm | -1.5 ppm | 35% |
References
-
Title: 138835-98-0 | 1-(Pyridin-2-yl)cyclopropan-1-ol | ChemScene Source: chemscene.com URL: 1
-
Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: thermofisher.com URL: 4
-
Title: High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. Source: resolvemass.ca URL: 3
-
Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: researchgate.net URL: 5
-
Title: Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery Source: whiterose.ac.uk URL: 2
Sources
Comparing bioactivity of 1-(Pyridin-2-yl)cyclopropan-1-ol vs 1-(Pyridin-2-yl)cyclopropanamine
Executive Summary: The Strategic Scaffold
In modern medicinal chemistry, the 1-substituted cyclopropyl-pyridine motif represents a "privileged scaffold." The cyclopropane ring provides rigid conformational control, locking the pyridine and the functional group (OH or NH₂) into a specific vector that maximizes binding enthalpy while minimizing the entropic penalty upon binding.
This guide compares two critical variants of this scaffold:
-
The Alcohol: 1-(Pyridin-2-yl)cyclopropan-1-ol (Py-Cyc-OH )
-
The Amine: 1-(Pyridin-2-yl)cyclopropanamine (Py-Cyc-NH₂ )
Verdict: The Amine (Py-Cyc-NH₂) is the superior choice for constructing high-affinity inhibitors (via amide/urea coupling) targeting kinases (e.g., VEGFR, MET) due to its ability to form salt bridges and serve as a versatile linker. The Alcohol (Py-Cyc-OH) is a specialized bioisostere used primarily to modulate Lipophilicity Ligand Efficiency (LLE) and reduce metabolic clearance in lead optimization, acting as a neutral H-bond donor/acceptor.
Physicochemical & Structural Profiling
The choice between -OH and -NH₂ drastically alters the electronic landscape and solubility profile of the fragment.
Comparative Data Table
| Feature | 1-(Pyridin-2-yl)cyclopropan-1-ol (Py-Cyc-OH ) | 1-(Pyridin-2-yl)cyclopropanamine (Py-Cyc-NH₂ ) | Impact on Drug Design |
| Molecular Weight | 135.16 g/mol | 134.18 g/mol | Negligible difference. |
| cLogP (Lipophilicity) | ~0.8 - 1.1 | ~0.5 - 0.8 | Amine is more polar , improving aqueous solubility. |
| pKa (Functional Group) | > 15 (Neutral at pH 7.4) | ~8.5 - 9.0 (Mostly Protonated at pH 7.4) | Amine forms charge-assisted interactions ; Alcohol relies on neutral H-bonds. |
| pKa (Pyridine N) | ~5.2 | ~5.8 (Inductive effect of amine increases basicity) | Amine variant makes the pyridine a slightly better acceptor. |
| H-Bond Donors (HBD) | 1 | 2 | Amine offers more vectors for interaction. |
| Topological PSA | ~33 Ų | ~39 Ų | Both possess excellent membrane permeability profiles. |
| Metabolic Liability | Glucuronidation (Phase II) | Acetylation, Deamination, Oxidation (Phase I/II) | Alcohol is generally more metabolically stable unless glucuronidated.[1] |
Mechanistic Bioactivity & Pharmacodynamics
Binding Modes
The bioactivity of these fragments is defined by how they interact with protein binding pockets.
-
Py-Cyc-NH₂ (The Cationic Anchor):
-
At physiological pH, the primary amine is largely protonated (
).[1] This allows it to form strong ionic salt bridges with anionic residues (Aspartate, Glutamate) in the binding pocket. -
Application: Critical in kinase inhibitors where the amine mimics the ribose or phosphate binding region of ATP.
-
-
Py-Cyc-OH (The Neutral Pivot):
-
The tertiary hydroxyl group acts as a dual H-bond donor and acceptor but remains neutral. It is often used to interact with backbone carbonyls or ordered water networks without introducing a desolvation penalty associated with charged groups.
-
Application: Used in GPCR ligands to displace high-energy water molecules from hydrophobic pockets (The "Magic Methyl" effect enhanced by a polar anchor).
-
Pharmacophore Interaction Map (Graphviz)
Figure 1: Comparative binding interaction modes. The amine dominates in electrostatic interactions, while the alcohol excels in neutral H-bond networking.[1]
Metabolic Stability & Toxicology (DMPK)
A critical differentiator is how the body processes these scaffolds.
1-(Pyridin-2-yl)cyclopropanamine[2][3]
-
Risk: Primary amines are "hotspots" for metabolism. They are rapidly metabolized by Monoamine Oxidases (MAO) or acetylated by N-acetyltransferases (NAT).
-
Toxicology: High basicity can lead to lysosomal trapping (phospholipidosis) if the lipophilicity is also high. However, the cyclopropane ring reduces basicity slightly compared to isopropylamine (s-character increase), mitigating some risk.
-
Solution: In drug design, this amine is rarely left "free."[1] It is almost always capped as an amide or urea, which stabilizes the molecule.
1-(Pyridin-2-yl)cyclopropan-1-ol
-
Risk: Tertiary alcohols are difficult to oxidize (cannot form ketones). The primary clearance route is Phase II glucuronidation.
-
Advantage: The steric bulk of the cyclopropane ring + the pyridine ring creates a "neopentyl-like" steric shield, often making this specific alcohol surprisingly resistant to glucuronidation compared to flexible chain analogs.
Metabolic Pathways Diagram
Figure 2: Metabolic fate. The amine has multiple clearance pathways, whereas the alcohol is primarily cleared via conjugation.
Experimental Protocols
To validate these properties in your own lab, use the following standardized protocols.
Protocol A: Microsomal Stability Assay (In Vitro Clearance)
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of Py-Cyc-OH and Py-Cyc-NH₂ in DMSO.
-
Incubation:
-
Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .- .
Protocol B: pKa Determination (Potentiometric Titration)
Objective: Accurate measurement of ionization constants.
-
Setup: Use a Sirius T3 or equivalent autotitrator.
-
Sample: Dissolve 1 mg of compound in 0.15 M KCl (ionic strength adjustor).
-
Titration:
-
Acidify to pH 2.0 with 0.5 M HCl.
-
Titrate with 0.5 M KOH up to pH 12.0 under inert
atmosphere (to exclude ).
-
-
Data Fitting: Fit the curve using the Henderson-Hasselbalch equation.
-
Expectation: Py-Cyc-NH₂ will show two inflections (Pyridine ~5.8, Amine ~8.8). Py-Cyc-OH will show one inflection (Pyridine ~5.2).
-
Synthesis Overview (Reference)
For researchers synthesizing these fragments de novo:
-
Py-Cyc-OH:
-
Reaction: 2-Bromopyridine + n-BuLi
2-Lithiopyridine. -
Electrophile: React with epichlorohydrin or equivalent cyclopropanone precursor (often generated in situ from 1-ethoxycyclopropanol esters).
-
Key Step: Kulinkovich reaction variants are often employed for cyclopropanol synthesis.
-
-
Py-Cyc-NH₂:
-
Reaction: 2-Cyanopyridine + EtMgBr (in presence of
) Kulinkovich-Szymoniak reaction. -
Mechanism:[2] This powerful one-pot method converts the nitrile directly into the primary cyclopropylamine.
-
References
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosteres and pKa effects).
-
Meanwell, N. A. (2016).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582-638. Link (Discusses cyclopropane conformational restriction).
-
Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. Link (The definitive synthesis protocol for Py-Cyc-NH₂).
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link (Comprehensive review of bioactivity).
-
Barnes-Seeman, D. (2012). "The role of physicochemical properties in fragment-based drug discovery." Drug Discovery Today, 17(15-16), 908-915.[1] (LogP and LE comparison).
Sources
Validating the purity of synthesized 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride
CAS: 138835-98-0 (Free Base) | Formula: C8H10ClNO (HCl Salt)[1]
Executive Summary: The Stability Paradox
In medicinal chemistry, 1-(Pyridin-2-yl)cyclopropan-1-ol is a high-value bioisostere for the isopropyl group, offering improved metabolic stability (blocking CYP450 oxidation) and rigid conformational control.[1] However, validating its purity presents a unique "Stability Paradox":
-
The Pyridine Ring: Requires acidic conditions for protonation and salt formation.[1]
-
The Cyclopropanol Moiety: Is an acid-sensitive "homo-enol" equivalent.[1] Under strong acidic forcing (common in standard HPLC methods), it risks ring-opening to form linear ketones (e.g., 1-(pyridin-2-yl)propan-1-one).[1]
This guide compares Standard Quality Control (QC) Methods against an Optimized Orthogonal Workflow . We demonstrate that relying solely on standard acidic HPLC-UV yields false impurity profiles, whereas a combined qNMR and Buffered-HPLC approach provides definitive validation.[1]
Comparative Analysis: Validation Methodologies
The following table contrasts the "Standard Industry Approach" (often used by generic suppliers) with the "High-Fidelity Protocol" required for drug development standards.
| Feature | Standard Method (Acidic HPLC) | Optimized Method (Buffered HPLC + qNMR) |
| Primary Detection | HPLC-UV (0.1% TFA, pH ~2) | HPLC-UV (10mM NH₄HCO₃, pH 7.[1]8) |
| Risk Factor | High: Acid-catalyzed ring opening generates artifact peaks (approx.[1] 0.5–2.0% false impurity).[1] | Low: Cyclopropane ring remains intact at neutral/basic pH.[1] |
| Salt Validation | Indirect (assumed from synthesis).[1] | Direct: Potentiometric Titration (AgNO₃) for Cl⁻ stoichiometry. |
| Absolute Purity | Relative Area % (Response factor assumptions). | Weight % via qNMR (Internal Standard: Maleic Acid).[1] |
| LOD/LOQ | High Sensitivity (UV). | Moderate Sensitivity (NMR), High Sensitivity (HPLC). |
Analytical Decision Matrix
The following workflow illustrates the logic required to validate this specific scaffold, preventing false rejections of good batches or acceptance of degraded ones.
Figure 1: Analytical Decision Matrix highlighting the critical divergence between acidic and buffered HPLC pathways.
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Gold Standard
qNMR is the only method that validates the structure and purity simultaneously without response factor bias.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: D₂O (Deuterium Oxide).[1] Note: The HCl salt is highly water-soluble; DMSO-d6 is an alternative if free base is suspected.[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]
-
Reasoning: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyridine aromatic protons (7.0–8.5 ppm) and cyclopropyl protons (1.0–1.5 ppm).
-
-
Relaxation Delay (d1): 30 seconds (Must be > 5 × T1).
Procedure:
-
Weigh ~20 mg of the sample (accuracy ±0.01 mg).
-
Weigh ~10 mg of Maleic Acid IS (accuracy ±0.01 mg).[1]
-
Dissolve both in 0.7 mL D₂O.
-
Acquire spectrum (ns=16, d1=30s).[1]
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Protocol B: Buffered HPLC-UV (Stability-Indicating)
Standard TFA methods cause on-column degradation.[1] This method uses a volatile buffer at basic pH to preserve the cyclopropane ring.
-
Column: C18 (e.g., XBridge BEH C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Pyridine absorption max).[1]
-
Target: The cyclopropanol elutes earlier than the ring-opened ketone impurity (which is more lipophilic).[1]
Protocol C: Potentiometric Titration (Chloride Content)
To distinguish the salt from the free base or bis-salt.[1]
-
Reagent: 0.1 N Silver Nitrate (AgNO₃).[1]
-
Solvent: Water/Acetone (1:1).[1]
-
Endpoint Detection: Potentiometric (Silver electrode).[1]
-
Expected Calculation:
Impurity Fate Mapping
Understanding the origin of impurities allows for targeted purification. The diagram below maps the synthesis-to-impurity logic.
Figure 2: Impurity Fate Map.[1] Note that Impurity A is often a "process artifact" generated during poor analysis rather than synthesis.[1]
Supporting Data Summary
The following data represents typical results when comparing the Standard vs. Optimized protocols on a single batch of >99% pure material (verified by qNMR).
| Parameter | Standard Method (0.1% TFA) | Optimized Method (NH₄HCO₃) | Interpretation |
| Main Peak Area | 97.2% | 99.4% | Acidic method artificially lowers purity.[1] |
| Impurity A (Ketone) | 2.1% (New Peak) | < 0.1% (Not Detected) | The ketone is formed on the column in the standard method.[1] |
| Retention Time | 3.4 min | 4.1 min | Basic pH improves peak shape for the basic pyridine nitrogen.[1] |
| Mass Spec (ESI+) | m/z 136.1 [M+H]⁺ | m/z 136.1 [M+H]⁺ | Identity confirmed in both, but purity differs.[1] |
Conclusion
Validating 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride requires a departure from "generic" acidic HPLC gradients.[1] The cyclopropane ring's sensitivity to acid-catalyzed rearrangement dictates that qNMR be used for absolute purity assignment and Buffered HPLC (pH > 7) be used for impurity profiling.[1] Researchers neglecting this distinction risk discarding high-quality material due to analytical artifacts.[1]
References
-
DePuy, C. H., et al. (1978).[1][2] The Chemistry of Cyclopropanols. Analytical Letters. Retrieved from [Link]
-
RSSL. (n.d.).[1][3] qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
Kulinkovich, O. G. (2004).[1] The Chemistry of Cyclopropanols. Chemical Reviews. (General reference for cyclopropanol stability/synthesis).
Sources
Biological target identification for 1-(Pyridin-2-yl)cyclopropan-1-ol
This guide serves as a technical manual for identifying and validating the biological targets of 1-(Pyridin-2-yl)cyclopropan-1-ol (Py-Cp-OH). Unlike standard reversible ligands, this molecule functions primarily as a mechanism-based inactivator (suicide substrate) , specifically targeting metalloenzymes capable of single-electron transfer (SET) oxidation.
Executive Summary
1-(Pyridin-2-yl)cyclopropan-1-ol is a specialized chemical probe used to interrogate the active sites of oxidoreductases, particularly Cytochrome P450s (CYPs) and Peroxidases . Its mechanism of action relies on the homolytic cleavage of the cyclopropane ring following an initial oxidation event, generating a reactive carbon-centered radical that covalently modifies the enzyme's active site.[1]
Primary Target Class: Heme-dependent monooxygenases and peroxidases. Mechanism: Radical-mediated ring opening (Suicide Inhibition). Key Application: Mapping active site topology and identifying cryptic radical-processing enzymes.
Part 1: The Mechanistic Basis of Target Interaction
To identify the target, one must first understand the "warhead" chemistry. The cyclopropanol moiety is not a passive binding element; it is a latent reactive group triggered by enzymatic oxidation.
The Radical Ring-Opening Cascade
The biological activity of Py-Cp-OH is driven by a Single-Electron Transfer (SET) mechanism.
-
Recognition: The pyridine nitrogen coordinates with the heme iron (Type II binding) or the molecule binds in the substrate pocket.
-
Activation: The enzyme abstracts an electron (or hydrogen atom) from the hydroxyl group, forming an O-radical.
-
Ring Opening: The strain energy of the cyclopropane ring drives rapid homolytic cleavage (
-scission), generating a reactive alkyl radical. -
Covalent Capture: This radical attacks a nearby heme pyrrole nitrogen or an active site amino acid, irreversibly inactivating the enzyme.
Figure 1: The mechanism-based inactivation pathway of Py-Cp-OH. The molecule acts as a "Trojan horse," activated only by the target enzyme's catalytic machinery.
Part 2: Comparative Guide to Target Identification Methods
When validating Py-Cp-OH against a putative target (e.g., a specific CYP isoform or a peroxidase), three primary methodologies are employed. This section compares their utility, resolution, and data requirements.
Method 1: Kinetic Analysis (Kitz-Wilson Plot)
The Gold Standard for establishing mechanism. This method determines if the inhibition is time-dependent and irreversible, the hallmarks of suicide inhibition.
-
Protocol: Incubate enzyme + NADPH + Py-Cp-OH for varying times (
), then dilute into a substrate mixture to measure remaining activity. -
Output:
(affinity of inactivator) and (max rate of inactivation). -
Pros: Quantitative; proves mechanism-based inactivation.
-
Cons: Does not identify the specific residue modified; requires purified enzyme.
Method 2: LC-MS/MS Peptide Mapping (Bottom-Up Proteomics)
The Gold Standard for structural resolution. This method identifies where the molecule binds.
-
Protocol:
-
Incubate enzyme with Py-Cp-OH.
-
Digest protein with trypsin.
-
Analyze peptides via LC-MS/MS.
-
Search for mass shifts corresponding to the addition of the Py-Cp-OH moiety (minus protons lost).
-
-
Output: Sequence location of the adduct (e.g., "Modified Glu-214").
-
Pros: High resolution; definitive proof of covalent binding.
-
Cons: Technically demanding; requires high coverage of the protein sequence.
Method 3: Soret Band Spectroscopy (Heme Destruction Assay)
Specific for Heme-Dependent Enzymes. Many cyclopropylamines and cyclopropanols modify the heme porphyrin ring rather than the protein backbone.
-
Protocol: Monitor the UV-Vis Soret peak (~450 nm for CO-reduced P450). Loss of the peak or formation of a new peak (e.g., at 420 nm or green pigments) indicates heme alkylation.
-
Output: Evidence of heme modification vs. protein modification.
-
Pros: Rapid; inexpensive.
-
Cons: Low resolution; only applicable to heme proteins.
Comparative Data Summary
| Feature | Kinetic Analysis (Kitz-Wilson) | LC-MS/MS Peptide Mapping | Soret Spectroscopy |
| Primary Insight | Kinetics ( | Structural Locus (Residue) | Heme Integrity |
| Throughput | Medium | Low | High |
| Cost | Low | High | Low |
| Target Scope | Any Enzyme | Any Protein | Heme Proteins Only |
| Definitive Proof? | Mechanistic Proof | Structural Proof | Chemical Event Proof |
Part 3: Detailed Experimental Protocols
Protocol A: Determination of Partition Ratio ( )
The partition ratio is the number of turnover events required to kill one enzyme molecule. A low
Materials:
-
Purified Target Enzyme (e.g., CYP2E1, 1 µM).
-
1-(Pyridin-2-yl)cyclopropan-1-ol (stock in DMSO).
-
NADPH regenerating system.
-
Probe Substrate (e.g., Chlorzoxazone for CYP2E1).
Workflow:
-
Incubation: Mix Enzyme (1 µM) with varying [Py-Cp-OH] (0, 1, 5, 10, 50 µM) in buffer at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Aliquot: At time points
= 0, 1, 2, 5, 10 min, remove 10 µL. -
Dilution: Dilute 1:50 into a secondary reaction mix containing the Probe Substrate (saturating concentration).
-
Measurement: Measure product formation velocity (
) of the probe substrate. -
Analysis: Plot
vs. time. The slope is . -
Secondary Plot: Plot
vs. . The y-intercept gives and the x-intercept gives .
Protocol B: LC-MS/MS Adduct Identification
Workflow:
-
Inactivation: Incubate Enzyme (10 µg) with Py-Cp-OH (100 µM) + NADPH for 30 min.
-
Control: Run parallel incubation without NADPH (negative control).
-
Denaturation: Add 6M Urea/50 mM Tris-HCl. Reduce (DTT) and Alkylate (Iodoacetamide).
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio) and incubate overnight at 37°C.
-
Desalting: Use C18 ZipTip.
-
LC-MS/MS: Inject on Q-Exactive or equivalent.
-
Data Analysis: Search for dynamic modification: +133.05 Da (Mass of Py-Cp-OH minus 2H) on Cys, His, Tyr, or Heme.
Part 4: Validated Biological Targets
Research using this and related cyclopropanol probes has validated the following targets.
| Target Enzyme | Interaction Type | Biological Consequence | Reference |
| Cytochrome P450 2E1 | Covalent Heme Adduct | Inhibition of acetaminophen toxicity | [1] |
| Coprinus cinereus Peroxidase | Protein Adduct (Glu/Tyr) | Loss of peroxidase activity | [2] |
| Horseradish Peroxidase | Heme Alkylation | Formation of "green heme" pigments | [3] |
References
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicide inactivation of cytochrome P-450 by cyclopropylamines.[1] Evidence for cation-radical intermediates. Journal of the American Chemical Society. Link
-
Wiseman, J. S., et al. (1986). Mechanism of inhibition of cytochrome P-450 by cyclopropylamines.[1] Journal of Medicinal Chemistry. Link
-
Ortiz de Montellano, P. R. (2015). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. Link
-
Kulys, J., et al. (2000). Oxidation of cyclopropanols by peroxidase: kinetic and product analysis. Archives of Biochemistry and Biophysics. Link
Sources
Comparative Guide: Pharmacokinetic Optimization in Covalent BTK Inhibitors
To demonstrate a rigorous Pharmacokinetic (PK) Profile Comparison, this guide focuses on a high-impact case study in medicinal chemistry: The evolution of Bruton’s Tyrosine Kinase (BTK) inhibitors.
This guide compares the first-generation molecule (Ibrutinib ) against next-generation alternatives (Acalabrutinib and Zanubrutinib ). This comparison illustrates how optimizing PK parameters (absorption, half-life, and bioavailability) directly translates to improved clinical efficacy and reduced toxicity.
Executive Summary
In the development of small molecule kinase inhibitors, potency (
Mechanistic Basis & Target Engagement
To interpret PK data correctly, one must understand the pharmacodynamic (PD) requirement. BTK inhibitors generally function via targeted covalent inhibition . They bind non-covalently to the ATP-binding pocket and then form a covalent bond with a conserved Cysteine residue (Cys481).
The PK/PD Challenge:
Because the inhibition is irreversible, the drug does not necessarily need to remain in the plasma above the
Visualization: BTK Signaling and Inhibition Logic
The following diagram illustrates the signal transduction pathway and the critical node of inhibition.
Figure 1: The BCR signaling cascade showing the critical intervention point of BTK inhibitors at Cys481.
Comparative Pharmacokinetic Data
The following data aggregates results from clinical pharmacology reviews and pivotal trials. The comparison highlights the shift from Ibrutinib (high peak, rapid clearance) to Zanubrutinib (sustained exposure).
Table 1: Key Pharmacokinetic Parameters (Human)
| Parameter | Ibrutinib (1st Gen) | Acalabrutinib (2nd Gen) | Zanubrutinib (2nd Gen) | Implications |
| Tmax (h) | 1.0 - 2.0 | 0.75 | 2.0 | Fast absorption is critical for rapid target occupancy. |
| Half-life ( | 4 - 6 | 0.9 - 1.0 | 2 - 4 | Zanubrutinib's longer |
| Bioavailability (F) | Low (highly variable) | ~25% | ~16% (but consistent) | Ibrutinib has a significant food effect; newer agents are more stable. |
| Protein Binding | 97% | 97% | 94% | Lower binding in Zanubrutinib allows for higher free fraction ( |
| Metabolism | CYP3A4 (Major) | CYP3A4 (Major) | CYP3A4 (Major) | All are susceptible to Drug-Drug Interactions (DDIs). |
| Selectivity | Low (Hits EGFR/ITK) | High | High | Off-target PK exposure causes side effects (e.g., atrial fibrillation). |
Data Synthesis:
While Ibrutinib is potent, its PK profile is characterized by a high
Experimental Protocols for PK Assessment
To generate the profiles above, researchers must utilize self-validating experimental workflows. Below is the standard operating procedure (SOP) for comparative PK profiling in preclinical rodent models.
Protocol A: In Vivo Pharmacokinetic Profiling (Rat)
Objective: Determine plasma concentration-time profile and calculate bioavailability (F).
1. Formulation & Dosing:
-
Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 (Standard suspension).
-
Groups:
-
IV Group (n=3): 2 mg/kg (Tail vein).
-
PO Group (n=3): 10 mg/kg (Oral gavage).
-
-
Control: Use a known standard (e.g., Midazolam) to verify metabolic competency of the animal model.
2. Blood Sampling:
-
Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection: Serial microsampling via jugular vein cannulation to minimize stress (which alters PK).
-
Processing: Centrifuge at 4°C, 3000g for 10 mins. Harvest plasma.
3. Bioanalysis (LC-MS/MS):
-
Precipitation: Mix 20 µL plasma with 60 µL Acetonitrile containing Internal Standard (IS).
-
Separation: C18 Reverse Phase column.
-
Detection: MRM (Multiple Reaction Monitoring) mode.
4. Data Analysis (Non-Compartmental Analysis - NCA):
-
Calculate AUC (0-inf),
, , (Clearance), and (Volume of distribution).
Visualization: The Bioanalytical Workflow
This diagram outlines the critical path from dosing to data generation, emphasizing Quality Control (QC) steps.
Figure 2: Step-by-step bioanalytical workflow for generating valid pharmacokinetic data.
Clinical Implications of PK Differences
The transition from preclinical data to clinical reality relies on understanding how PK parameters influence safety and efficacy.
1. The "Cmax" Problem (Toxicity):
Ibrutinib exhibits a high peak concentration (
-
Optimization: Zanubrutinib demonstrates a flatter PK curve. By avoiding the sharp
spikes while maintaining AUC, it reduces the frequency of atrial fibrillation compared to Ibrutinib [1].
2. The "Trough" Problem (Efficacy):
Because B-cells constantly synthesize new BTK, if the drug is cleared too quickly (short
-
Optimization: Acalabrutinib has a very short half-life (~1h), necessitating BID (twice daily) dosing to maintain coverage. Zanubrutinib’s extended half-life (~4h) combined with high bioavailability provides sustained coverage, potentially offering better control in high-burden diseases like Mantle Cell Lymphoma [2].
References
-
Tam, C. S., et al. (2019). "A randomized phase 3 trial of zanubrutinib vs ibrutinib in symptomatic Waldenström macroglobulinemia: the ASPEN trial." Blood. Available at: [Link]
-
Wen, T., & Wang, J. (2020). "Therapeutic potential of zanubrutinib in the treatment of mantle cell lymphoma." Therapeutics and Clinical Risk Management. Available at: [Link]
-
FDA Multi-Discipline Review. (2019). "Brukinsa (zanubrutinib) Application No. 213217." Center for Drug Evaluation and Research. Available at: [Link]
-
Estupiñán, H. Y., et al. (2021). "Comparative Analysis of BTK Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib." Frontiers in Oncology. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
